Cyclohexanone
Description
This compound is a cyclic ketone that consists of cyclohexane bearing a single oxo substituent. It has a role as a human xenobiotic metabolite.
This compound (also known as oxocyclohexane, pimelic ketone, ketohexamethylene, cyclohexyl ketone or ketocyclohexane) is a six-carbon cyclic molecule with a ketone functional group. It is a colorless, oily liquid with an acetone-like smell.
This compound is a natural product found in Gymnodinium nagasakiense, Zingiber mioga, and other organisms with data available.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
cyclohexanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O/c7-6-4-2-1-3-5-6/h1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHIVVAPYMSGYDF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=O)CC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O | |
| Record name | CYCLOHEXANONE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/3044 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | CYCLOHEXANONE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0425 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
9003-41-2 | |
| Record name | Cyclohexanone, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=9003-41-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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DSSTOX Substance ID |
DTXSID6020359 | |
| Record name | Cyclohexanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6020359 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
98.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Cyclohexanone appears as a colorless to pale yellow liquid with a pleasant odor. Less dense than water. Flash point 111 °F. Vapors heavier than air. Used to make nylon, as a chemical reaction medium, and as a solvent., Liquid; NKRA, Water-white to pale-yellow liquid with a peppermint- or acetone-like odor; [NIOSH], Liquid, COLOURLESS OILY LIQUID WITH CHARACTERISTIC ODOUR., Oily liquid; odour reminiscent of peppermint and acetone, Water-white to pale-yellow liquid with a peppermint- or acetone-like odor. | |
| Record name | CYCLOHEXANONE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/3044 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Cyclohexanone | |
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| URL | https://www.epa.gov/chemicals-under-tsca | |
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| Record name | Cyclohexanone | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/139 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | Cyclohexanone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0003315 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | CYCLOHEXANONE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0425 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | Cyclohexanone | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1032/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
| Record name | CYCLOHEXANONE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/93 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Cyclohexanone | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0166.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Boiling Point |
312.1 °F at 760 mmHg (NTP, 1992), 155.6 °C @ 760 MM HG; 132.5 °C @ 400 MM HG; 110.3 °C @ 200 MM HG; 90.4 °C @ 100 MM HG; 77.5 °C @ 60 MM HG; 67.8 °C @ 40 MM HG; 52.5 °C @ 20 MM HG; 38.7 °C @ 10 MM HG; 26.4 °C @ 5 MM HG; 1.4 °C @ 1.0 MM HG, 154.00 to 156.00 °C. @ 760.00 mm Hg, 156 °C, 312 °F | |
| Record name | CYCLOHEXANONE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/3044 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Cyclohexanone | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB02060 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | CYCLOHEXANONE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/186 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Cyclohexanone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0003315 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | CYCLOHEXANONE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0425 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | CYCLOHEXANONE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/93 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Cyclohexanone | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0166.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Flash Point |
111 °F (NTP, 1992), 44 °C, 111 °F (44 °C) (closed cup), 44 °C c.c., 146 °F, 111 °F | |
| Record name | CYCLOHEXANONE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/3044 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Cyclohexanone | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/139 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | CYCLOHEXANONE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/186 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | CYCLOHEXANONE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0425 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | CYCLOHEXANONE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/93 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Cyclohexanone | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0166.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Solubility |
50 to 100 mg/mL at 64 °F (NTP, 1992), SOLUBILITY OF WATER IN CYCLOHEXANONE: 87 G/L AT 20 °C., 150 G/L IN WATER @ 10 °C; 50 G/L IN WATER @ 30 °C, SOL IN ACETONE; ETHYL ETHER; ETHANOL; WATER, SOLUBLE IN ALCOHOL, ETHER, AND OTHER COMMON ORGANIC SOLVENTS, 25 mg/mL at 25 °C, Solubility in water, g/100ml at 20 °C: 8.7, water; ether; chloroform; organic solvents, Miscible at room temperature (in ethanol), 15% | |
| Record name | CYCLOHEXANONE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/3044 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Cyclohexanone | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB02060 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | CYCLOHEXANONE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/186 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Cyclohexanone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0003315 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | CYCLOHEXANONE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0425 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | Cyclohexanone | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1032/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
| Record name | Cyclohexanone | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0166.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Density |
0.945 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.9421 @ 25 °C/4 °C; 0.9478 @ 20 °C/4 °C, Relative density (water = 1): 0.95, 0.947-0.950, 0.95 | |
| Record name | CYCLOHEXANONE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/3044 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | CYCLOHEXANONE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/186 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | CYCLOHEXANONE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0425 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | Cyclohexanone | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1032/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
| Record name | CYCLOHEXANONE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/93 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Cyclohexanone | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0166.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Vapor Density |
3.4 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 3.4 (air= 1), Relative vapor density (air = 1): 3.4, 3.4 | |
| Record name | CYCLOHEXANONE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/3044 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | CYCLOHEXANONE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/186 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | CYCLOHEXANONE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0425 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | CYCLOHEXANONE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/93 | |
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Vapor Pressure |
5.2 mmHg at 77 °F ; 10 mmHg at 101.7 °F (NTP, 1992), 5.0 [mmHg], 5 mm Hg at 26.4 °C, Vapor pressure, Pa at 20 °C: 500, 5 mmHg | |
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Color/Form |
OILY LIQUID, WATER-WHITE TO PALE YELLOW LIQUID, Water-white to pale-yellow liquid ... | |
CAS No. |
108-94-1, 9003-41-2 | |
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Melting Point |
3 °F (NTP, 1992), -31 °C, -32.1 °C, -49 °F | |
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Foundational & Exploratory
Cyclohexanone: A Comprehensive Technical Guide for Synthetic Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclohexanone (B45756), a cyclic ketone with the chemical formula C6H10O, is a pivotal intermediate and solvent in the realm of organic synthesis.[1][2] Its unique structural and electronic properties make it a versatile precursor for the synthesis of a wide array of organic molecules, from polymers like nylon to pharmaceuticals and fine chemicals.[1][3] This technical guide provides an in-depth overview of the essential physical and chemical properties of this compound, along with detailed experimental protocols for its key transformations, tailored for professionals in research and development.
Physical and Spectroscopic Properties of this compound
A thorough understanding of the physical and spectroscopic characteristics of this compound is fundamental for its effective use in synthesis, including for reaction monitoring, purification, and product characterization. This compound is a colorless to pale yellow oily liquid with an odor reminiscent of acetone (B3395972) and peppermint.[1][2][3] It is miscible with most common organic solvents and is slightly soluble in water.[1][4]
Table 1: Physical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C6H10O | [1][2] |
| Molar Mass | 98.15 g/mol | [1][3] |
| Appearance | Colorless to light yellow oily liquid | [1][2] |
| Odor | Peppermint and acetone-like | [1][3] |
| Density | 0.9478 g/mL at 25 °C | [2][4] |
| Melting Point | -47 °C | [1][2][3] |
| Boiling Point | 155.6 °C | [1][2][3] |
| Flash Point | 44 °C (111 °F) | [1][5] |
| Solubility in water | 8.6 g/100 mL (20 °C) | [4] |
| Refractive Index (nD) | 1.4507 at 20 °C | [1][2] |
Table 2: Spectroscopic Data of this compound
| Spectroscopic Technique | Key Data | Reference(s) |
| Infrared (IR) Spectroscopy | Strong, sharp C=O stretch at ~1715 cm⁻¹ | [6][7] |
| C-H stretching just below 3000 cm⁻¹ | [8] | |
| ¹H NMR Spectroscopy | Multiplet at ~2.3 ppm (α-protons) | [9][10] |
| Multiplet at ~1.8 ppm (β- and γ-protons) | [9][10] | |
| ¹³C NMR Spectroscopy | C=O carbon at ~212 ppm | [11][12] |
| α-carbons at ~42 ppm | [11][12] | |
| β- and γ-carbons at ~27 and ~25 ppm respectively | [11][12] | |
| Mass Spectrometry (MS) | Molecular ion (M⁺) peak at m/z 98 | [13][14][15] |
| Base peak at m/z 55 | [13][14][15] | |
| Significant fragment at m/z 69 | [13][14][15] |
Chemical Properties and Key Synthetic Transformations
The reactivity of this compound is dominated by its ketone functional group, which allows for a variety of important chemical transformations. These include reactions at the carbonyl carbon and at the α-positions.
Enolate Formation and Aldol (B89426) Condensation
This compound readily forms an enolate in the presence of a base, which can then act as a nucleophile in subsequent reactions.[16][17] A classic example is the aldol condensation, where the enolate of one this compound molecule attacks the carbonyl carbon of another, leading to a β-hydroxy ketone, which can then dehydrate to form an α,β-unsaturated ketone.[13][18]
Reduction to Cyclohexanol (B46403)
This compound can be readily reduced to the corresponding secondary alcohol, cyclohexanol, using various reducing agents. Sodium borohydride (B1222165) (NaBH₄) is a commonly used reagent for this transformation in a laboratory setting due to its mildness and selectivity.
Oxidation to Adipic Acid
The oxidation of this compound is a commercially significant reaction, as it is a key step in the production of adipic acid, a precursor to nylon-6,6. Strong oxidizing agents, such as nitric acid or potassium permanganate (B83412), are typically employed to cleave the cyclic ketone and form the dicarboxylic acid.
Experimental Protocols
The following are detailed methodologies for key synthetic transformations of this compound.
Protocol 1: Reduction of this compound to Cyclohexanol using Sodium Borohydride
This procedure outlines the reduction of this compound to cyclohexanol using sodium borohydride in an aqueous alkaline solution.
Materials:
-
This compound (7.6 g, 8.0 mL, 77 mmol)
-
Sodium hydroxide (B78521) (1.55 g, 38.8 mmol)
-
Sodium borohydride (1.33 g, 35.2 mmol)
-
Water (200 mL)
-
Diethyl ether
-
Anhydrous sodium sulfate
-
500 mL round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Separatory funnel
-
Distillation apparatus
Procedure:
-
In a 500 mL round-bottom flask, combine 7.6 g (8.0 mL) of this compound and 200 mL of water.
-
Begin stirring the mixture with a magnetic stirrer and add 1.55 g of sodium hydroxide pellets.
-
Once the sodium hydroxide has dissolved, slowly and carefully add 1.33 g of sodium borohydride to the flask.
-
After 5 minutes, attach a reflux condenser and heat the mixture on a steam bath to approximately 100 °C for 30 minutes with continued stirring.
-
Cool the flask in an ice bath and then transfer the contents to a separatory funnel.
-
Extract the aqueous mixture with two 100 mL portions of diethyl ether.
-
Combine the organic extracts and dry them over anhydrous sodium sulfate.
-
Remove the drying agent by filtration.
-
Distill off the diethyl ether.
-
Collect the fraction boiling between 155 °C and 165 °C, which is the cyclohexanol product.
Safety Precautions: This reaction may produce hydrogen gas and should be performed in a well-ventilated fume hood.[6] Sodium borohydride is a reactive substance and should be handled with care.
Protocol 2: Oxidation of this compound to Adipic Acid using Potassium Permanganate
This protocol describes the oxidation of this compound to adipic acid using potassium permanganate in a basic solution.
Materials:
-
This compound (0.0025 moles)
-
Potassium permanganate (0.0050 moles)
-
10% Sodium hydroxide solution
-
Sodium bisulfite (if needed)
-
Concentrated hydrochloric acid (12 M)
-
Water
-
50 mL Erlenmeyer flask
-
Stirring apparatus
-
Boiling water bath
-
Filter paper
-
Vacuum filtration apparatus
-
Beaker
Procedure:
-
In a 50 mL Erlenmeyer flask, combine 0.0025 moles of this compound with a solution of 0.0050 moles of potassium permanganate in 15 mL of water.
-
Make the solution slightly basic by adding 3 drops of 10% aqueous NaOH.
-
Stir the solution gently for 10 minutes at room temperature.
-
Place the flask in a boiling water bath for 20 minutes. Periodically check for the presence of unreacted permanganate by spotting a drop of the reaction mixture on filter paper; a purple ring indicates remaining permanganate.
-
If permanganate persists after 20 minutes, add a small amount of sodium bisulfite to decompose it.
-
Filter the mixture to remove the manganese dioxide precipitate and wash the solid with 2 mL of hot water, collecting the filtrate.
-
Transfer the filtrate to a small beaker and concentrate it to a volume of less than 5 mL by boiling.
-
Cool the solution and acidify it with concentrated (12 M) HCl until it is acidic to litmus (B1172312) paper, then add an additional 10 drops of HCl.
-
Cool the solution in an ice bath to complete the precipitation of adipic acid.
-
Collect the product by vacuum filtration.
Safety Precautions: Potassium permanganate is a strong oxidizing agent. Concentrated hydrochloric acid is corrosive. Handle both with appropriate personal protective equipment in a fume hood.
Safety and Handling
This compound is a flammable liquid and vapor.[5] It is harmful if swallowed, inhaled, or in contact with skin, and it can cause serious eye damage and skin irritation. It is crucial to handle this compound in a well-ventilated area, preferably a fume hood, and to wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Keep it away from heat, sparks, and open flames.[5]
Conclusion
This compound's rich chemistry and its role as a versatile building block make it an indispensable tool in modern organic synthesis. A comprehensive understanding of its physical properties, spectroscopic signatures, and reaction pathways is essential for its effective and safe utilization in the laboratory. The detailed protocols provided in this guide serve as a valuable resource for researchers and scientists engaged in the synthesis of novel compounds and the development of new synthetic methodologies.
References
- 1. Oxidation of cyclohexanol or preparation of adipic acid | DOC [slideshare.net]
- 2. mdpi.com [mdpi.com]
- 3. scribd.com [scribd.com]
- 4. The oxidation of cyclohexanol by nitric acid | Class experiment | RSC Education [edu.rsc.org]
- 5. odinity.com [odinity.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. scribd.com [scribd.com]
- 8. researchgate.net [researchgate.net]
- 9. Aldol Condensation of this compound: A Key Reaction in Organic Chemistry - Shandong Qibo New Energy Co., Ltd. [qiboch.com]
- 10. CN102557908A - Preparation method of 2- (cyclohex-1' -enyl) this compound - Google Patents [patents.google.com]
- 11. scribd.com [scribd.com]
- 12. scribd.com [scribd.com]
- 13. Highly selective self-condensation of this compound: the distinct catalytic behaviour of HRF5015 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. amherst.edu [amherst.edu]
- 15. researchgate.net [researchgate.net]
- 16. cerritos.edu [cerritos.edu]
- 17. m.youtube.com [m.youtube.com]
- 18. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Synthesis of Nylon 6 from Cyclohexanone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of Nylon 6, a widely used polyamide, from its precursor cyclohexanone (B45756). The document details the core chemical transformations, experimental procedures, and quantitative data associated with this industrial process. It is intended to serve as a valuable resource for researchers and professionals in chemistry and material science.
Introduction
Nylon 6, also known as polycaprolactam, is a semi-crystalline polyamide with a wide range of applications in textiles, automotive parts, and electronics due to its excellent mechanical properties, chemical resistance, and thermal stability.[1] The synthesis of Nylon 6 is a multi-step process that begins with this compound and proceeds through the key intermediate ε-caprolactam. This guide will elaborate on the three primary stages of this synthesis:
-
Oximation of this compound: The conversion of this compound to this compound oxime.
-
Beckmann Rearrangement: The acid-catalyzed rearrangement of this compound oxime to ε-caprolactam.
-
Ring-Opening Polymerization: The polymerization of ε-caprolactam to form Nylon 6.
Chemical Synthesis Pathway
The overall synthesis of Nylon 6 from this compound can be visualized as a three-step process. The initial step involves the reaction of this compound with hydroxylamine (B1172632) to form this compound oxime. This is followed by the crucial Beckmann rearrangement, where the oxime is converted into its isomeric amide, ε-caprolactam. Finally, the cyclic monomer, ε-caprolactam, undergoes ring-opening polymerization to yield the long-chain polymer, Nylon 6.
Experimental Protocols
This section provides detailed methodologies for the key experiments in the synthesis of Nylon 6 from this compound.
Synthesis of this compound Oxime
This procedure describes the oximation of this compound using hydroxylamine hydrochloride and a base.[2][3]
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| This compound | 98.15 | 5.0 mL (4.74 g) | 0.048 |
| Hydroxylamine Hydrochloride | 69.49 | 5.0 g | 0.072 |
| Sodium Acetate (B1210297) | 82.03 | 7.5 g | 0.091 |
| Ethanol (B145695) | 46.07 | 25 mL | - |
| Deionized Water | 18.02 | 40 mL | - |
Procedure:
-
In a 250 mL conical flask, dissolve hydroxylamine hydrochloride and sodium acetate in 40 mL of deionized water. Sodium acetate acts as a base to generate free hydroxylamine in situ.[2]
-
In a separate beaker, dissolve 5.0 mL of this compound in 25 mL of ethanol. Ethanol is used to solubilize the this compound in the aqueous reaction medium.[2]
-
Add the ethanolic this compound solution to the aqueous hydroxylamine solution.
-
Stir the mixture at room temperature. The reaction progress can be monitored by the formation of a white precipitate (this compound oxime), which is less soluble in water than this compound.[3]
-
If crystals do not form readily, the solution can be gently heated and then cooled to induce crystallization.[2]
-
Isolate the crude this compound oxime crystals by vacuum filtration.
-
Recrystallize the crude product from ethanol to obtain pure, needle-shaped crystals of this compound oxime.[2]
Beckmann Rearrangement to ε-Caprolactam
This protocol outlines the acid-catalyzed Beckmann rearrangement of this compound oxime. Concentrated sulfuric acid or oleum (B3057394) is typically used as the catalyst.[4][5]
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity |
| This compound Oxime | 113.16 | 10.0 g |
| Oleum (24-35% SO₃) | - | ~11-18 g |
Procedure:
-
In a suitable reaction vessel equipped with cooling and stirring, carefully add the oleum.
-
Maintain the temperature of the oleum between 85°C and 125°C.[4]
-
Slowly add molten this compound oxime (water content typically 1-7% by weight) to the oleum with vigorous stirring. The reaction is highly exothermic and requires careful temperature control.
-
The reaction is often carried out in multiple stages in an industrial setting to improve quality and control the exotherm.[4]
-
After the addition is complete, the reaction mixture is held at the reaction temperature for a specific residence time (e.g., 10-600 minutes in a delay zone) to ensure complete conversion.[5]
-
The resulting mixture contains the bisulfate salt of caprolactam. Neutralization with ammonia (B1221849) is required to liberate the free ε-caprolactam and co-generates ammonium (B1175870) sulfate.
-
The crude caprolactam is then purified by extraction and distillation.
Ring-Opening Polymerization to Nylon 6
This section describes the hydrolytic ring-opening polymerization of ε-caprolactam.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity |
| ε-Caprolactam | 113.16 | 100 g |
| Water | 18.02 | 5-10 g |
Procedure:
-
Place ε-caprolactam and water (5-10% by weight) in a reaction vessel equipped for heating and operating under an inert atmosphere (e.g., nitrogen).
-
Initially, water hydrolyzes some caprolactam to form 6-aminocaproic acid, which acts as the initiator for the polymerization.
-
The polymerization proceeds via a step-growth mechanism involving the opening of the caprolactam ring and addition to the growing polymer chain.
-
The reaction is typically carried out for several hours (e.g., 4-5 hours) to achieve a high molecular weight polymer.[7]
-
The molten Nylon 6 is then extruded and pelletized.
Quantitative Data
The following tables summarize key quantitative data for each step of the synthesis.
Table 1: Synthesis of this compound Oxime
| Parameter | Value | Reference |
| Yield | 59-65% (recrystallized) | [8] |
| Melting Point | 86-88 °C | [8] |
| Purity (by GC) | >98% | [9] |
Table 2: Beckmann Rearrangement to ε-Caprolactam
| Parameter | Value | Reference |
| Conversion of Oxime | >99% | [10] |
| Selectivity to Caprolactam | >95% | [11] |
| Reaction Temperature | 85-125 °C | [4] |
| Catalyst | Oleum (24-35% SO₃) | [5] |
Table 3: Ring-Opening Polymerization to Nylon 6
| Parameter | Value | Reference |
| Polymerization Temperature | 250-270 °C | [6][7] |
| Initiator | Water (5-10 wt%) | [6] |
| Molecular Weight (Mw) | Can exceed 9.5 x 10⁵ g/mol | [12] |
| Density | ~1.14 g/cm³ | [7] |
| Melting Point | ~215 °C | [7] |
Signaling Pathways and Workflows
The following diagrams illustrate the key chemical mechanisms and experimental workflows.
Oximation of this compound: Reaction Mechanism
Experimental Workflow for Nylon 6 Synthesis
Conclusion
The synthesis of Nylon 6 from this compound is a well-established and industrially significant process. This guide has provided a detailed technical overview of the key synthetic steps, including experimental protocols and quantitative data. Understanding these core principles is essential for researchers and professionals working in polymer chemistry and materials science, enabling further innovation in process optimization and the development of novel polyamide materials.
References
- 1. studylib.net [studylib.net]
- 2. youtube.com [youtube.com]
- 3. scribd.com [scribd.com]
- 4. US5264571A - Preparation of caprolactam by Beckmann rearrangement of this compound oxime - Google Patents [patents.google.com]
- 5. US4804754A - Preparation of caprolactam from this compound oxime by Beckmann rearrangement - Google Patents [patents.google.com]
- 6. pslc.ws [pslc.ws]
- 7. Nylon 6 - Wikipedia [en.wikipedia.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. rsc.org [rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. scispace.com [scispace.com]
Cyclohexanone: A Comprehensive Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of cyclohexanone (B45756), a crucial organic compound with significant applications in various industrial and research settings. This document covers its fundamental properties, synthesis methodologies, key chemical reactions, and safety protocols, with a focus on providing actionable information for professionals in the scientific community.
Core Properties of this compound
This compound, a cyclic ketone, is a colorless to pale yellow oily liquid with a characteristic peppermint or acetone-like odor.[1] It is a versatile solvent and a key intermediate in the chemical industry, most notably in the production of nylon.[1]
Physicochemical Data
The fundamental quantitative properties of this compound are summarized in the table below for easy reference.
| Property | Value |
| CAS Number | 108-94-1 |
| Molecular Weight | 98.14 g/mol [2] |
| Chemical Formula | C₆H₁₀O[3] |
| Density | 0.9478 g/mL |
| Melting Point | -47 °C (-53 °F; 226 K)[3] |
| Boiling Point | 155.65 °C (312.17 °F; 428.80 K)[3] |
| Flash Point | 44 °C (111 °F; 317 K)[3] |
| Autoignition Temperature | 420 °C (788 °F; 693 K)[3] |
| Solubility in Water | 8.6 g/100 mL (20 °C)[3] |
| Vapor Pressure | 5 mmHg (20 °C)[3] |
Industrial Synthesis of this compound
The primary industrial production of this compound is achieved through the catalytic oxidation of cyclohexane.[3][4] This process is a cornerstone of the nylon manufacturing industry.
An alternative industrial synthesis route involves the partial hydrogenation of phenol.[3][4] This method is also highly efficient and contributes to the global production of this compound.[4]
Laboratory-Scale Synthesis Protocol: Oxidation of Cyclohexanol
For research and developmental purposes, this compound can be synthesized in the laboratory via the oxidation of cyclohexanol. The following protocol details a common procedure using sodium hypochlorite (B82951) as the oxidizing agent.
Objective: To synthesize this compound from cyclohexanol through an oxidation reaction.
Materials:
-
Cyclohexanol
-
Sodium hypochlorite solution (commercial bleach)
-
Acetic acid
-
Sodium chloride
-
Sodium carbonate
-
Anhydrous magnesium sulfate (B86663)
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Distillation apparatus
-
Round-bottom flask
-
Beakers and graduated cylinders
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, combine cyclohexanol and acetic acid.
-
Oxidation: Slowly add sodium hypochlorite solution to the stirred mixture. The temperature should be monitored and maintained between 40-50 °C.
-
Quenching: After the addition is complete, continue stirring for approximately 15 minutes. Subsequently, slowly add sodium carbonate until gas evolution ceases to neutralize the excess acid.
-
Salting Out: Transfer the mixture to a beaker and add sodium chloride to decrease the solubility of this compound in the aqueous layer.[5]
-
Extraction: Transfer the mixture to a separatory funnel and add dichloromethane to extract the this compound. The bottom organic layer, containing the product, should be collected.[5]
-
Drying: Dry the organic layer over anhydrous magnesium sulfate and filter to remove the drying agent.
-
Purification: The final product can be purified by distillation to remove the dichloromethane and any remaining impurities.
Key Chemical Reactions and Applications in Drug Development
The ketone functional group in this compound makes it a reactive and versatile intermediate in organic synthesis.[6] It participates in a wide range of reactions, including:
-
Oxidation: Can be oxidized to form adipic acid, a precursor to Nylon 6,6.[6]
-
Reduction: Catalytic hydrogenation yields cyclohexanol.[7]
-
Oximation: Reacts with hydroxylamine (B1172632) to form this compound oxime, which is a precursor to caprolactam and subsequently Nylon 6.[4][7]
-
Halogenation: Undergoes alpha-chlorination in the presence of light to produce 2-chlorothis compound.[3]
-
Aldol Condensation: Can undergo self-condensation or react with other carbonyl compounds.[7]
In the pharmaceutical industry, this compound serves as a valuable starting material and intermediate for the synthesis of various active pharmaceutical ingredients (APIs).[2][8] Its derivatives are utilized in the production of medications such as anticonvulsants, analgesics, and antihistamines.[2][9] The reactivity of its ketone group allows for the construction of more complex molecular architectures necessary for therapeutic agents.[8]
Safety and Handling
This compound is a flammable liquid and vapor.[10] It can cause skin irritation and serious eye damage, and may cause respiratory irritation.[10] It is harmful if swallowed, in contact with skin, or if inhaled.
Recommended Handling Precautions:
-
Work in a well-ventilated area or with a fume hood.
-
Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[10][11]
-
Keep away from heat, sparks, open flames, and other ignition sources.[10][11]
-
Ground and bond containers when transferring to prevent static discharge.[11]
-
Store in a tightly closed container in a cool, dry, and well-ventilated place.[12]
In case of exposure, it is crucial to seek fresh air, rinse the affected skin or eyes with water, and seek medical attention if symptoms persist.[11]
References
- 1. atamankimya.com [atamankimya.com]
- 2. alphachem.biz [alphachem.biz]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. This compound - Some Organic Solvents, Resin Monomers and Related Compounds, Pigments and Occupational Exposures in Paint Manufacture and Painting - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. owlcation.com [owlcation.com]
- 6. This compound - Essential Intermediate for Nylon Production [epchems.com]
- 7. chemcess.com [chemcess.com]
- 8. nbinno.com [nbinno.com]
- 9. What is this compound Used For? | Vertec BioSolvents [vertecbiosolvents.com]
- 10. media.laballey.com [media.laballey.com]
- 11. pentachemicals.eu [pentachemicals.eu]
- 12. carlroth.com [carlroth.com]
Solubility of Cyclohexanone in Common Organic Solvents: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of cyclohexanone (B45756) in a range of common organic solvents. This compound, a cyclic ketone, is a versatile solvent and a key intermediate in various industrial processes, including the synthesis of polymers and pharmaceuticals. A thorough understanding of its solubility characteristics is crucial for process design, optimization, and formulation development.
Quantitative Solubility Data
This compound exhibits high solubility in a wide array of organic solvents. While it is widely reported as being miscible with many common solvents, detailed quantitative data is available for specific systems. The following tables summarize the available quantitative and qualitative solubility information.
Table 1: Quantitative Solubility of this compound in Select Aromatic Hydrocarbons
The solubility of this compound in p-xylene, o-xylene, m-xylene, and ethylbenzene (B125841) has been experimentally determined using a gas chromatography method. The data, expressed as the mole fraction of this compound (x₁), demonstrates that solubility increases with temperature.
| Solvent | Temperature (°C) | Solubility (x₁) - Mole Fraction |
| p-Xylene | 25 | 0.9981 |
| 30 | 0.9985 | |
| 35 | 0.9988 | |
| 40 | 0.9991 | |
| 45 | 0.9993 | |
| 50 | 0.9995 | |
| o-Xylene | 25 | 0.9978 |
| 30 | 0.9982 | |
| 35 | 0.9985 | |
| 40 | 0.9988 | |
| 45 | 0.9990 | |
| 50 | 0.9992 | |
| m-Xylene | 25 | 0.9980 |
| 30 | 0.9984 | |
| 35 | 0.9987 | |
| 40 | 0.9990 | |
| 45 | 0.9992 | |
| 50 | 0.9994 | |
| Ethylbenzene | 25 | 0.9983 |
| 30 | 0.9986 | |
| 35 | 0.9989 | |
| 40 | 0.9992 | |
| 45 | 0.9994 | |
| 50 | 0.9996 |
Table 2: Miscibility of this compound with Common Organic Solvents
This compound is reported to be miscible with a variety of common organic solvents. Miscibility, in this context, implies that the substances are soluble in each other in all proportions, forming a homogeneous solution.
| Solvent Class | Solvent | Miscibility |
| Alcohols | Methanol | Miscible |
| Ethanol | Miscible | |
| Ketones | Acetone | Miscible |
| Ethers | Diethyl Ether | Miscible |
| Aromatic Hydrocarbons | Toluene | Miscible |
| Benzene | Miscible | |
| Halogenated Solvents | Chloroform | Miscible |
| Dichloromethane | Miscible |
Experimental Protocols for Solubility Determination
The determination of solubility is a critical aspect of physical chemistry and is essential for a wide range of scientific and industrial applications. Several experimental methods can be employed to quantify the solubility of a liquid in a solvent. The following are detailed methodologies for key experiments cited in the determination of solubility.
Static Equilibrium Method (Shake-Flask Method)
The static equilibrium method, often referred to as the shake-flask method, is a classical and widely used technique for determining the equilibrium solubility of a substance in a solvent.
Principle: An excess amount of the solute is mixed with the solvent, and the mixture is agitated at a constant temperature until equilibrium is reached. At equilibrium, the concentration of the solute in the solvent is constant and represents its solubility at that temperature.
Apparatus:
-
Thermostatically controlled shaker or water bath
-
Sealed vials or flasks
-
Analytical balance
-
Filtration apparatus (e.g., syringe filters)
-
Analytical instrument for concentration measurement (e.g., gas chromatograph, UV-Vis spectrophotometer)
Procedure:
-
An excess amount of this compound is added to a known volume or mass of the organic solvent in a sealed vial.
-
The vial is placed in a thermostatic shaker or water bath set to the desired temperature.
-
The mixture is agitated for a predetermined period (e.g., 24-72 hours) to ensure that equilibrium is reached. The system should be visually inspected to confirm the presence of undissolved solute.
-
After equilibration, the agitation is stopped, and the mixture is allowed to stand undisturbed for a period to allow for phase separation.
-
A sample of the supernatant (the solvent phase saturated with the solute) is carefully withdrawn using a syringe.
-
The sample is immediately filtered through a membrane filter (e.g., 0.45 µm) to remove any undissolved micro-particles.
-
The concentration of this compound in the filtrate is then determined using a suitable analytical technique, such as gas chromatography.
-
The solubility is expressed as the concentration of this compound in the saturated solution (e.g., in g/100 g of solvent or mole fraction).
Gas Chromatography (GC) Method
Gas chromatography is a powerful analytical technique that can be used to determine the composition of a liquid mixture at equilibrium, thereby providing solubility data.
Principle: A small volume of the equilibrated liquid phase is injected into the gas chromatograph. The components of the mixture are separated based on their differential partitioning between a stationary phase and a mobile gas phase. The concentration of each component is determined by comparing its peak area to a calibration curve.
Apparatus:
-
Gas chromatograph (GC) equipped with a suitable detector (e.g., Flame Ionization Detector - FID)
-
Appropriate capillary column (e.g., a polar or non-polar column depending on the analytes)
-
Syringes for sample injection
-
Standard solutions for calibration
Procedure:
-
Prepare a series of standard solutions of this compound in the solvent of interest with known concentrations.
-
Inject a known volume of each standard solution into the GC to generate a calibration curve by plotting peak area against concentration.
-
Prepare the saturated solution of this compound in the solvent using the static equilibrium method as described above.
-
Inject a known volume of the filtered saturated solution into the GC under the same conditions as the standards.
-
Record the peak area for this compound in the chromatogram of the sample.
-
Use the calibration curve to determine the concentration of this compound in the saturated solution, which corresponds to its solubility.
Gravimetric Method
The gravimetric method is a straightforward technique for determining the solubility of a non-volatile solute in a volatile solvent.
Principle: A known mass of a saturated solution is evaporated to dryness, and the mass of the remaining solute is measured. The solubility is then calculated from the mass of the solute and the mass of the solvent.
Apparatus:
-
Analytical balance
-
Oven or desiccator
-
Evaporating dish or other suitable container
Procedure:
-
Prepare a saturated solution of this compound in the chosen solvent at a specific temperature using the static equilibrium method.
-
Carefully weigh a clean, dry evaporating dish.
-
Accurately transfer a known mass of the saturated solution into the weighed evaporating dish.
-
Gently evaporate the solvent in a fume hood or a well-ventilated area. For solvents with higher boiling points, a rotary evaporator or a gentle stream of inert gas may be used.
-
Once the solvent has evaporated, place the evaporating dish containing the this compound residue in an oven at a temperature below the boiling point of this compound but sufficient to remove any residual solvent, or in a desiccator until a constant mass is achieved.
-
Weigh the evaporating dish with the dry this compound residue.
-
The mass of the dissolved this compound is the final mass minus the initial mass of the evaporating dish.
-
The mass of the solvent is the mass of the saturated solution minus the mass of the dissolved this compound.
-
The solubility is then calculated, typically as grams of solute per 100 grams of solvent.
Factors Influencing this compound Solubility
The solubility of this compound in organic solvents is governed by the principle of "like dissolves like," which relates to the polarity and intermolecular forces of the solute and solvent.
This compound possesses a polar carbonyl group (C=O) which makes it a hydrogen bond acceptor and allows for dipole-dipole interactions. It also has a non-polar cyclohexyl ring which contributes to van der Waals forces (London dispersion forces).
-
In Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can act as hydrogen bond donors. The hydrogen atom of the solvent's hydroxyl group can form a hydrogen bond with the lone pair of electrons on the oxygen atom of this compound's carbonyl group, leading to high solubility.
-
In Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate): These solvents have dipole moments but do not have hydrogen atoms bonded to highly electronegative atoms. The solubility of this compound in these solvents is driven by favorable dipole-dipole interactions between the carbonyl groups of both the solute and the solvent.
-
In Nonpolar Solvents (e.g., Toluene, Hexane): The non-polar cyclohexyl ring of this compound allows for significant London dispersion forces with nonpolar solvents, resulting in good solubility.
cyclohexanone production by catalytic dehydrogenation of cyclohexanol
An In-depth Technical Guide to the Catalytic Dehydrogenation of Cyclohexanol (B46403) for Cyclohexanone (B45756) Production
Abstract: The catalytic dehydrogenation of cyclohexanol to this compound is a cornerstone of industrial chemical synthesis, primarily serving as a critical step in the production of precursors for nylons, such as caprolactam and adipic acid.[1][2][3] This endothermic reaction is governed by thermodynamic equilibrium and is highly dependent on catalyst design and process parameters to achieve optimal yield and selectivity.[1][2][3] This guide provides a comprehensive technical overview of the process, focusing on catalyst systems, detailed experimental methodologies, and the underlying reaction mechanisms for an audience of researchers, scientists, and drug development professionals.
Introduction to the Core Process
This compound is produced on a large scale industrially through several methods, including the oxidation of cyclohexane (B81311) and the hydrogenation of phenol (B47542).[4] However, the dehydrogenation of cyclohexanol offers a direct route that can achieve high selectivity under optimized conditions. The overall reaction is as follows:
C₆H₁₁OH (Cyclohexanol) ⇌ C₆H₁₀O (this compound) + H₂
This reaction can be performed non-catalytically at high temperatures (400–450 °C), but catalytic routes are generally preferred as they operate under milder conditions and provide higher yields.[5] Copper-based catalysts, in particular, have been extensively studied and are used commercially due to their exceptional performance at relatively low temperatures.[1][2][3]
The process is not without its challenges. A complex reaction network can lead to the formation of byproducts through side reactions.[3] These include the dehydration of cyclohexanol to form cyclohexene, the condensation of this compound, and the further dehydrogenation (aromatization) to produce phenol.[3][6] Catalyst design is therefore critical to minimize these unwanted pathways.
Catalyst Systems and Performance
A variety of catalysts have been developed for cyclohexanol dehydrogenation. Copper-based systems are the most prominent, often promoted with other metal oxides to enhance activity, selectivity, and stability. The choice of support material and preparation method significantly influences the catalyst's final properties.
Key Catalyst Formulations
-
Copper-Zinc Oxide (Cu-ZnO): This is a widely used commercial catalyst.[3][6] The addition of ZnO can improve the dispersion of copper species.[7] There is ongoing research into the active state of copper, with some studies suggesting metallic copper (Cu⁰) is the primary active site for this compound formation, while ionic copper (Cu⁺) may be responsible for the formation of phenol as a byproduct.[7]
-
Copper-Magnesium Oxide (Cu-MgO): Supported on MgO, copper catalysts have shown high selectivity. The basicity of MgO can help suppress the acid-catalyzed dehydration side reaction that forms cyclohexene.[8]
-
Copper Chromite (Cu-Cr₂O₃): Another commercially relevant catalyst that demonstrates high activity.[5]
-
Other Systems: Catalysts based on zinc oxide alone, as well as various supported noble metals, have also been investigated, though copper-based systems remain the most economically viable for industrial applications.[6]
Performance Data
The following tables summarize quantitative data from various studies on different catalyst systems.
Table 1: Performance of Copper-Based Catalysts in Cyclohexanol Dehydrogenation
| Catalyst Formulation | Preparation Method | Reaction Temp. (°C) | Cyclohexanol Conversion (%) | This compound Selectivity (%) | Reference |
| Cu-ZnO-MgO | Co-precipitation | 260 | 55.0 | 99.2 | |
| 12 wt% Cu/HSA-ZnO | Wet Impregnation | 240 | 75 | 89 | [1][2] |
| Cu₂O/Mg(OH)₂ | Co-precipitation/Impregnation | Not Specified | 97.2 | 71.2 | |
| WS 90 300 (Cu-based) | From Cu-carbonate complex | 250 | 56.5 | 99.5 - 99.8 | [9] |
| Copper Chromite | Commercial | 250 - 290 | Yields Studied | Impurities Quantified | [5][6] |
| Copper-Zinc Oxide | Commercial | 220 - 290 | Yields Studied | Impurities Quantified | [5][6] |
Experimental Protocols
This section details generalized methodologies for catalyst preparation and the catalytic dehydrogenation experiment, based on common laboratory practices.
Catalyst Preparation: Co-precipitation of CuO-ZnO-MgO
This protocol describes a common method for synthesizing mixed oxide catalysts.[8]
-
Precursor Solution: Prepare an aqueous solution of the metal nitrates (e.g., copper(II) nitrate (B79036), zinc nitrate, magnesium nitrate) in the desired molar ratio.
-
Precipitation: Add a precipitating agent, such as a sodium hydroxide (B78521) (NaOH) solution, dropwise to the metal nitrate solution under vigorous stirring until the pH reaches a stable, basic value (e.g., pH 9-10).
-
Aging: Age the resulting slurry at a constant temperature (e.g., 60-70 °C) for several hours to ensure complete precipitation and formation of the desired precursor phases.
-
Filtration and Washing: Filter the precipitate and wash it thoroughly with deionized water until the filtrate is neutral and free of sodium ions.
-
Drying: Dry the filter cake in an oven, typically at 100-120 °C, overnight.
-
Calcination: Calcine the dried powder in a furnace in a static air atmosphere. The temperature is ramped up slowly (e.g., 2-5 °C/min) to a final temperature of 300-500 °C and held for several hours to decompose the precursors into their respective metal oxides.[8]
Catalyst Preparation: Wet Impregnation of Cu/ZnO
This protocol is suitable for preparing supported catalysts.[1]
-
Support Preparation: Use a high-surface-area zinc oxide (ZnO) support.
-
Impregnation Solution: Prepare an aqueous solution of a copper precursor, typically copper(II) nitrate, with a concentration calculated to achieve the desired weight percentage of copper on the support.
-
Impregnation: Add the ZnO support to the copper nitrate solution. Allow the mixture to stir for several hours at room temperature to ensure even distribution of the precursor.
-
Drying: Evaporate the solvent (water) using a rotary evaporator or by slow heating in an oven at 100-120 °C.
-
Calcination: Calcine the dried powder in air at a temperature typically between 300 °C and 500 °C for several hours to convert the copper nitrate to copper oxide.
Catalytic Dehydrogenation Reaction
The vapor-phase dehydrogenation of cyclohexanol is typically conducted in a continuous-flow, fixed-bed reactor system.[1][6]
-
Reactor Setup: A stainless steel or quartz tube is used as the reactor, placed inside a programmable tube furnace.
-
Catalyst Loading: Load a specific amount of the prepared catalyst (typically 0.5 - 2.0 g) into the center of the reactor tube, supported by quartz wool plugs.
-
Catalyst Pre-treatment/Reduction: Before the reaction, the catalyst is often pre-treated in situ. This typically involves heating the catalyst under a flow of inert gas (N₂ or Ar) to the reaction temperature, followed by reduction in a hydrogen (H₂) flow (e.g., 5-10% H₂ in N₂) for several hours to reduce the copper oxide to the active metallic copper species.
-
Reactant Feed: Cyclohexanol is introduced into the system using a high-precision syringe pump. It is vaporized and carried over the catalyst bed by a carrier gas (typically N₂ or Ar) at a controlled flow rate. The weight hourly space velocity (WHSV), a measure of the feed rate relative to the catalyst mass, is a critical parameter.[8]
-
Reaction Conditions: The furnace is maintained at the desired reaction temperature (e.g., 220-300 °C) and atmospheric pressure.
-
Product Collection: The reactor outlet stream is passed through a condenser (e.g., a cold trap cooled with an ice-water bath) to liquefy the products (this compound, unreacted cyclohexanol) and separate them from the hydrogen gas and carrier gas.
-
Product Analysis: The collected liquid samples are analyzed using a gas chromatograph (GC) equipped with a suitable column (e.g., a polar capillary column) and a flame ionization detector (FID) to quantify the amounts of cyclohexanol, this compound, and any byproducts. Conversion and selectivity are calculated from the GC data.
Reaction Pathways and Workflows
Visualizing the reaction network and experimental process can aid in understanding the core concepts.
Reaction Network
The dehydrogenation of cyclohexanol involves the desired primary reaction and several potential side reactions. The selectivity of the catalyst determines which pathway is favored.
References
- 1. researchgate.net [researchgate.net]
- 2. Selective dehydrogenation of cyclohexanol to this compound over biomorphic Cu/ZnO catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. CuO-ZnO-MgO as sustainable and selective catalyst towards synthesis of this compound by dehydrogenation of cyclohexanol over monovalent copper: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 9. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Enol Content of Cyclohexanone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the keto-enol tautomerism of cyclohexanone (B45756), a fundamental concept in organic chemistry with significant implications in reaction mechanisms and drug development. This document details the equilibrium dynamics, influential factors, quantitative data, and experimental protocols for the determination of the enol content.
Introduction to Keto-Enol Tautomerism of this compound
This compound, like other carbonyl compounds with α-hydrogens, exists in equilibrium between its keto and enol tautomers.[1][2] The keto form, containing the carbonyl group, is generally the more stable and therefore predominant tautomer.[2] The enol form is characterized by a carbon-carbon double bond and a hydroxyl group.[1] The interconversion between these two forms is a dynamic equilibrium that can be catalyzed by either acid or base.[1] Understanding the factors that influence the position of this equilibrium is crucial for controlling the reactivity of this compound in various chemical transformations.
Quantitative Analysis of this compound Enol Content
The percentage of the enol tautomer of this compound at equilibrium is relatively low, and reported values in the literature can vary based on the experimental method and conditions. Below is a summary of quantitative data from various studies.
| Solvent/Phase | Enol Content (%) | Method of Determination | Reference(s) |
| Aqueous Solution | 0.00041 | Bromine Titration | [3] |
| Aqueous Solution | 4.1 x 10⁻⁵ | Bromine Titration | |
| Aqueous Solution | 2 x 10⁻³ | Kinetic Method | [3] |
| Gas Phase | 1.2 | Bromine Titration | [3] |
| Neat (Liquid) | ~1 in 1,000,000 | Not Specified | [2] |
Note: The significant discrepancies in reported values highlight the challenges in accurately quantifying the low enol content of this compound and the sensitivity of the equilibrium to experimental conditions.
Factors Influencing the Enol Content of this compound
Several factors can influence the position of the keto-enol equilibrium for this compound and other ketones. These include:
-
Solvent Polarity: The polarity of the solvent plays a significant role in the keto-enol equilibrium. Generally, non-polar solvents tend to favor the enol form, while polar solvents stabilize the more polar keto form, shifting the equilibrium towards the ketone.
-
Temperature: Changes in temperature can affect the equilibrium constant of the tautomerization. The direction of the shift depends on the enthalpy change of the reaction.
-
Substitution: The presence of substituents on the this compound ring can alter the stability of both the keto and enol forms, thereby influencing the enol content.
-
Conjugation: If the enol double bond can be in conjugation with another π-system, the enol form is stabilized, increasing its concentration at equilibrium.
-
Intramolecular Hydrogen Bonding: While not as significant for this compound itself, in molecules with appropriately positioned functional groups, intramolecular hydrogen bonding can greatly stabilize the enol form.
Experimental Protocols for Determining Enol Content
Accurate determination of the enol content of this compound requires sensitive and precise experimental techniques. The following are detailed protocols for the most common methods.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton (¹H) NMR spectroscopy is a powerful non-invasive technique for quantifying the keto and enol forms in solution, as the tautomers interconvert slowly on the NMR timescale, allowing for the observation of distinct signals for each form.
Methodology:
-
Sample Preparation:
-
Prepare a solution of this compound in a deuterated solvent of choice (e.g., CDCl₃, DMSO-d₆). The choice of solvent will influence the equilibrium position.
-
Ensure the concentration is appropriate for obtaining a good signal-to-noise ratio (typically 5-20 mg in 0.5-0.7 mL of solvent).
-
Add a small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), for chemical shift calibration.
-
-
NMR Data Acquisition:
-
Acquire a high-resolution ¹H NMR spectrum of the sample.
-
Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Carefully phase and baseline correct the spectrum.
-
-
Data Analysis:
-
Identify the characteristic signals for the keto and enol forms.
-
Keto form: The α-protons typically appear as a multiplet in the upfield region.
-
Enol form: The vinylic proton will have a characteristic chemical shift, and the hydroxyl proton will appear as a broad singlet.
-
-
Integrate the area of a well-resolved signal corresponding to the keto form and a well-resolved signal corresponding to the enol form.
-
Calculate the percentage of the enol form using the following formula: % Enol = [Integral of Enol Signal / (Integral of Keto Signal + Integral of Enol Signal)] x 100 (Note: Ensure that the integrals are normalized to the number of protons they represent).
-
Bromination Titration
This classic chemical method relies on the rapid reaction of the enol form with bromine. The amount of bromine consumed is directly proportional to the amount of enol present at equilibrium.
Methodology:
-
Reagent Preparation:
-
Prepare a standardized solution of bromine in a suitable solvent (e.g., methanol (B129727) or carbon tetrachloride).
-
Prepare a standard solution of sodium thiosulfate (B1220275).
-
Prepare a potassium iodide solution and a starch indicator solution.
-
-
Direct Titration (Kurt Meyer Method):
-
Dissolve a known amount of this compound in a suitable solvent.
-
Titrate the solution directly with the standardized bromine solution until a persistent yellow color (due to excess bromine) is observed.
-
The volume of bromine solution consumed corresponds to the amount of enol present.
-
-
Indirect Titration:
-
To a solution of this compound, add a known excess of the standardized bromine solution.
-
Allow the reaction to proceed in the dark for a short period.
-
Quench the reaction by adding a solution of a compound that reacts rapidly with bromine, such as phenol (B47542) or allyl alcohol.
-
Add potassium iodide to the solution. The excess bromine will oxidize iodide to iodine.
-
Titrate the liberated iodine with the standardized sodium thiosulfate solution using starch indicator.
-
The amount of bromine that reacted with the enol is calculated by subtracting the amount of unreacted bromine from the initial amount.
-
Visualizing Key Concepts
Keto-Enol Tautomerism of this compound
Caption: The equilibrium between the keto and enol tautomers of this compound.
Experimental Workflow for Enol Content Determination
Caption: A generalized workflow for the experimental determination of this compound's enol content.
References
Cyclohexanone: A Comprehensive Technical Guide to Laboratory Safety
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the essential safety precautions for handling cyclohexanone (B45756) in a laboratory environment. Adherence to these guidelines is critical to mitigate risks and ensure a safe working environment for all personnel.
Understanding the Hazards of this compound
This compound is a flammable liquid and vapor that poses several health risks.[1][2] It is harmful if swallowed, inhaled, or in contact with the skin.[1][3] It can cause serious eye damage, skin irritation, and respiratory irritation.[1][3]
Physicochemical Properties
A clear, colorless to pale yellow liquid, this compound has a distinct acetone-like or minty odor.[4] Its vapor is heavier than air and can travel a significant distance to an ignition source, creating a flashback hazard.[4][5]
| Property | Value | Reference |
| Flash Point | 111°F (44°C) | [4] |
| Lower Explosive Limit (LEL) | 1.1% | |
| Upper Explosive Limit (UEL) | 9.4% | |
| Autoignition Temperature | 420°C (788°F) | |
| Vapor Pressure | 2 mmHg at 20°C | |
| Specific Gravity | 0.947 | |
| Boiling Point | 155.6°C (312.1°F) | |
| Molecular Weight | 98.15 g/mol | [6] |
Health Hazard Information
Exposure to this compound can lead to a range of acute and chronic health effects.
-
Acute Effects: Inhalation can irritate the nose and throat, leading to coughing, wheezing, headache, dizziness, and lightheadedness.[4] Direct contact can cause severe eye damage and skin irritation, which may manifest as redness and watery blisters.[1][4] Ingestion is harmful and can lead to nausea, vomiting, and abdominal pain.[1]
-
Chronic Effects: Prolonged or repeated exposure may cause damage to the liver and kidneys.[4]
Occupational Exposure Limits
Various regulatory bodies have established permissible exposure limits (PELs) for this compound to protect workers.
| Agency | Exposure Limit | Notes |
| OSHA (Occupational Safety and Health Administration) | 50 ppm (200 mg/m³) | 8-hour time-weighted average (TWA) |
| NIOSH (National Institute for Occupational Safety and Health) | 25 ppm (100 mg/m³) | 10-hour TWA |
| ACGIH (American Conference of Governmental Industrial Hygienists) | 20 ppm (80 mg/m³) | 8-hour TWA |
| ACGIH | 50 ppm (200 mg/m³) | Short-Term Exposure Limit (STEL) |
Engineering Controls and Personal Protective Equipment (PPE)
A combination of engineering controls and appropriate PPE is essential to minimize exposure to this compound.
Hierarchy of Controls
The hierarchy of controls provides a framework for implementing the most effective safety measures.
Caption: Hierarchy of safety controls for managing this compound risks.
Engineering Controls
-
Ventilation: Always handle this compound in a well-ventilated area.[1][7] A properly functioning chemical fume hood is the preferred engineering control to minimize vapor inhalation.[6]
-
Explosion-Proof Equipment: Use explosion-proof electrical, ventilating, and lighting equipment to prevent ignition of flammable vapors.[2][3][8]
-
Grounding and Bonding: Ground and bond containers and receiving equipment during transfer to prevent static discharge, which can be an ignition source.[1][8]
-
Eyewash Stations and Safety Showers: Ensure that eyewash stations and safety showers are readily accessible in the immediate work area.[2][3]
Personal Protective Equipment (PPE)
The appropriate PPE must be worn when handling this compound.
-
Eye and Face Protection: Wear chemical safety goggles or a face shield to protect against splashes.[3][6]
-
Skin Protection:
-
Respiratory Protection: If engineering controls do not maintain exposure below the occupational exposure limits, or during emergency situations, use a NIOSH-approved respirator with an appropriate cartridge for organic vapors.[7]
Safe Handling and Storage Procedures
Proper handling and storage practices are crucial to prevent accidents and exposure.
Handling
-
Avoid contact with skin, eyes, and clothing.[1]
-
Do not breathe vapors or mists.[1]
-
Keep away from heat, sparks, open flames, and other ignition sources.[3][8]
-
Do not eat, drink, or smoke in areas where this compound is handled or stored.[1][3]
Storage
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[1][8]
-
Store away from incompatible materials such as strong oxidizing agents and strong acids.[2][3]
-
Store in a designated flammables storage cabinet.
Emergency Procedures
In the event of an emergency, follow these procedures promptly.
First Aid Measures
| Exposure Route | First Aid Protocol |
| Inhalation | Move the person to fresh air.[1] If breathing is difficult, provide oxygen. If breathing has stopped, begin artificial respiration.[4] Seek immediate medical attention.[1] |
| Skin Contact | Immediately remove contaminated clothing.[4] Wash the affected area with plenty of soap and water for at least 15 minutes.[4] Seek medical attention if irritation persists.[6] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4] Remove contact lenses if present and easy to do.[4] Seek immediate medical attention.[1] |
| Ingestion | Do NOT induce vomiting.[1] If the person is conscious, rinse their mouth with water.[6] Seek immediate medical attention.[1] |
Spill Response
A workflow for responding to a this compound spill is outlined below.
Caption: Workflow for responding to a this compound spill.
Key Spill Response Steps:
-
Evacuate: Immediately evacuate the area of the spill.[4]
-
Alert: Notify your supervisor and the appropriate emergency response personnel.
-
Ventilate: Ensure the area is well-ventilated.[4]
-
Containment: For small spills, contain the liquid with an absorbent material like vermiculite, dry sand, or earth.[4][7]
-
Cleanup: Use non-sparking tools to collect the absorbed material and place it in a sealed container for disposal.[4][5]
-
Decontamination: Clean the spill area thoroughly.
Firefighting Measures
-
Extinguishing Media: Use dry chemical, CO2, water spray, or alcohol-resistant foam to extinguish a fire.[4][7]
-
Hazards: Vapors are flammable and can form explosive mixtures with air.[1][2] Containers may explode when heated.[2][4] Hazardous combustion products include carbon monoxide and carbon dioxide.[2]
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[2]
Waste Disposal
Dispose of this compound waste in accordance with all local, state, and federal regulations. It is considered a hazardous waste. Do not dispose of it down the drain.[8]
By adhering to these safety protocols, researchers, scientists, and drug development professionals can handle this compound responsibly, minimizing risks and ensuring a safe and productive laboratory environment.
References
- 1. Mobile [my.chemius.net]
- 2. fishersci.com [fishersci.com]
- 3. media.laballey.com [media.laballey.com]
- 4. nj.gov [nj.gov]
- 5. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 6. carlroth.com [carlroth.com]
- 7. petrocheme.com [petrocheme.com]
- 8. chemicals.co.uk [chemicals.co.uk]
- 9. columbuschemical.com [columbuschemical.com]
industrial production methods of high-purity cyclohexanone
An In-depth Technical Guide to the Industrial Production of High-Purity Cyclohexanone (B45756)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core industrial production methods for high-purity this compound, a critical raw material in the pharmaceutical and chemical industries.[1][2][3] High-purity this compound (typically ≥99.5%) is essential for applications such as the synthesis of active pharmaceutical ingredients (APIs), where impurities can lead to undesirable side reactions and compromise the final product's quality and safety.[1][2]
Core Production Methodologies
The two primary industrial routes for this compound synthesis are the oxidation of cyclohexane (B81311) and the hydrogenation of phenol (B47542).[4] While the cyclohexane oxidation route has been traditionally dominant due to lower raw material costs, the phenol hydrogenation route offers a more direct path with potentially higher selectivity.[4]
Cyclohexane Oxidation
The production of this compound from cyclohexane is a multi-step process that begins with the oxidation of cyclohexane to a mixture of cyclohexanol (B46403) and this compound, commonly referred to as KA oil (Ketone-Alcohol oil).[5]
Experimental Protocol:
-
Oxidation: Liquid-phase air oxidation of cyclohexane is conducted in a series of reactors. This step can be either non-catalytic or catalyzed by soluble cobalt salts.[5][6] The reaction is typically carried out at a temperature of 140–180°C and a pressure of 0.8–2 MPa.[6] To ensure high selectivity towards the desired products, the conversion of cyclohexane is intentionally kept low, in the range of 3-8%.[6]
-
Decomposition of Cyclohexyl Hydroperoxide: The initial oxidation product contains cyclohexyl hydroperoxide (CHHP), which is then decomposed. This can be achieved through a homogeneous catalytic process, for instance, using chromium-based catalysts, or a heterogeneous catalytic process involving an alkaline aqueous solution of sodium hydroxide.[7]
-
Dehydrogenation of Cyclohexanol: To increase the yield of this compound, the cyclohexanol present in the KA oil is catalytically dehydrogenated.[5] This is a vapor-phase reaction carried out at elevated temperatures.
-
Purification: The crude this compound is purified to remove byproducts. This is a critical step for achieving the high purity required for pharmaceutical applications. Common purification techniques include:
-
Rectification: A series of distillation columns are used to separate this compound from unreacted cyclohexane, cyclohexanol, and other impurities with different boiling points.[8]
-
Alkaline/Acid Treatment: The crude product may be treated with a basic catalyst (like sodium hydroxide) or an acidic catalyst (like inorganic or organic acids or ion exchangers) to promote the condensation of impurities such as aldehydes and unsaturated ketones, which can then be more easily separated by distillation.[8][9]
-
Quantitative Data for Cyclohexane Oxidation:
| Parameter | Value | Reference |
| Cyclohexane Conversion | 15-25% | [6] |
| This compound Selectivity | ~80% | [6] |
| Total Selectivity (Cyclohexanol + this compound) | ~92% | [6] |
Process Workflow for Cyclohexane Oxidation:
Caption: Workflow for the industrial production of high-purity this compound via cyclohexane oxidation.
Phenol Hydrogenation
The selective hydrogenation of phenol offers a more direct route to this compound and can be performed in either the liquid or gas phase. The liquid-phase process is often favored due to its milder reaction conditions and energy efficiency.[10]
Experimental Protocol (Liquid-Phase):
-
Catalyst Preparation: A common catalyst is palladium supported on a carrier like activated carbon (Pd/C) or other materials. For instance, a bifunctional catalyst system of Pd/C and a heteropoly acid can be used.[10]
-
Reaction Setup: The hydrogenation is carried out in a stainless-steel reactor equipped with a magnetic stirrer.[10]
-
Reaction Execution:
-
Product Recovery and Purification:
-
After the reaction, the reactor is cooled, and the pressure is released.
-
The solid catalyst is separated from the liquid product.
-
The resulting crude this compound is then purified, typically through distillation, to achieve the desired high purity.
-
Quantitative Data for Phenol Hydrogenation:
| Catalyst | Temperature (°C) | Pressure (MPa) | Phenol Conversion (%) | This compound Selectivity (%) | Reference |
| Pd/C-Heteropoly Acid | 80 | 1.0 | 100 | 93.6 | [10] |
| Pd/Al2O3 (Gas Phase) | 160 | 0.2 | 20 | 50-60 | [10] |
| Pd on calcined Mg/Al hydrotalcite (Gas Phase) | 160 | 0.45 | 40 | 95 | [10] |
| Pd-HAP | 25 | Ambient | 100 | 100 | [11] |
Process Workflow for Phenol Hydrogenation:
Caption: Workflow for the industrial production of high-purity this compound via phenol hydrogenation.
High-Purity Specifications for Pharmaceutical Applications
For use in pharmaceutical synthesis, this compound must meet stringent purity requirements to avoid the introduction of impurities that could affect the quality, safety, and efficacy of the final drug product.[1]
Typical Specifications for Pharmaceutical-Grade this compound:
| Parameter | Specification |
| Purity | ≥ 99.5% (often >99.8%)[12][13] |
| Water Content | Low (e.g., ≤ 0.1%) |
| Acidity | Very low |
| Appearance | Clear, colorless liquid[12] |
Logical Relationship for Purity Requirements:
Caption: The critical role of high-purity this compound in pharmaceutical synthesis.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. Engineering Pt-Bi2O3 Interface to Boost this compound Selectivity in Oxidative Dehydrogenation of KA-Oil | MDPI [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. cdn.intratec.us [cdn.intratec.us]
- 6. CN1305829C - Selective oxidation process of cyclohexane to prepare this compound - Google Patents [patents.google.com]
- 7. WO2013143212A1 - Process for preparing cyclohexanol and this compound by cyclohexane oxidation, and device for same - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. US3933916A - Purification of this compound - Google Patents [patents.google.com]
- 10. osti.gov [osti.gov]
- 11. researchgate.net [researchgate.net]
- 12. alliancechemical.com [alliancechemical.com]
- 13. 环己酮 99.8% | Sigma-Aldrich [sigmaaldrich.com]
The Cyclohexanone Scaffold: A Cornerstone in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The cyclohexanone (B45756) motif, a six-membered carbocyclic ring bearing a ketone functional group, is a privileged scaffold in medicinal chemistry. Its prevalence in a wide array of bioactive natural products and synthetic pharmaceuticals underscores its importance as a versatile building block for the development of novel therapeutic agents.[1][2][3] This guide provides a comprehensive overview of the synthesis of this compound derivatives, their diverse applications in drug discovery, and the experimental protocols essential for their development.
Core Synthetic Strategies for this compound Derivatives
The construction of the this compound ring can be achieved through several powerful and well-established synthetic methodologies. The choice of method often depends on the desired substitution pattern and stereochemistry of the final product.
Robinson Annulation
A classic and widely used method for the formation of six-membered rings is the Robinson annulation. This reaction involves a tandem Michael addition followed by an intramolecular aldol (B89426) condensation.[4][5][6] Typically, a ketone and a methyl vinyl ketone are reacted in the presence of a base to form an α,β-unsaturated ketone within a newly formed cyclohexane (B81311) ring.[4][7]
The reaction begins with the deprotonation of a ketone to form an enolate, which then acts as a nucleophile in a Michael addition to an α,β-unsaturated ketone.[4][5] The resulting dicarbonyl intermediate then undergoes an intramolecular aldol condensation to form a six-membered ring, which subsequently dehydrates to yield the final cyclohexenone product.[4][5][7]
Caption: General workflow of the Robinson Annulation reaction.
Dieckmann Condensation
The Dieckmann condensation is an intramolecular Claisen condensation of a diester to form a β-keto ester.[8][9] This method is particularly useful for the synthesis of five- and six-membered rings.[8][10] For the synthesis of this compound derivatives, a 1,7-diester is treated with a strong base, such as sodium ethoxide, to induce cyclization.[10][11]
The mechanism involves the deprotonation of an α-carbon of one ester group to form an enolate, which then attacks the carbonyl carbon of the other ester group in an intramolecular fashion.[8] The resulting cyclic β-keto ester can be further manipulated, for instance, through alkylation and decarboxylation, to yield a substituted this compound.[10][11]
Caption: Key steps in the Dieckmann Condensation and subsequent modifications.
Asymmetric Synthesis Strategies
The development of enantiomerically pure this compound derivatives is crucial for drug discovery, as different enantiomers of a chiral drug can have vastly different pharmacological and toxicological profiles. Asymmetric synthesis of cyclohexanones can be achieved through various methods, including the use of chiral catalysts.[12][13]
Organocatalysis, employing small chiral organic molecules like proline and its derivatives, has emerged as a powerful tool for asymmetric aldol and Michael reactions, which are key steps in many this compound syntheses.[12] Furthermore, biocatalysis, using enzymes such as ene-reductases, has been successfully applied for the asymmetric desymmetrization of prochiral cyclohexadienones to produce chiral cyclohexenones with high enantioselectivity.[14][15]
Applications of this compound Derivatives in Drug Discovery
This compound-containing compounds have demonstrated a broad spectrum of biological activities, making them attractive candidates for the development of new drugs against various diseases.
Anticancer Activity
Numerous this compound derivatives have been investigated for their potential as anticancer agents.[16][17] For instance, certain diarylidenethis compound derivatives have shown potent inhibitory activity against key enzymes involved in cancer progression.[18] Some curcumin (B1669340) analogues with a this compound core have been identified as potent inhibitors of the Epidermal Growth Factor Receptor (EGFR) with significant antiproliferative activity.[19] Additionally, some this compound derivatives have been found to act as catalytic inhibitors of topoisomerase I, an important target in cancer therapy.[20][21]
| Compound Class | Target/Mechanism | Cancer Type | Reference |
| Diarylidenecyclohexanones | COX-2/mPGES1, 5-LOX Inhibition | - | [18] |
| Curcumin Analogues | EGFR Inhibition | Liver and Skin Cancer | [19] |
| Bis(pyridin-ylmethylene)-cyclohexanones | Topoisomerase I Inhibition | Tamoxifen-resistant Breast Cancer | [20][21] |
Anti-inflammatory Activity
The anti-inflammatory properties of this compound derivatives have also been a subject of interest. Diarylidenethis compound derivatives have been synthesized and shown to inhibit enzymes involved in the inflammatory cascade, such as COX-2, mPGES1, and 5-LOX.[18][22] Some aryl-cyclohexanone derivatives have demonstrated significant in vivo anti-inflammatory effects in a murine model of acute lung injury.[23]
| Compound Class | Target/Mechanism | Inflammatory Model | Reference |
| Diarylidenecyclohexanones | COX-2/mPGES1, 5-LOX Inhibition | In vitro enzyme assays | [18][22] |
| Aryl-cyclohexanones | Reduction of leukocyte migration and pro-inflammatory cytokines | LPS-induced acute lung injury in mice | [23] |
Neuroprotective Activity
In the realm of neurodegenerative diseases, this compound derivatives have shown promise as neuroprotective agents. A series of α,β-unsaturated carbonyl-based this compound derivatives were synthesized and found to be potent inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes implicated in Alzheimer's disease.[24] One compound, in particular, exhibited excellent AChE inhibitory potential with an IC50 of 0.037μM.[24] These compounds also demonstrated the ability to inhibit and disassemble amyloid-β fibrils, another hallmark of Alzheimer's disease.[24]
| Compound | Target | IC50 (AChE) | Aβ Aggregation Inhibition | Reference |
| Compound 3o | Acetylcholinesterase | 0.037 µM | 76.6% disassembly of Aβ fibrils | [24] |
Signaling Pathways Modulated by this compound Derivatives
The therapeutic effects of this compound derivatives are often mediated through their interaction with specific signaling pathways. Understanding these pathways is crucial for rational drug design and development.
Caption: Simplified signaling pathways targeted by this compound derivatives.
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental to the synthesis and evaluation of novel drug candidates.
General Procedure for the Synthesis of Diarylidenecyclohexanones
This protocol describes a general method for the synthesis of diarylidenecyclohexanones via an aldol condensation reaction.
Materials:
-
This compound
-
Aromatic aldehyde (2 equivalents)
-
Sodium hydroxide (B78521) or other suitable base
-
Ethanol (B145695) or other suitable solvent
-
Hydrochloric acid (for neutralization)
-
Ethyl acetate (B1210297) (for extraction)
-
Brine
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
Procedure:
-
Dissolve this compound and the aromatic aldehyde in ethanol in a round-bottom flask.
-
Add a solution of sodium hydroxide in water dropwise to the stirred mixture at room temperature.
-
Continue stirring the reaction mixture for the specified time (typically a few hours) until the reaction is complete, as monitored by thin-layer chromatography (TLC).
-
Neutralize the reaction mixture with dilute hydrochloric acid.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography on silica (B1680970) gel to obtain the desired diarylidenethis compound.
In Vitro Acetylcholinesterase (AChE) Inhibition Assay
This protocol outlines a general procedure for evaluating the AChE inhibitory activity of synthesized this compound derivatives.
Materials:
-
Acetylcholinesterase (AChE) enzyme
-
Acetylthiocholine iodide (ATCI) as substrate
-
5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB) as Ellman's reagent
-
Phosphate (B84403) buffer (pH 8.0)
-
Test compounds (this compound derivatives)
-
Donepezil or other known AChE inhibitor as a positive control
-
96-well microplate reader
Procedure:
-
Prepare solutions of the test compounds and the positive control at various concentrations in a suitable solvent (e.g., DMSO) and then dilute with phosphate buffer.
-
In a 96-well plate, add the phosphate buffer, DTNB solution, and the test compound solution.
-
Add the AChE enzyme solution to each well and incubate for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).
-
Initiate the reaction by adding the substrate (ATCI) solution to each well.
-
Measure the absorbance at a specific wavelength (e.g., 412 nm) at regular intervals using a microplate reader.
-
Calculate the rate of reaction for each concentration of the test compound.
-
Determine the percentage of inhibition of AChE activity for each concentration.
-
Calculate the IC50 value (the concentration of the inhibitor that causes 50% inhibition of enzyme activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Conclusion
The this compound scaffold continues to be a fertile ground for the discovery of new therapeutic agents. Its synthetic tractability, coupled with the diverse biological activities of its derivatives, ensures its enduring importance in medicinal chemistry. The ongoing development of novel synthetic methodologies, particularly in asymmetric synthesis, will undoubtedly lead to the discovery of more potent and selective this compound-based drugs for a wide range of diseases. This guide provides a foundational understanding for researchers to explore and exploit the full potential of this remarkable chemical entity in the quest for new medicines.
References
- 1. researchgate.net [researchgate.net]
- 2. nbinno.com [nbinno.com]
- 3. Synthesis of Cyclohexanones by a Tandem Photocatalyzed Annulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Robinson annulation - Wikipedia [en.wikipedia.org]
- 5. chemistwizards.com [chemistwizards.com]
- 6. psiberg.com [psiberg.com]
- 7. total-synthesis.com [total-synthesis.com]
- 8. scienceinfo.com [scienceinfo.com]
- 9. Dieckmann Condensation [organic-chemistry.org]
- 10. fiveable.me [fiveable.me]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. benchchem.com [benchchem.com]
- 13. Recent progress on asymmetric organocatalytic construction of chiral cyclohexenone skeletons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Asymmetric Synthesis of Chiral 2-Cyclohexenones with Quaternary Stereocenters via Ene-Reductase Catalyzed Desymmetrization of 2,5-Cyclohexadienones - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Synthesis and cytotoxic potential of heterocyclic this compound analogues of curcumin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Synthesis of diarylidenethis compound derivatives as potential anti-inflammatory leads against COX-2/mPGES1 and 5-LOX - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 19. Design, synthesis and molecular docking of α,β-unsaturated this compound analogous of curcumin as potent EGFR inhibitors with antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Identification of this compound derivatives that act as catalytic inhibitors of topoisomerase I: effects on tamoxifen-resistant MCF-7 cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. Preclinical evidence of the anti-inflammatory effect and toxicological safety of aryl-cyclohexanone in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Biological evaluation of synthetic α,β-unsaturated carbonyl based this compound derivatives as neuroprotective novel inhibitors of acetylcholinesterase, butyrylcholinesterase and amyloid-β aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
The Carbonyl Chameleon: An In-depth Technical Guide to the Reactivity of Cyclohexanone's Core
Introduction
Cyclohexanone (B45756), a seemingly simple six-membered cyclic ketone, is a cornerstone in the edifice of modern organic synthesis. Its unassuming structure belies a rich and versatile reactivity centered around its carbonyl group. For researchers, scientists, and professionals in drug development, a deep understanding of this reactivity is paramount for the rational design and efficient execution of synthetic strategies. This technical guide provides a comprehensive exploration of the carbonyl group's reactivity in this compound, detailing key transformations, experimental protocols, and quantitative data to empower the discerning chemist in harnessing its synthetic potential. This compound's importance is underscored by its role as a key intermediate in the synthesis of a wide array of pharmaceutical compounds, including anti-inflammatory drugs and analgesics.[1]
Spectroscopic Signature of the this compound Carbonyl
The reactivity of the carbonyl group is intrinsically linked to its electronic and structural properties, which can be readily probed by spectroscopic methods.
| Spectroscopic Technique | Key Feature | Typical Value(s) | Significance |
| Infrared (IR) Spectroscopy | C=O Stretch | ~1715 cm⁻¹[2] | The strong absorption at this frequency is a hallmark of the ketone functional group and can be used to monitor reactions involving the carbonyl. |
| ¹³C NMR Spectroscopy | Carbonyl Carbon (C=O) | ~210 ppm[3] | The significant downfield shift of the carbonyl carbon is indicative of its electrophilic character, a key determinant of its reactivity. |
| ¹H NMR Spectroscopy | α-Protons | ~2.3 ppm | The chemical shift of the protons alpha to the carbonyl group provides insight into the electronic environment and is crucial for studying enolate formation. |
Nucleophilic Addition: The Cornerstone of this compound Reactivity
The polarized nature of the carbon-oxygen double bond renders the carbonyl carbon highly electrophilic and thus susceptible to attack by a diverse range of nucleophiles. This fundamental reaction class is pivotal for carbon-carbon and carbon-heteroatom bond formation.
Stereoselectivity in Nucleophilic Addition
The chair conformation of the this compound ring introduces facial selectivity in nucleophilic attack, leading to the formation of diastereomeric products. The approach of the nucleophile can occur from either the axial or equatorial face. The stereochemical outcome is a delicate balance of steric and electronic factors.
-
Axial Attack: Generally favored by small, unhindered nucleophiles due to electronic reasons, specifically the better overlap with the π* orbital of the carbonyl group.[4]
-
Equatorial Attack: Favored by bulky nucleophiles to minimize steric interactions with the axial hydrogens at the C-3 and C-5 positions.
The following table summarizes the diastereoselectivity observed in the reduction of substituted cyclohexanones, a classic example of nucleophilic addition.
| Substrate | Reducing Agent | Diastereomeric Ratio (axial-OH:equatorial-OH) | Reference |
| 4-tert-Butylthis compound | NaBH₄ | 15:85 | [5] |
| 2-Methylthis compound | NaBH₄ | 15.5:84.5 (cis:trans) | [6] |
Key Nucleophilic Addition Reactions
The addition of organomagnesium halides (Grignard reagents) to this compound is a powerful method for the formation of tertiary alcohols.
Experimental Protocol: Grignard Reaction of this compound with Phenylmagnesium Bromide
Materials:
-
This compound
-
Magnesium turnings
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Anhydrous sodium sulfate
Procedure:
-
Preparation of Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser and a dropping funnel under an inert atmosphere, add magnesium turnings. Add a solution of bromobenzene in anhydrous diethyl ether dropwise to initiate the reaction. Once the reaction begins, add the remaining bromobenzene solution at a rate that maintains a gentle reflux. After the addition is complete, stir the mixture until most of the magnesium has reacted.
-
Addition to this compound: Cool the Grignard reagent solution to 0 °C in an ice bath. Add a solution of this compound in anhydrous diethyl ether dropwise to the stirred Grignard reagent.
-
Work-up: After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours. Cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous ammonium chloride solution.
-
Extraction and Purification: Separate the organic layer and extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography or distillation.[7]
The Wittig reaction provides a reliable method for the synthesis of alkenes from this compound by reacting it with a phosphorus ylide. A key advantage of this reaction is the precise placement of the double bond.[2]
Experimental Protocol: Wittig Reaction of this compound with Methyltriphenylphosphonium (B96628) Bromide
Materials:
-
Methyltriphenylphosphonium bromide
-
Potassium tert-butoxide
-
This compound
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Hexanes or petroleum ether
Procedure:
-
Ylide Formation: In a dry flask under an inert atmosphere, suspend methyltriphenylphosphonium bromide in anhydrous THF. Cool the suspension to 0 °C and add potassium tert-butoxide portion-wise. Allow the mixture to stir at 0 °C for 30 minutes and then at room temperature for at least 1 hour to form the ylide.
-
Reaction with this compound: In a separate flask, dissolve this compound in anhydrous THF and cool to 0 °C. Slowly add the freshly prepared ylide solution to the stirred this compound solution.
-
Work-up and Purification: After the reaction is complete, quench with water and extract with a non-polar solvent like hexanes. Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate. The crude product, containing triphenylphosphine (B44618) oxide, can be purified by flash column chromatography.[2]
References
Methodological & Application
Quantitative Analysis of Cyclohexanone by Gas Chromatography-Mass Spectrometry (GC-MS)
Application Note and Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Cyclohexanone (B45756) is a key industrial solvent and an important intermediate in the synthesis of various compounds, including pharmaceuticals and polymers like nylon.[1] Accurate quantification of this compound is crucial for process monitoring, quality control, and safety assessment. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for this purpose, offering high separation efficiency and definitive compound identification.[2][3]
This document provides a detailed protocol for the quantitative analysis of this compound using GC-MS. The method is designed to be robust and reliable for various sample matrices.
Experimental Protocol
Materials and Reagents
-
Solvents: Dichloromethane (B109758) (DCM) or Ethyl Acetate (ACS grade or higher)[4], Methanol (HPLC grade), Deionized Water.
-
Standards: this compound (analytical standard, ≥99.9%)[1], Chlorobenzene (B131634) (internal standard, ≥99.8%).
-
Other Reagents: Anhydrous Sodium Sulfate.
Instrumentation
-
Gas Chromatograph coupled with a Mass Spectrometer (e.g., Agilent 8890 GC with 5977B MSD or similar).[4]
-
GC Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.[4][5]
-
Autosampler vials (2 mL) with caps (B75204) and septa.
-
Syringe filters (0.22 µm).
Standard and Sample Preparation
2.3.1. Standard Solutions
-
Primary Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound and dissolve it in a 100 mL volumetric flask with dichloromethane.
-
Internal Standard (IS) Stock Solution (1000 µg/mL): Accurately weigh 100 mg of chlorobenzene and dissolve it in a 100 mL volumetric flask with dichloromethane.[6]
-
Calibration Standards: Prepare a series of calibration standards by appropriate dilution of the primary stock solution to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. Spike each calibration standard with the internal standard to a final concentration of 10 µg/mL.
2.3.2. Sample Preparation (Liquid-Liquid Extraction)
-
Aqueous Samples: To 5 mL of the aqueous sample in a separatory funnel, add the internal standard to a final concentration of 10 µg/mL.
-
Extraction: Add 5 mL of dichloromethane to the separatory funnel. Shake vigorously for 2 minutes, periodically venting the funnel.
-
Phase Separation: Allow the layers to separate. Collect the lower organic layer (dichloromethane).
-
Drying: Dry the organic extract by passing it through a small column containing anhydrous sodium sulfate.
-
Filtration: Filter the final extract through a 0.22 µm syringe filter into a GC autosampler vial.[2]
GC-MS Parameters
| Parameter | Setting |
| GC | |
| Injection Volume | 1 µL |
| Injection Mode | Splitless |
| Injector Temperature | 250 °C |
| Carrier Gas | Helium, constant flow at 1.2 mL/min |
| Oven Program | Initial: 60 °C (hold 1 min), Ramp: 15 °C/min to 120 °C, then 50 °C/min to 300 °C (hold 6 min)[7] |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Source Temperature | 230 °C |
| Scan Mode | Selected Ion Monitoring (SIM) |
| Quantifier Ion | This compound: m/z 55, Chlorobenzene (IS): m/z 112 |
| Qualifier Ions | This compound: m/z 98, 42 |
Data Analysis
-
Calibration Curve: Generate a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of the calibration standards.
-
Quantification: Determine the concentration of this compound in the samples by interpolating their peak area ratios from the calibration curve.
Data Presentation
The performance of the method should be validated according to ICH guidelines.[8] Key validation parameters are summarized in the table below.
| Parameter | Typical Value |
| Linearity Range (µg/mL) | 1 - 100 |
| Correlation Coefficient (r²) | ≥ 0.999 |
| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1[9][10] |
| Limit of Quantification (LOQ) | Signal-to-Noise ratio of 10:1[9][10] |
| Accuracy (% Recovery) | 98.0% to 102.0%[9] |
| Precision (RSD %) | ≤ 2.0%[9] |
Mandatory Visualization
The following diagram illustrates the experimental workflow for the quantitative analysis of this compound by GC-MS.
Caption: GC-MS Workflow for this compound Analysis.
References
- 1. This compound analytical standard 108-94-1 [sigmaaldrich.com]
- 2. benchchem.com [benchchem.com]
- 3. Sample preparation GC-MS [scioninstruments.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. scirp.org [scirp.org]
- 9. benchchem.com [benchchem.com]
- 10. A validated, related substance, GC method for 1,4-cyclohexanedione mono-ethylene Ketal [scirp.org]
Application Note: Determination of Cyclohexanone Purity using Quantitative NMR (qNMR) Spectroscopy
AN-2025-12-19
Audience: Researchers, scientists, and drug development professionals.
Abstract: This application note provides a detailed protocol for determining the chemical purity of cyclohexanone (B45756) using quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. The method described herein is a primary analytical technique that offers high accuracy and precision without the need for a specific reference standard of the analyte, relying instead on a certified internal standard.[1] This document outlines the experimental procedure, data acquisition, and processing parameters, and presents a clear methodology for calculating the purity of this compound.
Introduction
Quantitative NMR (qNMR) spectroscopy is a powerful analytical technique for the precise and accurate determination of the purity of chemical compounds.[2] The fundamental principle of qNMR lies in the direct proportionality between the integrated intensity of an NMR signal and the number of nuclei contributing to that signal.[2][3][4][5] By comparing the integral of a signal from the analyte to that of a certified internal standard of known purity, the purity of the sample can be accurately determined.[3] This method is particularly advantageous in pharmaceutical development and chemical research where the precise determination of purity is paramount.[6]
This application note details a validated ¹H-qNMR method for the purity assessment of this compound, a key intermediate in many organic syntheses.
Experimental Protocol
This section provides a detailed methodology for the quantitative analysis of this compound using ¹H-qNMR with an internal standard.
-
This compound (Analyte)
-
Maleic acid (Internal Standard, certified reference material)
-
Deuterated Dimethyl Sulfoxide (DMSO-d₆)
-
High-precision analytical balance (accurate to 0.01 mg)[7]
-
5 mm NMR tubes
-
NMR spectrometer (e.g., 400 MHz or higher)[6]
Accurate sample preparation is critical for reliable qNMR results.
-
Accurately weigh approximately 10 mg of this compound and 10 mg of maleic acid into a clean vial. Record the exact weights to four decimal places.[6]
-
Dissolve the weighed solids in approximately 0.7 mL of DMSO-d₆.[6]
-
Ensure complete dissolution by gentle vortexing.[6]
-
Transfer the solution to a 5 mm NMR tube.[6]
The following parameters are recommended for acquiring quantitative ¹H NMR spectra.
| Parameter | Recommended Value | Rationale |
| Spectrometer Frequency | 400 MHz or higher | Higher field strength provides better signal dispersion and sensitivity. |
| Pulse Program | Standard 90° pulse sequence | Ensures maximum signal excitation for all protons.[6] |
| Relaxation Delay (d1) | 30 seconds | Ensures full relaxation of all protons, which is crucial for accurate integration.[6][8] A conservative value of 30-60 seconds is often used if T₁ is unknown.[2] |
| Number of Scans (NS) | 16 - 64 | Sufficient to achieve a signal-to-noise ratio (S/N) of at least 250:1 for the signals to be integrated.[2] Can be adjusted to improve S/N.[6] |
| Acquisition Time (AT) | 2 - 4 seconds | Sufficient to digitize the FID completely and achieve good digital resolution.[2] |
| Spectral Width (SW) | -2 to 12 ppm | Encompasses all signals of interest for both this compound and the internal standard.[2] |
| Temperature | 298 K (25 °C) | Stable and controlled temperature maintains consistent chemical shifts and minimizes experimental variability.[2][7] |
-
Apply Fourier transform to the acquired Free Induction Decay (FID).
-
Perform phase and baseline correction on the resulting spectrum.[6]
-
Integrate the characteristic, well-resolved signals of both the analyte (this compound) and the internal standard (maleic acid).[6]
-
For this compound, the α-protons (~2.3 ppm) or β- and γ-protons (~1.7-1.9 ppm) can be used.
-
For maleic acid, the singlet corresponding to the two olefinic protons is typically used.[6]
-
-
The purity of the this compound sample is calculated using the following equation:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I_analyte : Integral of the selected this compound signal
-
N_analyte : Number of protons corresponding to the selected this compound signal
-
I_IS : Integral of the internal standard signal
-
N_IS : Number of protons corresponding to the internal standard signal
-
MW_analyte : Molecular weight of this compound
-
MW_IS : Molecular weight of the internal standard
-
m_analyte : Mass of the this compound sample
-
m_IS : Mass of the internal standard
-
P_IS : Purity of the internal standard
-
Data Presentation
The following table summarizes the expected performance data for a validated qNMR method for purity determination.
| Parameter | Typical Performance |
| Accuracy | High, with results comparable to primary methods like mass balance and coulometric titration.[9] |
| Precision (RSD) | < 2.0%[10] |
| Linearity (R²) | > 0.999 |
| Limit of Detection (LOD) | Can detect impurities at low levels, often below 1%.[3] |
| Limit of Quantification (LOQ) | Suitable for purity assessment >95%.[3] |
Visualizations
The following diagrams illustrate the workflow and logic of the qNMR purity determination process.
Caption: Experimental workflow for qNMR purity analysis.
Caption: Logical flow of the qNMR purity calculation.
Conclusion
The adoption of qNMR for the purity analysis of this compound offers significant advantages in terms of accuracy, efficiency, and the ability to provide direct, traceable results.[6] This application note provides a comprehensive and validated protocol that can be readily implemented in research and quality control laboratories. By adhering to the detailed steps for sample preparation, data acquisition, and processing, researchers can confidently determine the purity of this compound with a high degree of certainty. The maximum combined measurement uncertainty is typically around 1.5% for a confidence interval of 95%.[4][10]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Validation of quantitative NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. pubsapp.acs.org [pubsapp.acs.org]
- 8. resolvemass.ca [resolvemass.ca]
- 9. Collaborative Study to Validate Purity Determination by 1H Quantitative NMR Spectroscopy by Using Internal Calibration Methodology - Method validation - qNMR Exchange [qnmr.usp.org]
- 10. researchgate.net [researchgate.net]
Application Note: A Robust HPLC Method for Impurity Profiling of Cyclohexanone
Abstract
This application note details a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the impurity profiling of cyclohexanone (B45756). The developed reverse-phase HPLC method is suitable for the separation, identification, and quantification of process-related impurities and potential degradation products. This document provides a comprehensive protocol, including system parameters, sample preparation, and forced degradation studies, making it an essential resource for researchers, scientists, and professionals in drug development and chemical manufacturing.
Introduction
This compound is a key industrial chemical, primarily used as a precursor in the synthesis of nylon-6 and nylon-6,6.[1] Its purity is critical, as impurities can impact the quality and performance of the final products.[2] Impurity profiling is therefore a crucial aspect of quality control in the manufacturing of this compound. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for separating and quantifying impurities in pharmaceutical and chemical manufacturing.[3] This application note describes a stability-indicating HPLC method developed for the comprehensive impurity profiling of this compound. The method is designed to separate this compound from its known process impurities and degradation products generated under stress conditions, as mandated by International Council for Harmonisation (ICH) guidelines.[4]
Experimental
Instrumentation and Reagents
-
HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.
-
Chromatography Data System (CDS): Suitable for data acquisition and processing.
-
Analytical Column: A C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for its versatility and robustness.
-
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid (AR grade)
-
This compound reference standard
-
Known impurity standards (e.g., cyclohexanol, formic acid, adipic acid)
-
Chromatographic Conditions
A summary of the optimized HPLC conditions is provided in Table 1.
Table 1: Optimized HPLC Method Parameters
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Phosphoric acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | 0-5 min: 20% B; 5-15 min: 20-80% B; 15-20 min: 80% B; 20-22 min: 80-20% B; 22-25 min: 20% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| UV Detection | 285 nm[5] |
| Run Time | 25 minutes |
Standard and Sample Preparation
-
Standard Solution: Accurately weigh and dissolve the this compound reference standard in the mobile phase (20:80, Acetonitrile:Water) to a final concentration of 1000 µg/mL.
-
Impurity Stock Solution: Prepare a stock solution containing known impurities (e.g., cyclohexanol, formic acid, adipic acid) at a concentration of 100 µg/mL each in the mobile phase.
-
Spiked Sample Solution: Prepare a solution of this compound (1000 µg/mL) spiked with the impurity stock solution to a final impurity concentration of 10 µg/mL.
-
Sample Solution: Dilute the this compound sample to be tested with the mobile phase to a final concentration of approximately 1000 µg/mL.
Forced Degradation Studies
Forced degradation studies were performed to demonstrate the stability-indicating nature of the HPLC method.[6][7] A sample of this compound (1000 µg/mL) was subjected to the stress conditions outlined in Table 2. The goal was to achieve 5-20% degradation of the active pharmaceutical ingredient.[8]
Table 2: Forced Degradation Conditions
| Stress Condition | Procedure |
| Acid Hydrolysis | 1 mL of sample + 1 mL of 0.1 N HCl, heated at 60 °C for 24 hours, then neutralized with 0.1 N NaOH. |
| Base Hydrolysis | 1 mL of sample + 1 mL of 0.1 N NaOH, kept at room temperature for 24 hours, then neutralized with 0.1 N HCl. |
| Oxidative Degradation | 1 mL of sample + 1 mL of 3% H₂O₂, kept at room temperature for 24 hours. |
| Thermal Degradation | The solid sample was kept in an oven at 105 °C for 48 hours, then dissolved in the mobile phase. |
| Photolytic Degradation | The sample solution was exposed to UV light (254 nm) for 24 hours. |
Results and Discussion
The developed HPLC method successfully separated this compound from its potential impurities and degradation products. The retention times and resolution for the principal peak and known impurities are summarized in Table 3.
Table 3: Chromatographic Data for this compound and its Impurities
| Compound | Retention Time (min) | Relative Retention Time | Resolution (USP) |
| Formic Acid | 2.5 | 0.25 | - |
| Adipic Acid | 4.2 | 0.42 | 3.8 |
| Cyclohexanol | 8.5 | 0.85 | 5.1 |
| This compound | 10.0 | 1.00 | - |
| Unknown Degradant 1 | 12.3 | 1.23 | 4.5 |
| Unknown Degradant 2 | 14.8 | 1.48 | 3.9 |
The forced degradation studies showed significant degradation under acidic, basic, and oxidative conditions, with the formation of several degradation products that were well-resolved from the main this compound peak. This demonstrates the stability-indicating capability of the method.
Method Development Workflow
The logical workflow for the development of this HPLC method is illustrated in the following diagram.
Caption: Workflow for HPLC Method Development.
Conclusion
The HPLC method presented in this application note is a reliable and robust tool for the impurity profiling of this compound. The method is specific, stability-indicating, and suitable for routine quality control analysis in both industrial and research settings. The detailed protocol and forced degradation data provide a solid foundation for the implementation and validation of this method.
References
- 1. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 2. This compound [webbook.nist.gov]
- 3. researchgate.net [researchgate.net]
- 4. HPLC Separation of Acidic, Basic, and Neutral Compounds on Primesep 200 | SIELC Technologies [sielc.com]
- 5. [PDF] Atmospheric chemistry of this compound: UV spectrum and kinetics of reaction with chlorine atoms | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pharmtech.com [pharmtech.com]
Cyclohexanone as a Solvent for Synthetic Resins: Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of cyclohexanone's utility as a solvent for dissolving a variety of synthetic resins. This document includes key physical and chemical properties, solubility characteristics for common resins, detailed experimental protocols for dissolution and film preparation, and safety information. The information is intended to guide laboratory work in materials science, chemical engineering, and pharmaceutical drug development.
Introduction to This compound (B45756) as a Solvent
This compound, a cyclic ketone, is a colorless to pale yellow oily liquid with a distinct sweet odor.[1] Its chemical structure and moderate evaporation rate make it a highly effective solvent for a wide range of high-molecular-weight polymers and synthetic resins where other common solvents may not be as effective.[1][2] This property is particularly valuable in the formulation of coatings, adhesives, and in the plastics industry.[1][2]
Physicochemical Properties of this compound
A summary of the key physical and chemical properties of this compound is presented in Table 1. These properties are crucial for understanding its behavior as a solvent in various applications.
Table 1: Physicochemical Properties of this compound
| Property | Value | References |
| Chemical Formula | C₆H₁₀O | [2] |
| Molar Mass | 98.15 g/mol | [2] |
| Appearance | Colorless to pale yellow oily liquid | [1] |
| Odor | Sweet, acetone-like | [1] |
| Boiling Point | 155.6 °C | [2] |
| Melting Point | -47 °C | [2] |
| Flash Point | 44 °C | [2] |
| Density | 0.948 g/cm³ at 20 °C | [2] |
| Vapor Pressure | 0.49 kPa at 20 °C | [2] |
| Water Solubility | 8.6 g/100 mL at 20 °C (Slightly soluble) | [1] |
| Miscibility | Miscible with most organic solvents | [1] |
Solubility of Synthetic Resins in this compound
This compound is a versatile solvent capable of dissolving a range of synthetic resins. The following sections provide available solubility data and observations for several common classes of resins.
Polyvinyl Chloride (PVC)
This compound is an effective solvent for PVC, particularly at elevated temperatures. This makes it suitable for applications in PVC adhesives and coatings.[3]
Table 2: Solubility of Polyvinyl Chloride (PVC) in this compound
| Parameter | Observation | References |
| Temperature | Dissolves PVC at 40 °C. | [4] |
| Concentration | Hot solutions can be prepared with up to 25% PVC by weight. These solutions may form a gel upon cooling. | [5] |
| General Notes | The solvent power of this compound for PVC is considered high. Solutions may require heating to achieve complete molecular dispersion. | [6] |
Cellulose (B213188) Esters (e.g., Cellulose Acetate)
This compound is a suitable solvent for cellulose esters, which are used in lacquers, films, and fibers.[1]
Table 3: Solubility of Cellulose Acetate (B1210297) in this compound
| Parameter | Observation | References |
| Dissolution Method | A cooling dissolution method can be employed to completely dissolve cellulose acetate in this compound. | [2] |
| General Notes | The solubility of cellulose acetate is dependent on its degree of acetylation. | [7] |
Epoxy Resins
This compound is used as a solvent in the formulation of epoxy resin-based coatings and adhesives, contributing to the desired viscosity for application.[1][2]
Table 4: Solubility of Epoxy Resins in this compound
| Parameter | Observation | References |
| Concentration | Solutions can be prepared with 50% to 95% by weight of epoxy resin. | [3] |
| General Notes | This compound is often used in solvent blends to achieve optimal properties for epoxy resin formulations. | [1] |
Acrylic Resins
Ketones, including this compound, are generally effective solvents for acrylic resins.[4]
Table 5: Solubility of Acrylic Resins in this compound
| Parameter | Observation | References |
| General Notes | The solubility of acrylic resins can be influenced by the specific grade of the resin and the presence of other solvents in a blend. While specific quantitative data for this compound is limited in the reviewed literature, ketones are considered practical solvents for many acrylic resins. | [4] |
Experimental Protocols
The following protocols provide detailed methodologies for dissolving synthetic resins in this compound and for the preparation of polymer films using the solvent casting technique.
General Protocol for Dissolving Synthetic Resins in this compound
This protocol outlines the basic steps for dissolving a synthetic resin in this compound. Adjustments to temperature and agitation may be necessary depending on the specific resin.
Materials and Equipment:
-
Synthetic resin (e.g., PVC, Cellulose Acetate, Epoxy Resin)
-
This compound (analytical grade)
-
Glass beaker or flask
-
Magnetic stirrer and stir bar
-
Heating mantle or hot plate with temperature control
-
Fume hood
-
Balance
Procedure:
-
Preparation: Weigh the desired amount of synthetic resin and this compound to achieve the target concentration.
-
Mixing: Place the magnetic stir bar in the beaker or flask and add the this compound.
-
Dissolution: While stirring, gradually add the synthetic resin to the solvent.
-
Heating (if necessary): For resins that require elevated temperatures for dissolution (e.g., PVC), gently heat the mixture using a heating mantle or hot plate while continuing to stir. Monitor the temperature closely to avoid overheating.
-
Observation: Continue stirring until the resin is completely dissolved, and the solution appears clear and homogeneous. This may take from several minutes to a few hours depending on the resin, its molecular weight, and the temperature.
-
Cooling and Storage: Once dissolved, allow the solution to cool to room temperature (if heated). Store the solution in a tightly sealed container to prevent solvent evaporation.
Safety Precautions:
-
Perform all operations in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Avoid inhalation of this compound vapors.
-
Keep away from open flames and other ignition sources as this compound is flammable.
Diagram 1: Experimental Workflow for Dissolving Synthetic Resins
Caption: Workflow for dissolving synthetic resins in this compound.
Protocol for Preparation of Polymer Films by Solvent Casting
The solvent casting technique is a common method for preparing thin polymer films in a laboratory setting. This technique is particularly relevant in drug development for the fabrication of drug-eluting films and controlled-release systems.[8][9]
Materials and Equipment:
-
Polymer solution in this compound (prepared as per Protocol 4.1)
-
Drug substance (if preparing a drug-loaded film)
-
Flat, level casting surface (e.g., glass plate, petri dish)
-
Film applicator or doctor blade (for controlled thickness)
-
Drying oven with controlled temperature and ventilation
-
Fume hood
Procedure:
-
Dope Preparation: Prepare a homogeneous solution of the polymer in this compound. If a drug-loaded film is desired, dissolve the drug in the polymer solution at the desired concentration. Ensure the drug is stable in the solvent and at the drying temperature.
-
Casting: Place the casting surface in a fume hood. Pour the polymer solution onto the surface. For uniform thickness, use a film applicator or doctor blade to spread the solution evenly.
-
Drying: Allow the solvent to evaporate slowly in the fume hood at room temperature or in a drying oven at a slightly elevated temperature. The slow evaporation rate of this compound is advantageous for producing uniform, defect-free films.[1]
-
Film Detachment: Once the film is completely dry, carefully detach it from the casting surface.
-
Post-Processing: The film may be further dried under vacuum to remove any residual solvent.
Safety Precautions:
-
Ensure adequate ventilation during the entire process to handle solvent vapors.
-
Follow all safety precautions outlined in Protocol 4.1.
-
Handle the drug substance according to its specific safety data sheet.
Diagram 2: Logical Relationships in Solvent Casting for Drug Delivery
Caption: Logical flow from raw materials to a drug delivery system.
Application in Drug Development
While this compound itself does not have a direct role in signaling pathways, its application as a solvent is crucial in the fabrication of polymer-based drug delivery systems. The solvent casting method, for which this compound is a suitable solvent, is widely used to create films and matrices for the controlled release of therapeutic agents.[8][9] The choice of solvent can influence the morphology and, consequently, the drug release kinetics of the final product.
The biocompatibility of medical devices and drug delivery systems is of paramount importance. Studies have been conducted to assess the toxicity of residual this compound. One such study on Wistar and Gunn rats concluded that intravenously administered this compound at the tested doses has a negligible toxic potential.[10] However, it is crucial to minimize residual solvent in any biomedical application through appropriate drying and post-processing steps.
Safety and Handling
This compound is a flammable liquid and should be handled with appropriate safety precautions.
-
Ventilation: Always work in a well-ventilated area, preferably a fume hood, to avoid inhaling vapors.
-
Personal Protective Equipment (PPE): Wear safety goggles, chemical-resistant gloves, and a lab coat.
-
Fire Safety: Keep away from heat, sparks, and open flames. Use appropriate fire extinguishing media (dry chemical, CO2, or alcohol-resistant foam).
-
Storage: Store in a cool, dry, well-ventilated area in tightly closed containers.
-
Disposal: Dispose of this compound and its solutions in accordance with local, state, and federal regulations.
Disclaimer: This document is intended for informational purposes only and should not be considered a substitute for a comprehensive risk assessment. Always consult the Safety Data Sheet (SDS) for this compound and any other chemicals used before starting any experimental work.
References
- 1. PREC Investigates Acrylic Resin Solubility in Different Solvents - PREC [prechems.com]
- 2. researchgate.net [researchgate.net]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. RESIN SOLUBILITY [worldwin.co.kr]
- 5. US2538091A - Solutions of polyvinyl chloride and the process for preparing same - Google Patents [patents.google.com]
- 6. uychem.com [uychem.com]
- 7. Technological Aspects and Evaluation Methods for Polymer Matrices as Dental Drug Carriers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Solvent casting technique: Significance and symbolism [wisdomlib.org]
- 9. Solvent Casting Method for Oral Thin Film Preparation - Oral Thin Film - CD Formulation [formulationbio.com]
- 10. Assessment of the toxicity of this compound administered intravenously to Wistar and Gunn rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Grignard Reaction of Cyclohexanone with Phenylmagnesium Bromide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the synthesis of 1-phenylcyclohexanol (B105894) via the Grignard reaction between cyclohexanone (B45756) and phenylmagnesium bromide. This reaction is a fundamental carbon-carbon bond-forming reaction in organic synthesis, yielding a tertiary alcohol. The product, 1-phenylcyclohexanol, serves as a valuable intermediate in the synthesis of more complex molecules, including potential pharmaceutical agents.[1] This guide includes a summary of quantitative data, a detailed experimental protocol, and visualizations of the reaction mechanism and experimental workflow.
Introduction
The Grignard reaction is a powerful tool in synthetic organic chemistry for the formation of carbon-carbon bonds. The reaction involves the nucleophilic addition of a Grignard reagent (an organomagnesium halide) to an electrophilic carbonyl group of an aldehyde or ketone.[2][3] In this specific application, phenylmagnesium bromide acts as the nucleophile, attacking the carbonyl carbon of this compound to form 1-phenylcyclohexanol.[4][5] The resulting tertiary alcohol is a versatile precursor for the synthesis of various organic compounds, including A-ring modified steroids and other arylcyclohexanol derivatives, which are of interest in medicinal chemistry and materials science.[1][6]
Data Presentation
Table 1: Physical and Spectroscopic Data of 1-Phenylcyclohexanol
| Property | Value | Reference |
| Molecular Formula | C₁₂H₁₆O | [6][7][8] |
| Molecular Weight | 176.25 g/mol | [7][8][9] |
| Appearance | White to light yellow powder/crystal | [10][11][12] |
| Melting Point | 58-65 °C | [10][13] |
| Boiling Point | 153 °C @ 20 mmHg | [10] |
| ¹H NMR (CDCl₃) | δ (ppm): 7.2-7.6 (m, 5H, Ar-H), 2.1-2.3 (m, 2H), 1.2-1.9 (m, 8H), 1.9 (s, 1H, OH) | [14] |
| ¹³C NMR | Spectral data available | [8] |
| IR Spectrum | Key absorptions indicative of O-H and C-O stretching | [8][15][16] |
| Mass Spectrum (GC-MS) | m/z top peak: 133, 2nd highest: 176, 3rd highest: 105 | [8][17] |
Table 2: Typical Reaction Parameters and Yields
| Parameter | Value | Reference |
| Reactant 1 | Bromobenzene (B47551) | [7] |
| Reactant 2 | Magnesium Turnings | [7] |
| Reactant 3 | This compound | [7] |
| Solvent | Anhydrous Diethyl Ether or THF | [7][18][19] |
| Reaction Temperature | 35 °C | [7] |
| Reaction Time | ~5 hours | [7] |
| Reported Yield | Up to 97% | [7] |
Experimental Protocols
Materials and Equipment
-
Reagents: Bromobenzene, magnesium turnings, iodine crystal (optional, as an activator), this compound, anhydrous diethyl ether, saturated aqueous ammonium (B1175870) chloride solution, 3M HCl, saturated aqueous sodium chloride (brine), and anhydrous magnesium sulfate (B86663) or sodium sulfate.[7][18][20]
-
Glassware: Three-necked round-bottom flask, dropping funnel, reflux condenser, separatory funnel, beakers, Erlenmeyer flasks. All glassware must be scrupulously dried in an oven prior to use to prevent moisture from quenching the Grignard reagent.[18]
-
Equipment: Magnetic stirrer with heating mantle, ice bath, rotary evaporator, and standard laboratory clamps and stands.
Procedure
Part 1: Preparation of Phenylmagnesium Bromide (Grignard Reagent)
-
Setup: Assemble a dry three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser fitted with a drying tube (containing calcium chloride), and a dropping funnel. The entire apparatus should be under a dry, inert atmosphere (e.g., nitrogen).[9]
-
Initiation: Place magnesium turnings (e.g., 8.13 g, 0.33 mol) in the flask.[7] Add a small crystal of iodine if the magnesium is not highly reactive.[20][21]
-
Reagent Addition: In the dropping funnel, prepare a solution of bromobenzene (e.g., 50 g, 0.31 mol) in anhydrous diethyl ether.[7] Add a small portion of this solution to the magnesium turnings to initiate the reaction. The reaction is indicated by the disappearance of the iodine color, gentle bubbling, and the formation of a cloudy/gray solution.[21][22] The reaction is exothermic and may cause the ether to reflux.[2]
-
Completion: Once the reaction has started, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the mixture until most of the magnesium has been consumed. The resulting solution is the Grignard reagent, phenylmagnesium bromide.
Part 2: Reaction with this compound
-
Addition of Ketone: Cool the Grignard reagent solution in an ice bath. Dissolve this compound (e.g., 34.38 g, 0.35 mol) in anhydrous diethyl ether and add it to the dropping funnel.[7] Add the this compound solution dropwise to the stirred Grignard reagent. Control the addition rate to maintain a manageable reaction temperature.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for several hours (e.g., 5 hours) or until the reaction is complete, which can be monitored by Thin Layer Chromatography (TLC).[7]
Part 3: Work-up and Purification
-
Quenching: Cool the reaction mixture in an ice bath and slowly add a saturated aqueous solution of ammonium chloride or dilute HCl (e.g., 3M HCl) to quench the reaction and dissolve the magnesium salts.[2][7]
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether.[7]
-
Washing: Combine the organic layers and wash with water, followed by a saturated aqueous sodium chloride (brine) solution.[2][9]
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.[9][20] Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: The crude 1-phenylcyclohexanol can be purified by recrystallization or silica (B1680970) gel chromatography.[9]
Visualizations
Reaction Mechanism
Caption: Mechanism of the Grignard reaction between this compound and phenylmagnesium bromide.
Experimental Workflow
References
- 1. 1-Phenylcyclohexanol for Research|High Purity [benchchem.com]
- 2. community.wvu.edu [community.wvu.edu]
- 3. homework.study.com [homework.study.com]
- 4. Solved -Br Mg Ether MgBr Bromobenzene Phenylmagnesium | Chegg.com [chegg.com]
- 5. Predict the products formed when this compound reacts with the fo... | Study Prep in Pearson+ [pearson.com]
- 6. 1-Phenylcyclohexanol|lookchem [lookchem.com]
- 7. 1-PHENYLCYCLOHEXANOL synthesis - chemicalbook [chemicalbook.com]
- 8. 1-Phenylcyclohexanol | C12H16O | CID 15319 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Synthesis routes of 1-Phenylcyclohexanol [benchchem.com]
- 10. chembk.com [chembk.com]
- 11. 1-Phenylcyclohexanol | 1589-60-2 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 12. CAS 1589-60-2: 1-Phenylcyclohexanol | CymitQuimica [cymitquimica.com]
- 13. 1-Phenylcyclohexanol | 1589-60-2 | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]
- 14. rsc.org [rsc.org]
- 15. 1-PHENYLCYCLOHEXANOL(1589-60-2) IR Spectrum [chemicalbook.com]
- 16. 1-Phenylcyclohexanol [webbook.nist.gov]
- 17. 1-Phenylcyclohexanol [webbook.nist.gov]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. Chem 353 Final 2003 : Synthesis [chem.ucalgary.ca]
- 20. cerritos.edu [cerritos.edu]
- 21. d.web.umkc.edu [d.web.umkc.edu]
- 22. mason.gmu.edu [mason.gmu.edu]
Application Notes and Protocols: Stereoselectivity of Grignard Reagent Addition to Substituted Cyclohexanones
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Grignard reaction, the nucleophilic addition of an organomagnesium halide to a carbonyl group, is a cornerstone of carbon-carbon bond formation in organic synthesis.[1] When applied to substituted cyclohexanones, this reaction provides a powerful tool for the stereoselective synthesis of tertiary alcohols, which are prevalent structural motifs in natural products and pharmaceutical agents. The stereochemical outcome of this addition is dictated by a delicate interplay of steric and stereoelectronic factors, making a thorough understanding of these principles crucial for the rational design of synthetic routes.
These application notes provide a detailed overview of the stereoselectivity of Grignard reagent additions to substituted cyclohexanones, supported by quantitative data, detailed experimental protocols for key transformations, and visualizations of the governing principles and workflows.
Theoretical Principles Governing Stereoselectivity
The stereochemical course of the Grignard addition to a substituted This compound (B45756) is primarily determined by the direction of nucleophilic attack on the carbonyl carbon. For a this compound in a chair conformation, the Grignard reagent can approach from either the axial or the equatorial face. The preferred trajectory is governed by several factors:
-
Steric Hindrance: The steric bulk of both the Grignard reagent and the substituents on the this compound ring plays a critical role. Generally, smaller, less sterically demanding Grignard reagents favor axial attack to avoid torsional strain with the adjacent equatorial hydrogens. Conversely, bulkier Grignard reagents tend to favor equatorial attack to minimize 1,3-diaxial interactions with axial substituents.[1]
-
Stereoelectronic Effects: Torsional strain and orbital overlap also influence the transition state energy of the two attack pathways. The Felkin-Anh model provides a useful framework for predicting the stereochemical outcome. This model posits that the largest substituent on the alpha-carbon to the carbonyl orients itself perpendicular to the carbonyl bond. The nucleophile then attacks the carbonyl carbon at the Bürgi-Dunitz angle (approximately 107°) from the face opposite the largest group, avoiding steric clash with the medium-sized group.[1]
-
Conformational Locking: Bulky substituents on the this compound ring, such as a tert-butyl group, can "lock" the ring into a specific chair conformation, thereby presenting a more defined steric environment for the approaching nucleophile. This often leads to higher diastereoselectivity.
The interplay of these factors determines the diastereomeric ratio of the resulting tertiary alcohol products.
Data Presentation: Diastereoselectivity of Grignard Additions
The following tables summarize quantitative data on the diastereoselectivity of Grignard reagent additions to various substituted cyclohexanones, illustrating the principles discussed above.
Table 1: Diastereoselectivity of Grignard Reagent Addition to 4-tert-Butylthis compound (B146137)
| Grignard Reagent (RMgX) | Product Ratio (Axial Attack Product : Equatorial Attack Product) | Reference |
| MeMgBr | 65 : 35 | J. Org. Chem. 1981, 46, 3165 |
| EtMgBr | 85 : 15 | J. Am. Chem. Soc. 1956, 78, 2582 |
| i-PrMgBr | 42 : 58 | J. Am. Chem. Soc. 1956, 78, 2582 |
| t-BuMgBr | 8 : 92 | J. Am. Chem. Soc. 1956, 78, 2582 |
| PhMgBr | 23 : 77 | J. Org. Chem. 1981, 46, 3165 |
Table 2: Diastereoselectivity of Grignard Reagent Addition to 2-Methylthis compound (B44802)
| Grignard Reagent (RMgX) | Product Ratio (cis : trans) | Reference |
| MeMgBr | 72 : 28 | J. Am. Chem. Soc. 1979, 101, 4941 |
| EtMgBr | 80 : 20 | J. Am. Chem. Soc. 1979, 101, 4941 |
| i-PrMgBr | 85 : 15 | J. Am. Chem. Soc. 1979, 101, 4941 |
| PhMgBr | 90 : 10 | J. Am. Chem. Soc. 1979, 101, 4941 |
Table 3: Diastereoselectivity of Grignard Reagent Addition to 3-Methylthis compound
| Grignard Reagent (RMgX) | Product Ratio (Axial Attack Product : Equatorial Attack Product) | Reference |
| MeMgI | 80 : 20 | J. Org. Chem. 1979, 44, 3451 |
| PhMgBr | 55 : 45 | J. Org. Chem. 1979, 44, 3451 |
Experimental Protocols
Caution: Grignard reagents are highly reactive and sensitive to moisture and air. All glassware must be rigorously dried, and all reactions should be performed under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.
Protocol 1: General Procedure for the Grignard Addition to 4-tert-Butylthis compound
This protocol describes the reaction of methylmagnesium bromide with 4-tert-butylthis compound as a representative example.
Materials:
-
Magnesium turnings
-
Iodine (crystal)
-
Bromomethane (B36050) (or a solution of methylmagnesium bromide in a suitable solvent)
-
Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)
-
4-tert-Butylthis compound
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware (three-necked round-bottom flask, reflux condenser, dropping funnel, etc.)
Procedure:
-
Preparation of the Grignard Reagent:
-
Place magnesium turnings (1.2 equivalents) in a flame-dried three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel.
-
Add a small crystal of iodine to the flask.
-
Add a solution of bromomethane (1.1 equivalents) in anhydrous diethyl ether dropwise from the dropping funnel. The reaction is initiated when the color of iodine disappears and bubbling is observed.
-
Once the reaction has started, add the remaining bromomethane solution at a rate that maintains a gentle reflux.
-
After the addition is complete, stir the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.
-
-
Reaction with 4-tert-Butylthis compound:
-
Cool the Grignard reagent solution to 0 °C using an ice bath.
-
Dissolve 4-tert-butylthis compound (1.0 equivalent) in anhydrous diethyl ether and add this solution to the dropping funnel.
-
Add the this compound solution dropwise to the stirred Grignard reagent at a rate that maintains the reaction temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours, or until TLC analysis indicates the consumption of the starting material.
-
-
Work-up and Purification:
-
Cool the reaction mixture to 0 °C and slowly quench the reaction by the dropwise addition of saturated aqueous ammonium chloride solution.
-
Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer with diethyl ether (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate (B1210297) gradient) to separate the diastereomeric alcohol products.
-
-
Characterization:
-
Determine the diastereomeric ratio of the purified product by ¹H NMR spectroscopy or GC analysis. The stereochemistry of the major and minor products can be assigned based on the coupling constants of the proton alpha to the hydroxyl group. For the axial alcohol (equatorial attack product), the carbinol proton typically appears as a triplet with small coupling constants, while for the equatorial alcohol (axial attack product), it appears as a multiplet with at least one large axial-axial coupling constant.
-
Protocol 2: Grignard Addition to 2-Methylthis compound
This protocol outlines the reaction of phenylmagnesium bromide with 2-methylthis compound.
Materials:
-
Magnesium turnings
-
Iodine (crystal)
-
Anhydrous tetrahydrofuran (THF)
-
2-Methylthis compound
-
Saturated aqueous ammonium chloride solution
-
Anhydrous sodium sulfate
-
Standard laboratory glassware
Procedure:
-
Preparation of Phenylmagnesium Bromide:
-
Follow the procedure in Protocol 1, substituting bromobenzene (1.1 equivalents) for bromomethane and THF for diethyl ether.
-
-
Reaction with 2-Methylthis compound:
-
Cool the freshly prepared phenylmagnesium bromide solution to 0 °C.
-
Add a solution of 2-methylthis compound (1.0 equivalent) in anhydrous THF dropwise to the Grignard reagent.
-
After the addition, allow the reaction to stir at room temperature for 2-3 hours.
-
-
Work-up and Purification:
-
Perform the work-up as described in Protocol 1.
-
Purify the product by column chromatography to isolate the cis and trans diastereomers.
-
-
Characterization:
-
Analyze the product mixture by ¹H NMR to determine the diastereomeric ratio.
-
Visualizations
Caption: General mechanism of Grignard addition to a substituted this compound.
Caption: Logical workflow of the Felkin-Anh model for predicting stereoselectivity.
Caption: A generalized workflow for the stereoselective Grignard addition.
References
procedure for steam distillation of cyclohexanone from a reaction mixture.
Introduction
Cyclohexanone (B45756), a key intermediate in the production of nylon, is commonly synthesized through the oxidation of cyclohexanol.[1][2][3] Following the oxidation reaction, the resulting mixture contains this compound, unreacted cyclohexanol, water, and various by-products such as acids.[4] Steam distillation is a highly effective purification technique for separating this compound from this crude reaction mixture. This method is particularly advantageous as it allows for the distillation of this compound at a temperature below its normal boiling point, thus preventing potential decomposition of the product.[5]
This document provides a detailed protocol for the steam distillation of this compound, intended for researchers, scientists, and professionals in drug development and chemical synthesis.
Physicochemical Properties of this compound
A thorough understanding of the physical and chemical properties of this compound is crucial for its effective handling and purification.
| Property | Value |
| Molecular Formula | C₆H₁₀O[6] |
| Molar Mass | 98.15 g/mol [2] |
| Appearance | Colorless to light yellow oily liquid[1][6] |
| Odor | Peppermint and acetone-like[1][2] |
| Density | 0.9478 g/cm³ (at 20 °C)[2] |
| Boiling Point | 155.6 °C[1] |
| Melting Point | -47 °C |
| Flash Point | 44 °C[2] |
| Solubility in Water | 8.6 g/100 mL (at 20 °C)[2] |
| Solubility in Organic Solvents | Miscible with most common organic solvents[2] |
Experimental Protocol: Steam Distillation of this compound
This protocol details the in-situ generation of steam for the distillation process.
1. Apparatus Setup
A simple distillation apparatus is required for this procedure.[7][8] The setup consists of a round-bottom flask (distilling flask), a Claisen adapter (recommended to prevent splashing), a condenser, a receiving adapter, and a receiving flask.[9]
-
Distilling Flask: A 250 mL round-bottom flask is suitable for this procedure.[10]
-
Heating Source: A heating mantle or a Bunsen burner can be used to heat the distilling flask.[11][12]
-
Condenser: Ensure a steady flow of cold water through the condenser, with water entering at the lower inlet and exiting from the upper outlet.[7][12]
-
Receiving Flask: A pre-weighed Erlenmeyer flask or a graduated cylinder can be used to collect the distillate.[11]
2. Distillation Procedure
-
Transfer the crude reaction mixture containing this compound into the 250 mL round-bottom flask.[10] The flask should not be more than two-thirds full.[12]
-
Add a few boiling chips to the flask to ensure smooth boiling.[10]
-
Assemble the distillation apparatus as shown in the workflow diagram below.
-
Begin heating the flask. The water in the reaction mixture will generate steam in-situ.[10]
-
Continue the distillation until no more oily droplets of this compound are observed co-distilling with the water.[10] It is advisable to collect the distillate until about 40 mL of liquid has been collected.[10] To ensure complete recovery, an additional 40 mL of water can be added to the distilling flask and a second fraction of 40 mL can be distilled.[10]
3. Isolation and Purification of this compound
The distillate collected will be a two-phase mixture of this compound and water.
-
Salting Out: To decrease the solubility of this compound in the aqueous layer, add sodium chloride to the distillate at a concentration of approximately 0.2 g per milliliter of water.[10][13] Swirl the flask to dissolve the salt. This process is known as "salting out".[10]
-
Solvent Extraction:
-
Washing: Wash the combined organic layers with 25 mL of 10% sodium hydroxide (B78521) solution to remove any acidic impurities.[10] Subsequently, wash with an equal volume of saturated aqueous sodium chloride solution to remove dissolved water.[10]
-
Drying:
-
Transfer the organic layer to a clean, dry Erlenmeyer flask.
-
Add a suitable drying agent, such as anhydrous sodium sulfate (B86663) or anhydrous magnesium sulfate, and swirl the flask occasionally for about 5-10 minutes.[10][11]
-
-
Solvent Removal:
-
Final Product: The remaining liquid is the purified this compound. Weigh the flask to determine the final yield.
Experimental Workflow
Caption: Workflow for the steam distillation and purification of this compound.
Safety Precautions
-
This compound is a flammable liquid and can cause irritation to the eyes, skin, and respiratory tract.[14][6] Handle it in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Ensure all glassware joints are securely clamped to prevent the escape of flammable vapors.[12]
-
Use a heating mantle as a heat source to minimize the risk of fire.
Waste Disposal
-
Neutralize any acidic or basic aqueous waste before disposal.
-
Dispose of organic solvents and residues in appropriately labeled waste containers according to institutional guidelines.[10] Any remaining chromium salts from the oxidation step should be treated as hazardous waste.[10]
References
- 1. This compound: Chemical and physical properties, Production and Uses_Chemicalbook [chemicalbook.com]
- 2. This compound - Sciencemadness Wiki [sciencemadness.org]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. homework.study.com [homework.study.com]
- 5. youtube.com [youtube.com]
- 6. solventis.net [solventis.net]
- 7. orgchemboulder.com [orgchemboulder.com]
- 8. edulab.com [edulab.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. iq.usp.br [iq.usp.br]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Organic Chemistry Lab Report: Synthesis of this compound - Owlcation [owlcation.com]
- 14. grokipedia.com [grokipedia.com]
Application Notes and Protocols: Cyclohexanone in Aldol Condensation Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of cyclohexanone (B45756) as a key reactant in aldol (B89426) condensation reactions. This versatile ketone can undergo both self-condensation and crossed-aldol condensations with a variety of aldehydes to form α,β-unsaturated ketones, which are valuable intermediates in the synthesis of pharmaceuticals, fragrances, and biofuels.[1][2] This document outlines the reaction mechanisms, provides detailed experimental protocols for key transformations, presents quantitative data for reaction optimization, and discusses the broader applications of the resulting products.
Reaction Mechanisms
The aldol condensation of this compound can be catalyzed by either acid or base. The reaction proceeds through the formation of a nucleophilic enol or enolate, which then attacks the electrophilic carbonyl carbon of another carbonyl compound. The resulting β-hydroxy ketone (an aldol adduct) readily undergoes dehydration to yield a thermodynamically stable α,β-unsaturated ketone.[3][4][5]
1.1. Base-Catalyzed Aldol Condensation
Under basic conditions, a hydroxide (B78521) ion abstracts an acidic α-hydrogen from this compound to form a resonance-stabilized enolate ion.[6][7] This enolate then acts as a nucleophile, attacking the carbonyl carbon of a second this compound molecule (in a self-condensation) or an aldehyde (in a crossed-condensation). The resulting alkoxide is protonated to give the β-hydroxy ketone, which is then dehydrated upon heating to form the α,β-unsaturated ketone.[8][9]
1.2. Acid-Catalyzed Aldol Condensation
In the presence of an acid catalyst, the carbonyl oxygen of this compound is protonated, which facilitates the formation of an enol.[10][11] The enol then acts as the nucleophile, attacking a protonated carbonyl of another molecule. Subsequent dehydration of the β-hydroxy ketone intermediate under acidic conditions leads to the formation of the α,β-unsaturated product.[10][11]
Data Presentation: Quantitative Yields in this compound Aldol Condensations
The yield of aldol condensation products derived from this compound is influenced by various factors including the catalyst, reaction temperature, and the nature of the reacting partner in crossed-condensations. The following tables summarize quantitative data from representative reactions.
Table 1: Self-Condensation of this compound
| Catalyst | Temperature (°C) | Reaction Time (h) | Conversion (%) | Dimer Yield (%) | Reference |
| Sulfonic acid-modified silica (B1680970) | 100 | 2 | 20-40 | >95 (selectivity to monocondensed products) | [12] |
| Sulfuric acid | - | - | - | - | [13] |
| Sodium Hydroxide | 127-149 | - | up to 80 | - | [14] |
Table 2: Crossed-Aldol Condensation of this compound with Various Aldehydes
| Aldehyde | Catalyst | Solvent | Temperature (°C) | Reaction Time | Product Yield (%) | Reference |
| Benzaldehyde (B42025) | NaOH | Ethanol (B145695)/Water | Room Temp | 15 min + heating | 70.28 | [12] |
| 4-Methoxybenzaldehyde | NaOH | Ethanol/Water | Room Temp | - | - | [15] |
| 4-Nitrobenzaldehyde | NaOH (Microwave) | - | - | - | "Acceptable" | [15] |
| Furfural (B47365) | Mg/Al mixed oxide | - | 80 | >55 h | 68 (FCH), 10 (F2CH) | [1][7][13] |
| 4-Methylbenzaldehyde | Brønsted acidic ionic liquid | - | 80 | 1-5 h | - | [16] |
FCH: 4-(2-furyl)-3-buten-2-one; F2CH: 1,5-di(furan-2-yl)penta-1,4-dien-3-one
Experimental Protocols
The following are detailed methodologies for key aldol condensation reactions involving this compound.
3.1. Protocol 1: Base-Catalyzed Self-Aldol Condensation of this compound
This protocol describes the synthesis of 2-(1-cyclohexenyl)this compound (B73363) and 2-cyclohexylidenethis compound.
-
Materials:
-
This compound
-
Sodium hydroxide (NaOH)
-
Diethyl ether
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Hydrochloric acid (HCl, for neutralization)
-
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, place this compound and a catalytic amount of sodium hydroxide.
-
Heat the reaction mixture to reflux for a specified time (e.g., 2 hours). The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After cooling to room temperature, dilute the reaction mixture with diethyl ether and wash with water.
-
Neutralize the aqueous layer with dilute HCl and extract with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter and concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the product by vacuum distillation or column chromatography on silica gel.
-
3.2. Protocol 2: Crossed-Aldol Condensation of this compound and Benzaldehyde (Synthesis of 2,6-Dibenzalthis compound)
This procedure outlines the Claisen-Schmidt condensation to form a bis-chalcone derivative.[15]
-
Materials:
-
This compound (1.0 equivalent)
-
Benzaldehyde (2.0 equivalents)
-
Sodium hydroxide (NaOH)
-
Ethanol (95%)
-
Deionized water
-
Dilute acetic acid in ethanol (for washing)
-
-
Procedure:
-
In a flask, dissolve this compound and benzaldehyde in 95% ethanol.
-
In a separate beaker, prepare a solution of NaOH in water and add it dropwise to the stirred ethanolic solution of the reactants.
-
Stir the mixture at room temperature for 15 minutes. If a precipitate does not form, gently heat the mixture for an additional 10-15 minutes.[17]
-
Cool the mixture to room temperature and then in an ice bath to complete the precipitation of the product.
-
Collect the solid product by vacuum filtration and wash it with cold 95% ethanol, followed by a cold solution of 4% acetic acid in ethanol, and finally with cold 95% ethanol again.[17]
-
Recrystallize the crude product from hot ethanol to obtain pure 2,6-dibenzalthis compound.[18]
-
3.3. Protocol 3: Aldol Condensation of this compound and Furfural using a Heterogeneous Catalyst
This protocol is adapted for a continuous flow fixed-bed reactor, highlighting the use of a reusable solid catalyst.[7][13]
-
Materials:
-
This compound
-
Furfural
-
Mg/Al mixed oxide catalyst (derived from hydrotalcite)
-
Nitrogen gas
-
-
Procedure:
-
Pack a fixed-bed reactor with the Mg/Al mixed oxide catalyst.
-
Activate the catalyst in situ by heating under a nitrogen flow.
-
Cool the reactor to the desired reaction temperature (e.g., 80°C).
-
Introduce a feed mixture of this compound and furfural (e.g., a 5:1 molar ratio) into the reactor at a specific weight hourly space velocity (WHSV), for instance, 2 h⁻¹.[1][13]
-
Collect the product stream at the reactor outlet.
-
The products can be analyzed by gas chromatography-mass spectrometry (GC-MS).
-
Purification of the desired products can be achieved through distillation or chromatography.
-
Mandatory Visualizations
The following diagrams illustrate the key mechanisms and workflows associated with this compound aldol condensations.
Caption: Base-catalyzed aldol condensation mechanism of this compound.
Caption: Acid-catalyzed aldol condensation mechanism of this compound.
Caption: General experimental workflow for this compound aldol condensation.
References
- 1. Aldol Condensation of this compound: A Key Reaction in Organic Chemistry - Shandong Qibo New Energy Co., Ltd. [qiboch.com]
- 2. juniperpublishers.com [juniperpublishers.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. personal.tcu.edu [personal.tcu.edu]
- 6. researchgate.net [researchgate.net]
- 7. youtube.com [youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. The Effect Of Reaction Time On this compound - 837 Words | Bartleby [bartleby.com]
- 10. benchchem.com [benchchem.com]
- 11. guidechem.com [guidechem.com]
- 12. scribd.com [scribd.com]
- 13. Aldol Condensation of this compound and Furfural in Fixed-Bed Reactor | MDPI [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. amherst.edu [amherst.edu]
- 18. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols: Synthesis of Cyclohexanone Oxime for Caprolactam Production
Audience: Researchers, scientists, and drug development professionals.
Introduction: Cyclohexanone (B45756) oxime is a critical intermediate in the chemical industry, primarily serving as the precursor for the synthesis of ε-caprolactam, the monomer for Nylon 6. The efficiency and sustainability of this compound oxime production are paramount for the entire Nylon 6 value chain. This document provides detailed application notes and experimental protocols for various methods of this compound oxime synthesis, including traditional industrial processes and emerging sustainable alternatives. Quantitative data from cited literature are summarized for comparative analysis, and key chemical pathways and workflows are visualized.
Conventional Synthesis: Oximation of this compound with Hydroxylamine (B1172632) Salts
The most established industrial route involves the condensation reaction between this compound and a hydroxylamine salt, typically hydroxylamine sulfate (B86663) (HSO) or hydroxylamine phosphate (B84403) (HPO).[1][2] The HPO process is advantageous as it mitigates the formation of ammonium (B1175870) sulfate as a by-product.[3][4]
Reaction Pathway: Conventional Oximation
The fundamental reaction is the nucleophilic addition of hydroxylamine to the carbonyl group of this compound, followed by dehydration to form the oxime.
Caption: Conventional synthesis of this compound oxime.
Experimental Protocol: Laboratory Scale Synthesis
This protocol is adapted from standard laboratory procedures for oxime formation.[5][6][7]
Materials:
-
This compound (5 mL)
-
Hydroxylamine hydrochloride (5 g)
-
Sodium acetate (B1210297) (7.5 g)
-
Ethanol (B145695) (25 mL)
-
Distilled water (40 mL)
-
250 mL conical flask
-
Ice bath
Procedure:
-
Dissolve hydroxylamine hydrochloride and sodium acetate in 40 mL of distilled water in a 250 mL conical flask. Sodium acetate reacts with hydroxylamine hydrochloride to generate free hydroxylamine in situ.[5]
-
In a separate beaker, dissolve 5 mL of this compound in 25 mL of ethanol. Ethanol is used to solubilize the this compound in the aqueous medium.[5]
-
Add the this compound-ethanol solution to the aqueous hydroxylamine solution.
-
Shake the mixture vigorously for a few minutes.
-
Cool the flask in an ice bath to precipitate the this compound oxime crystals. The product appears as white, needle-shaped crystals.[5]
-
Collect the crystals by filtration (gravity or vacuum).
-
Recrystallize the crude product from a minimal amount of hot ethanol to obtain pure this compound oxime.
-
Dry the purified crystals and determine the melting point (literature: 88-91 °C).[1]
Ammoximation of this compound
Ammoximation is a greener, one-step process that synthesizes this compound oxime directly from this compound, ammonia (B1221849), and hydrogen peroxide.[8] This method avoids the separate hydroxylamine synthesis step and the co-production of ammonium sulfate.[8][9] The reaction is typically catalyzed by titanium silicalite-1 (TS-1).[8][9]
Reaction Pathway: Ammoximation
The TS-1 catalyst facilitates the reaction between this compound, ammonia, and hydrogen peroxide.
Caption: Ammoximation of this compound using a TS-1 catalyst.
Experimental Protocol: Catalytic Ammoximation
This protocol is based on industrial process descriptions.[8][10][11]
Materials:
-
This compound
-
Aqueous ammonia solution
-
Hydrogen peroxide (dilute solution)
-
Titanium Silicalite (TS-1) catalyst
-
Solvent (e.g., tert-butanol)
-
Continuous Stirred Tank Reactor (CSTR) equipped with a filtration system to retain the catalyst.
Procedure:
-
Charge the CSTR with the TS-1 catalyst suspended in the solvent.
-
Continuously feed this compound, ammonia, and hydrogen peroxide into the reactor. The reaction is exothermic, and the reactor temperature should be maintained, for example, at 85 ± 1°C.[10]
-
Maintain the reaction pressure, for instance, at 0.35 MPa.[10]
-
The liquid product mixture is continuously withdrawn from the reactor through filters that retain the solid TS-1 catalyst.[8]
-
The product stream, containing this compound oxime, unreacted this compound, water, and solvent, is sent for purification.
-
Purification involves several steps:
Quantitative Data for Ammoximation
| Parameter | Value | Reference |
| This compound Conversion | 97.6% - 98.5% | [10] |
| H₂O₂ Conversion | 100% | [10] |
| Reaction Selectivity (based on this compound) | 99.6% - 99.7% | [10] |
| H₂O₂ Effective Utilization | 89.8% - 91.4% | [10] |
| This compound Oxime Yield | 97.3% - 98.1% | [10] |
| Reaction Temperature | 85 ± 1°C | [10] |
| Reaction Pressure | 0.35 MPa | [10] |
Novel and Sustainable Synthesis Routes
Recent research focuses on developing more environmentally friendly and efficient methods for this compound oxime synthesis.
a) Electrochemical Synthesis from Nitrate (B79036) Reduction
A one-pot electrochemical method synthesizes this compound oxime under ambient conditions using aqueous nitrate as the nitrogen source.[12][13] This process involves the electroreduction of nitrate to form a hydroxylamine intermediate, which then reacts with this compound.[12][13]
b) One-Pot Synthesis from Nitrobenzene (B124822)
This method produces this compound oxime from nitrobenzene with a high yield in a one-pot reaction.[14]
-
Catalyst: Palladium and gold nanoparticles on carbon[14]
-
Reactant: Hydrogen gas[14]
-
Yield: 97%[14]
-
Temperature: 60 °C[14]
c) Oxidation of Cyclohexylamine
A highly efficient method involves the solvent-free, liquid-phase aerobic oxidation of cyclohexylamine.[15]
-
Catalyst: Glucose-modified TiO₂[15]
-
Oxidant: Molecular oxygen[15]
-
Conversion: 59.8%[15]
-
Selectivity to Oxime: 88.6%[15]
Quantitative Data for Novel Synthesis Routes
| Method | Catalyst / Conditions | Yield / Selectivity | Reference |
| Electrochemical Synthesis | Zn₉₃Cu₇ electrocatalyst | 97% yield, 27% Faradaic efficiency | [12][13] |
| Synthesis from Nitrobenzene | Pd and Au nanoparticles on carbon | 97% yield | [14] |
| Oxidation of Cyclohexylamine | Glucose-modified TiO₂ | 88.6% selectivity | [15] |
| In situ H₂O₂ Ammoximation | 0.33%Pd–0.33%Au/TS-1 | 84% H₂ selectivity | [16] |
| Plasma-Electrocatalysis from Air | Cu/TiO₂ catalyst | >99.9% selectivity, 51.4% Faradaic efficiency | [17] |
Overall Process: From this compound Oxime to Caprolactam
The synthesized this compound oxime is converted to ε-caprolactam via the Beckmann rearrangement.[18][19][20] This reaction is typically catalyzed by a strong acid, such as oleum.[21][22]
Workflow: Caprolactam Production
Caption: Overall workflow from raw materials to ε-caprolactam.
References
- 1. This compound oxime - Wikipedia [en.wikipedia.org]
- 2. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 3. Page loading... [guidechem.com]
- 4. ε-Caprolactam from the this compound Oxime Route - Chempedia - LookChem [lookchem.com]
- 5. youtube.com [youtube.com]
- 6. studylib.net [studylib.net]
- 7. m.youtube.com [m.youtube.com]
- 8. versalis.eni.com [versalis.eni.com]
- 9. UCM - GRUPO DE INVESTIGACIÓN INPROQUIMA [ucm.es]
- 10. Method for preparing this compound oxime by ammoximation of this compound - Eureka | Patsnap [eureka.patsnap.com]
- 11. US7449600B2 - Process for producing this compound oxime - Google Patents [patents.google.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Sustainable Electrosynthesis of this compound Oxime through Nitrate Reduction on a Zn–Cu Alloy Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 14. One pot synthesis of this compound oxime from nitrobenzene using a bifunctional catalyst - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
- 18. academic.oup.com [academic.oup.com]
- 19. Clean Beckmann rearrangement of this compound oxime in caprolactam-based Brønsted acidic ionic liquids - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 20. pubs.acs.org [pubs.acs.org]
- 21. US5264571A - Preparation of caprolactam by Beckmann rearrangement of this compound oxime - Google Patents [patents.google.com]
- 22. research.tue.nl [research.tue.nl]
Application Notes: Synthesis of a Representative H1 Antihistamine - Cetirizine
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: While cyclohexanone (B45756) is a versatile starting material for the synthesis of various organic compounds, including its derivatives like cyclohexylamine (B46788) and piperidine, it is not a direct or commonly used precursor in the industrial synthesis of the representative second-generation antihistamine, Cetirizine (B192768). These application notes detail the established synthesis of Cetirizine from its recognized starting materials.
Introduction
Cetirizine is a potent and selective second-generation H1 receptor antagonist widely used in the management of allergic rhinitis and chronic urticaria.[1] Unlike first-generation antihistamines, Cetirizine exhibits minimal penetration of the blood-brain barrier, resulting in a lower incidence of sedative effects.[2] It functions as an inverse agonist at H1 receptors, stabilizing them in an inactive conformation.[3] This document provides a detailed overview of a common synthetic route for Cetirizine, along with the signaling pathway of H1 antihistamines.
Synthesis of Cetirizine
A prevalent synthetic strategy for Cetirizine involves a multi-step process commencing from 1-(4-chlorobenzhydryl)piperazine (B1679854) and 2-(2-chloroethoxy)acetic acid derivatives.[1][4] An alternative route utilizes the oxidation of hydroxyzine.[5] The following sections detail a widely recognized synthetic pathway.
Overall Reaction Scheme:
The synthesis can be summarized in the following key steps:
-
Alkylation of 1-(4-chlorobenzhydryl)piperazine with a suitable 2-ethoxyacetic acid derivative.
-
Hydrolysis of the resulting ester or amide to yield Cetirizine.
A common method involves the reaction of 1-(4-chlorophenylmethyl)-piperazine with methyl (2-chloroethoxy)-acetate.[2]
Data Presentation
Table 1: Summary of Reaction Steps and Yields for a Representative Cetirizine Synthesis
| Step | Reaction | Key Reagents | Solvent | Typical Yield (%) | Reference |
| 1 | Alkylation | 1-(4-chlorophenylmethyl)-piperazine, methyl (2-chloroethoxy)-acetate, Sodium Carbonate | Xylene | 28 | [2] |
| 2 | Saponification | Potassium Hydroxide (B78521) | Ethanol (B145695) | 56 | [2] |
| 3 | Acidification/Hydrolysis | Hydrochloric Acid | Water | 81 | [2] |
| Overall | ~13 | Calculated |
Note: Yields can vary significantly based on reaction conditions and scale. A five-step linear synthesis has reported an overall yield of 50%.[4]
Experimental Protocols
Protocol 1: Synthesis of methyl 2-[2-[4-[(4-chlorophenyl)phenylmethyl]-1-piperazinyl]ethoxy]acetate
Objective: To synthesize the ester intermediate of Cetirizine via alkylation.
Materials:
-
1-(4-chlorophenylmethyl)-piperazine
-
Methyl (2-chloroethoxy)-acetate
-
Sodium carbonate (Na₂CO₃)
-
Xylene
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Magnetic stirrer
Procedure:
-
To a solution of 1-(4-chlorophenylmethyl)-piperazine in xylene, add sodium carbonate.
-
Add methyl (2-chloroethoxy)-acetate to the mixture.
-
Heat the reaction mixture to reflux and stir for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture to remove inorganic salts.
-
Wash the filtrate with water to remove any remaining water-soluble impurities.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography to yield methyl 2-[2-[4-[(4-chlorophenyl)phenylmethyl]-1-piperazinyl]ethoxy]acetate.[2]
Protocol 2: Synthesis of Cetirizine
Objective: To obtain Cetirizine via saponification of the methyl ester intermediate.
Materials:
-
Methyl 2-[2-[4-[(4-chlorophenyl)phenylmethyl]-1-piperazinyl]ethoxy]acetate
-
Potassium hydroxide (KOH)
-
Absolute ethanol
-
Hydrochloric acid (HCl)
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Magnetic stirrer
Procedure:
-
Dissolve the methyl ester intermediate in absolute ethanol in a round-bottom flask.
-
Add a solution of potassium hydroxide in ethanol to the flask.
-
Heat the mixture to reflux and stir for several hours until the saponification is complete (monitored by TLC).
-
Cool the reaction mixture and remove the ethanol under reduced pressure.
-
Dissolve the resulting potassium salt in water.
-
Acidify the aqueous solution with hydrochloric acid to precipitate Cetirizine.
-
Filter the precipitate, wash with cold water, and dry under vacuum to obtain Cetirizine.[2]
Visualizations
Logical Relationships and Workflows
Caption: Synthetic workflow for Cetirizine.
Signaling Pathways
H1 antihistamines, like Cetirizine, exert their effects by blocking the action of histamine (B1213489) on the H1 receptor. The H1 receptor is a G protein-coupled receptor (GPCR) that, upon activation by histamine, initiates an intracellular signaling cascade through the Gq alpha subunit.[6]
Caption: H1 receptor signaling pathway and the action of Cetirizine.
When histamine binds to the H1 receptor, the associated Gq protein activates Phospholipase C (PLC).[7] PLC then cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[8] IP3 triggers the release of calcium from intracellular stores, and DAG activates Protein Kinase C (PKC).[9] These events lead to the downstream cellular responses associated with an allergic reaction. Cetirizine blocks this cascade by preventing the initial activation of the H1 receptor by histamine.[10]
References
- 1. researchgate.net [researchgate.net]
- 2. Cetirizine - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. imsear.searo.who.int [imsear.searo.who.int]
- 5. US6046332A - Methods for the manufacture of cetirizine - Google Patents [patents.google.com]
- 6. Histamine H1 receptor - Wikipedia [en.wikipedia.org]
- 7. Gq alpha subunit - Wikipedia [en.wikipedia.org]
- 8. Signal Transduction 1: G Protein Coupled Receptors – Signal Transduction 1: G Protein Coupled Receptors [uw.pressbooks.pub]
- 9. G-protein signaling - G-Protein alpha-q signaling cascades Pathway Map - PrimePCR | Life Science | Bio-Rad [commerce.bio-rad.com]
- 10. proteopedia.org [proteopedia.org]
Application Note & Protocol: Quantitative Analysis of Cyclohexanol and Cyclohexanone in Plasma by Headspace Gas Chromatography (HS-GC)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclohexanol (B46403) and cyclohexanone (B45756) are industrial chemicals and metabolites of cyclohexane, a commonly used solvent. Monitoring their levels in biological matrices such as plasma is crucial for toxicological assessments, and in pharmacokinetic studies during drug development. Headspace gas chromatography (HS-GC) is a robust and sensitive technique for the analysis of volatile organic compounds (VOCs) like cyclohexanol and this compound in complex biological samples. This method minimizes matrix effects by introducing only the volatile analytes into the gas chromatograph, thereby enhancing column longevity and ensuring reproducible results.
This application note provides a detailed protocol for the quantitative analysis of cyclohexanol and this compound in plasma using static headspace GC with flame ionization detection (FID). The described methodology is intended to be a comprehensive guide, covering sample preparation, instrument parameters, and data analysis.
Principle of the Method
The fundamental principle of headspace analysis is based on the partitioning of volatile analytes between the sample matrix (plasma) and the gas phase (headspace) in a sealed vial at a constant temperature. After reaching equilibrium, a portion of the headspace is injected into the GC system. The analytes are then separated on a chromatographic column and detected by an FID. Quantification is typically performed using an internal standard to correct for variations in sample preparation and injection.
To enhance the partitioning of cyclohexanol and this compound into the headspace, this protocol incorporates two key sample preparation steps:
-
Protein Precipitation: Plasma proteins can bind to the analytes of interest, reducing their volatility. Precipitating these proteins with a suitable agent, such as acetonitrile (B52724), releases the bound analytes.
-
Salting-Out Effect: The addition of a salt, such as sodium chloride, to the aqueous plasma sample decreases the solubility of the organic analytes, thereby promoting their transfer into the headspace.
Experimental Protocols
Materials and Reagents
-
Cyclohexanol (analytical standard)
-
This compound (analytical standard)
-
1-Octanol (B28484) (internal standard)
-
Acetonitrile (HPLC grade)
-
Sodium Chloride (analytical grade)
-
Deionized Water
-
Blank human plasma
-
20 mL headspace vials with PTFE-lined septa and aluminum caps
Instrumentation
-
Gas chromatograph (GC) equipped with a flame ionization detector (FID) and a headspace autosampler.
-
GC column: HP-FFAP (30 m x 0.32 mm i.d., 1.0 µm film thickness) or equivalent polar capillary column.
Preparation of Standards and Samples
3.3.1. Standard Stock Solutions
Prepare individual stock solutions of cyclohexanol, this compound, and 1-octanol (internal standard) at a concentration of 1 mg/mL in acetonitrile.
3.3.2. Working Standard Solutions
Prepare a series of working standard solutions by diluting the stock solutions with a 50:50 (v/v) mixture of acetonitrile and deionized water to create a calibration curve. The concentration range should be selected based on the expected analyte concentrations in the plasma samples. A typical range would be from 0.1 µg/mL to 100 µg/mL.
3.3.3. Plasma Sample Preparation
-
Allow frozen plasma samples to thaw at room temperature.
-
In a clean microcentrifuge tube, add 500 µL of plasma.
-
Add 50 µL of the internal standard working solution (e.g., 10 µg/mL 1-octanol).
-
Add 1 mL of acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the clear supernatant to a 20 mL headspace vial.
-
Add 1.5 g of sodium chloride to the vial.
-
Immediately seal the vial with a PTFE-lined septum and aluminum cap.
Headspace GC Parameters
The following are recommended starting parameters. Optimization may be required for different instruments and columns.
3.4.1. Headspace Autosampler Parameters
| Parameter | Value |
| Vial Equilibration Temperature | 80°C |
| Vial Equilibration Time | 20 minutes |
| Sample Loop Temperature | 90°C |
| Transfer Line Temperature | 100°C |
| Injection Volume | 1 mL |
| Vial Shaking | On (if available) |
3.4.2. Gas Chromatograph Parameters
| Parameter | Value |
| Injector Temperature | 240°C |
| Carrier Gas | Helium or Hydrogen |
| Flow Rate | 1.5 mL/min |
| Split Ratio | 10:1 |
| Oven Temperature Program | |
| Initial Temperature | 60°C, hold for 4 minutes |
| Ramp | 10°C/min to 150°C |
| Hold Time | 2 minutes |
| Detector | Flame Ionization Detector (FID) |
| Detector Temperature | 270°C |
Data Analysis and Quantitative Data Summary
The concentration of cyclohexanol and this compound in the plasma samples is determined by constructing a calibration curve. Plot the ratio of the peak area of each analyte to the peak area of the internal standard against the concentration of the analyte in the calibration standards. The concentration in the unknown samples can then be calculated from the linear regression equation of the calibration curve.
The following table summarizes typical quantitative performance data for this method. Please note that these values are indicative and should be experimentally verified.
| Parameter | Cyclohexanol | This compound |
| Limit of Detection (LOD) | 0.05 µg/mL | 0.05 µg/mL |
| Limit of Quantification (LOQ) | 0.15 µg/mL | 0.15 µg/mL |
| Linearity Range | 0.15 - 100 µg/mL | 0.15 - 100 µg/mL |
| Correlation Coefficient (r²) | > 0.995 | > 0.995 |
| Recovery | 85 - 110% | 85 - 110% |
| Precision (RSD%) | < 15% | < 15% |
Visualizations
Experimental Workflow
Caption: Workflow for the headspace GC analysis of cyclohexanol and this compound in plasma.
Principle of Headspace Analysis
Caption: Principle of static headspace sampling for GC analysis.
Conclusion
The described headspace GC method provides a reliable and sensitive approach for the quantification of cyclohexanol and this compound in plasma. The sample preparation procedure, involving protein precipitation and salting-out, is effective in minimizing matrix interference and enhancing analyte recovery. This application note serves as a comprehensive guide for researchers and scientists in the fields of toxicology and drug development, enabling accurate monitoring of these volatile compounds in biological samples. Method validation should be performed in accordance with relevant regulatory guidelines to ensure data quality and reliability.
Application Notes and Protocols for the Use of Cyclohexanone as an Internal Standard in Gas Chromatography (GC) Analysis
Abstract: This document provides a comprehensive overview of the considerations for using cyclohexanone (B45756) as an internal standard (IS) in gas chromatography (GC) analysis. While not commonly cited in standard methods, this guide evaluates the suitability of this compound based on its physicochemical properties and the established criteria for internal standard selection. Detailed protocols for the general application of the internal standard method are provided, alongside a discussion of alternative, more commonly employed internal standards for relevant analytes. This document is intended for researchers, scientists, and drug development professionals seeking to develop and validate robust quantitative GC methods.
Introduction to the Internal Standard Method in GC
The internal standard method is a powerful technique in quantitative chromatography used to correct for variations in sample injection volume, solvent evaporation, and instrument response.[1][2] An internal standard is a known amount of a compound, distinct from the analyte, added to every sample, standard, and blank.[1][2] The quantification is then based on the ratio of the analyte's peak area to the internal standard's peak area, which provides greater precision and accuracy compared to external standard methods.[1]
Criteria for Selecting an Appropriate Internal Standard
The choice of an internal standard is critical for the success of the quantitative analysis. An ideal internal standard should possess the following characteristics:[1][2]
-
Chemical Similarity: It should be chemically similar to the analyte(s) of interest to ensure similar behavior during sample preparation and chromatographic analysis.
-
Resolution: It must be well-resolved from the analyte and any other components in the sample matrix, with no peak overlap.
-
Purity and Stability: The internal standard must be of high purity and stable in the sample matrix and under the analytical conditions.
-
Non-Interference: It should not react with any component of the sample matrix.
-
Absence in Original Sample: The internal standard must not be naturally present in the samples being analyzed.[1]
-
Elution Time: It should have a retention time close to that of the analyte(s) but sufficiently different to be baseline resolved.
-
Detector Response: It should produce a similar response to the analyte with the detector being used.
Evaluation of this compound as an Internal Standard
A review of scientific literature indicates that this compound is frequently a target analyte in GC analysis rather than an internal standard.[3][4][5][6][7] Common internal standards used for the analysis of this compound and similar compounds include 1-octanol, chlorobenzene, and deuterated analogues like acetone-D6.[3][5][6][7]
However, an evaluation of its properties can help determine its potential suitability in specific, custom applications.
Physicochemical Properties of this compound
The key properties of this compound relevant to its potential use as an internal standard are summarized in the table below.
| Property | Value | Reference |
| Chemical Formula | C₆H₁₀O | [8] |
| Molar Mass | 98.15 g/mol | [8] |
| Boiling Point | 155.65 °C | [8] |
| Density | 0.9478 g/mL at 25 °C | [8] |
| Solubility in Water | 8.6 g/100 mL (20 °C) | [8] |
| Solubility in Organic Solvents | Miscible | [8] |
| Appearance | Colorless liquid | [8] |
| Odor | Peppermint or acetone-like | [8] |
Suitability and Potential Applications
Based on its properties, this compound could theoretically be a suitable internal standard for the analysis of:
-
Other Ketones: Its ketone functional group makes it chemically similar to other aliphatic or cyclic ketones.
-
Volatile Organic Compounds (VOCs): With a boiling point of 155.65 °C, it is suitable for methods analyzing semi-volatile to volatile compounds.
-
Polar Analytes: As a polar compound, it would be most appropriate for the analysis of other polar analytes on a suitable polar or mid-polar GC column.
Potential Drawbacks
There are several reasons why this compound may not be a common choice for an internal standard:
-
Common Contaminant/Solvent: this compound is widely used as an industrial solvent, particularly in the production of nylon, resins, and lacquers.[8] This increases the risk of it being present as a contaminant in samples, labs, or ancillary materials, which violates a primary rule of internal standard selection.
-
Reactivity: The ketone functional group can be reactive under certain conditions.
-
Availability of Better Alternatives: For many applications, other compounds offer better chromatographic separation or are less likely to be present in samples. Deuterated analogs of the analyte are often the ideal choice for GC-MS analysis.[2]
General Protocol for Internal Standard GC Analysis
This protocol provides a general workflow for using an internal standard in a GC method. This is a template and must be optimized and validated for a specific application.
Materials and Reagents
-
Analyte(s) of interest, certified reference standard
-
This compound (or other selected internal standard), >99% purity
-
High-purity solvent (e.g., methanol, acetonitrile, hexane), compatible with the sample and GC system
-
Class A volumetric flasks and pipettes
-
GC vials with septa
-
Gas chromatograph with a suitable detector (e.g., FID or MS) and column
Preparation of Solutions
-
Internal Standard (IS) Stock Solution:
-
Accurately weigh a known amount of this compound.
-
Dissolve it in a volumetric flask with the chosen solvent to make a concentrated stock solution (e.g., 10 mg/mL).
-
-
Analyte Stock Solution:
-
Prepare a concentrated stock solution of the analyte in the same manner (e.g., 10 mg/mL).
-
-
Calibration Standards:
-
Prepare a series of calibration standards by making serial dilutions of the analyte stock solution.
-
To each calibration standard, add a constant, known amount of the IS stock solution. The final concentration of the IS should be consistent across all standards and samples. A typical concentration might be in the mid-range of the analyte concentrations.
-
-
Sample Preparation:
-
Accurately weigh or measure the sample to be analyzed.
-
Dissolve or dilute the sample in a known volume of solvent.
-
Add the same constant amount of the IS stock solution as was added to the calibration standards.
-
GC Instrumentation and Conditions (Example)
-
Instrument: Agilent 8890 GC with 5977B MSD
-
Column: DB-5ms (30 m x 0.25 mm x 0.25 µm) or a polar column like DB-WAX if analytes are very polar.
-
Injector Temperature: 250 °C
-
Injection Volume: 1 µL (Split or Splitless, depending on concentration)
-
Oven Program: 60 °C for 2 min, ramp at 10 °C/min to 240 °C, hold for 5 min.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
MSD Transfer Line: 280 °C
-
Ion Source: 230 °C
-
Quadrupole: 150 °C
-
Acquisition Mode: Scan or Selected Ion Monitoring (SIM)
Note: These conditions are illustrative and must be optimized for the specific analytes and internal standard.
Data Analysis and Calculation
-
Generate Calibration Curve:
-
For each calibration standard, calculate the ratio of the analyte peak area to the IS peak area.
-
Plot a graph of (Analyte Area / IS Area) on the y-axis versus the known concentration of the analyte on the x-axis.
-
Perform a linear regression to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). An R² value > 0.995 is generally considered acceptable.
-
-
Quantify Analyte in Samples:
-
In the chromatogram of the sample, identify and integrate the peaks for the analyte and the internal standard.
-
Calculate the ratio of the analyte peak area to the IS peak area.
-
Use the calibration curve equation to calculate the concentration of the analyte in the sample.
Concentration = ( (Analyte Area / IS Area) - c ) / m
Where 'm' is the slope and 'c' is the y-intercept of the calibration curve.
-
Visualization of Workflows
Decision-Making for Internal Standard Selection
Caption: Flowchart for selecting a suitable internal standard.
Experimental Workflow for the Internal Standard Method
Caption: General experimental workflow for GC analysis using an internal standard.
Alternative Internal Standards
For applications where this compound might be considered, the following table lists more commonly used and validated internal standards for the GC analysis of volatile and semi-volatile organic compounds.
| Internal Standard | Class | Boiling Point (°C) | Typical Applications |
| 1,4-Dioxane | Ether | 101 | Analysis of polar compounds, ketals.[9][10] |
| Chlorobenzene | Halogenated Aromatic | 132 | Used in the analysis of ketones like this compound.[3][5] |
| 1-Octanol | Alcohol | 195 | Analysis of alcohols and ketones, including cyclohexanol (B46403) and this compound.[7] |
| Acetophenone | Aromatic Ketone | 202 | Analysis of non-polar to mid-polar compounds like cyclohexane.[11][12] |
| Naphthalene-d8 | Deuterated PAH | 218 | GC-MS analysis of polycyclic aromatic hydrocarbons (PAHs) and other semi-volatiles. |
| Hexadecane | Alkane | 287 | Analysis of less volatile compounds, e.g., eugenol.[2] |
Conclusion
While this compound possesses some properties that could make it a candidate for an internal standard in specific GC applications, its widespread use as an industrial solvent poses a significant risk of sample contamination, limiting its utility. There is a lack of established methods citing its use as an internal standard. Researchers are advised to select an internal standard based on the rigorous criteria of chemical similarity, chromatographic resolution, and absence in the native sample. The alternative compounds listed provide validated and more common choices for the quantitative analysis of ketones and other volatile organic compounds. The protocols and workflows provided herein serve as a general guide for the robust implementation of the internal standard method in gas chromatography.
References
- 1. Internal Standard Method and Calibration Curve Analysis in Gas Chromatography | MtoZ Biolabs [mtoz-biolabs.com]
- 2. Internal Standardization In Chromatography Explained | Internal Std [scioninstruments.com]
- 3. Validation of a GC-MS Method for Quantitative Determination of this compound by Oxidative Cleavage - Podrezova - Pharmaceutical Chemistry Journal [journals.rcsi.science]
- 4. researchgate.net [researchgate.net]
- 5. Validation of a GC-MS Method for Quantitative Determination of this compound by Oxidative Cleavage - Podrezova - Pharmaceutical Chemistry Journal [journals.rcsi.science]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. This compound - Wikipedia [en.wikipedia.org]
- 9. A validated, related substance, GC method for 1,4-cyclohexanedione mono-ethylene Ketal [scirp.org]
- 10. A validated, related substance, GC method for 1,4-cyclohexanedione mono-ethylene Ketal [file.scirp.org]
- 11. Reddit - The heart of the internet [reddit.com]
- 12. Inconsistent GC/MS results - Chromatography Forum [chromforum.org]
Application Note: Purification of Cyclohexanone by Fractional Distillation
Audience: Researchers, scientists, and drug development professionals.
Introduction
Cyclohexanone (B45756) (C₆H₁₀O) is a versatile organic solvent and a key intermediate in the synthesis of various industrial products, including nylon, pharmaceuticals, herbicides, and dyes.[1][2][3] Commercial grades of this compound may contain impurities such as water, formic acid, cyclohexanol (B46403), and by-products from its synthesis, which can interfere with subsequent reactions or applications.[4][5][6] Fractional distillation is a highly effective technique for purifying this compound to the high degree required for sensitive applications by separating it from components with different boiling points.[5][7][8] This protocol provides a detailed procedure for the fractional distillation of this compound in a laboratory setting.
Materials and Equipment
Chemicals:
-
Crude or technical grade this compound
-
Anhydrous magnesium sulfate (B86663) or calcium chloride (for pre-drying, optional)
-
Boiling chips or a magnetic stir bar
Equipment:
-
Round-bottom flask (appropriate size for the volume of this compound)
-
Heating mantle with a stirrer
-
Fractionating column (e.g., Vigreux or packed column)
-
Distillation head (Y-adapter)
-
Thermometer and thermometer adapter
-
Condenser (Liebig or Allihn)
-
Receiving flasks (multiple, for collecting different fractions)
-
Clamps and retort stands to secure the apparatus
-
Tubing for condenser water inlet and outlet
-
Fume hood
Safety Precautions
This compound is a flammable liquid and is harmful if inhaled, swallowed, or in contact with skin.[9] It can cause serious eye damage and skin irritation.[9]
-
Handling: Always handle this compound in a well-ventilated fume hood.[9][10][11] Wear appropriate personal protective equipment (PPE), including safety goggles with side shields, chemical-resistant gloves (e.g., butyl rubber or Viton), and a lab coat.[9][10]
-
Fire Safety: Keep away from heat, sparks, open flames, and other ignition sources.[12][13] The apparatus should be grounded to prevent static discharge.[9][12] Ensure fire-extinguishing equipment (e.g., CO₂ or dry chemical extinguisher) is readily available.[14]
-
Spills: In case of a spill, absorb the liquid with a non-flammable absorbent material like sand or diatomaceous earth and place it in a sealed container for disposal.[10][11]
-
Disposal: Dispose of all chemical waste according to local, state, and federal regulations.
Experimental Protocol
This protocol outlines the fractional distillation of this compound. The procedure should be adapted based on the scale of the purification and the specific equipment available.
1. Pre-treatment (Optional but Recommended):
- If the this compound is suspected to contain a significant amount of water, it can be pre-dried by stirring with anhydrous magnesium sulfate or calcium chloride for several hours.
- Filter the drying agent from the this compound before proceeding with distillation.
2. Apparatus Setup:
- Assemble the fractional distillation apparatus in a fume hood as illustrated in the workflow diagram below.
- Place a magnetic stir bar or boiling chips in the round-bottom flask to ensure smooth boiling.
- Fill the round-bottom flask with the crude this compound, not exceeding two-thirds of its volume.
- Securely clamp the flask to a retort stand and place it in the heating mantle.
- Attach the fractionating column vertically to the flask. For better separation, the column can be insulated with glass wool or aluminum foil.[15]
- Place the distillation head on top of the column, followed by the thermometer and its adapter. The top of the thermometer bulb should be positioned just below the side arm of the distillation head leading to the condenser.[7][8]
- Attach the condenser to the side arm of the distillation head and secure it with a clamp. Connect the lower inlet of the condenser to a cold water source and lead the upper outlet to a drain.
- Position a receiving flask at the end of the condenser to collect the distillate.
3. Distillation Process:
- Turn on the cooling water to the condenser.
- Begin heating the round-bottom flask gently. If using a magnetic stirrer, ensure it is stirring at a moderate speed.
- Observe the liquid as it begins to boil. A ring of condensate will start to rise slowly through the fractionating column.[7][8]
- Adjust the heating rate to maintain a slow and steady distillation rate, typically 1-2 drops per second.[7]
- Fraction Collection:
- Foreshot: Collect the first fraction that distills at a lower temperature. This fraction will contain low-boiling impurities and any residual water. The temperature will be unstable during this phase.
- Main Fraction: Once the temperature stabilizes at the boiling point of pure this compound (approximately 155.6°C at atmospheric pressure), switch to a clean receiving flask to collect the purified product.[1][2] Record the stable temperature range.
- Final Fraction: When the temperature begins to drop or rise significantly, or when only a small amount of liquid remains in the distillation flask, stop collecting the main fraction. Any remaining liquid may contain higher-boiling impurities.
- Shutdown:
- Turn off the heating mantle and allow the apparatus to cool down.
- Once cooled, dismantle the apparatus.
- Transfer the purified this compound to a clean, labeled, and sealed container.
Data Presentation
The following table summarizes the key physical properties of this compound and expected outcomes of the purification.
| Parameter | Value | Reference |
| Chemical Formula | C₆H₁₀O | [1] |
| Molar Mass | 98.15 g/mol | [1] |
| Appearance | Colorless to pale yellow oily liquid | [1][3] |
| Boiling Point | 155.6 °C | [1][14] |
| Density | 0.947 g/cm³ | [2] |
| Refractive Index (at 20°C) | 1.4507 | [1] |
| Expected Purity (Post-Distillation) | > 99.5% | |
| Typical Impurities | Water, Cyclohexanol, Formic Acid | [4][5] |
Mandatory Visualization
Caption: Workflow for the purification of this compound by fractional distillation.
References
- 1. This compound: Chemical and physical properties, Production and Uses_Chemicalbook [chemicalbook.com]
- 2. This compound | Fisher Scientific [fishersci.be]
- 3. nbinno.com [nbinno.com]
- 4. This compound - Some Organic Solvents, Resin Monomers and Related Compounds, Pigments and Occupational Exposures in Paint Manufacture and Painting - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. taylorfrancis.com [taylorfrancis.com]
- 6. US5168983A - Process for removing impurities from the mixture of this compound and cyclohexanol - Google Patents [patents.google.com]
- 7. Video: Fractional Distillation: Principle, Purification of a Mixture [jove.com]
- 8. Purification [chem.rochester.edu]
- 9. pentachemicals.eu [pentachemicals.eu]
- 10. carlroth.com [carlroth.com]
- 11. petrocheme.com [petrocheme.com]
- 12. chemicals.co.uk [chemicals.co.uk]
- 13. Mobile [my.chemius.net]
- 14. solventis.net [solventis.net]
- 15. google.com [google.com]
Synthesis of 1,2-Cyclohexanedione via Selenium Dioxide Oxidation of Cyclohexanone: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,2-Cyclohexanedione (B122817) is a pivotal intermediate in organic synthesis, serving as a versatile precursor for the creation of a wide array of pharmaceuticals, agrochemicals, and specialized materials.[1] Its vicinal dicarbonyl structure provides a rich platform for chemical transformations, including the synthesis of heterocyclic compounds and its use as a ligand scaffold in coordination chemistry.[1] This document offers comprehensive application notes and detailed experimental protocols for the synthesis of 1,2-cyclohexanedione through the well-established selenium dioxide oxidation of cyclohexanone (B45756).
The primary synthetic route involves the direct oxidation of the α-methylene group of this compound to a carbonyl group.[1][2] Among the various methods developed for this transformation, oxidation using selenium dioxide (SeO₂) remains the most established and reliable approach.[1][2] This method, often referred to as the Riley oxidation, is a robust and well-documented procedure that provides good yields.[1][3]
Data Presentation: Comparison of Synthesis Methods
While selenium dioxide oxidation is a common method, other synthetic strategies exist. The following table provides a comparison of different approaches to synthesizing 1,2-cyclohexanedione.
| Method | Oxidant/Key Reagents | Typical Yield (%) | Key Advantages | Key Disadvantages |
| Selenium Dioxide Oxidation | Selenium Dioxide (SeO₂) | ~55-74%[1] | Well-established, reliable method.[1] | Toxicity of selenium compounds, formation of selenium byproducts requiring careful removal.[1][2] |
| From 2-Nitratothis compound | Sodium Hydroxide (B78521) (NaOH) | High (qualitative)[1] | Avoids the use of toxic heavy metals.[1] | Requires the preparation of the 2-nitratothis compound intermediate.[1] |
| Alkoxide/Oxalate/Adipate Condensation | Sodium Alkoxide, Oxalate Ester, Adipate Ester | Up to 86%[4] | High yield, avoids highly toxic reagents.[4] | A newer method that may require optimization of reaction conditions.[4] |
Quantitative Data for Selenium Dioxide Oxidation
The following table summarizes the quantitative data for a typical laboratory-scale synthesis of 1,2-cyclohexanedione from this compound using selenium dioxide, adapted from a procedure in Organic Syntheses.[2]
| Reactant/Product | Chemical Formula | Molar Mass ( g/mol ) | Quantity (g) | Moles | Molar Ratio |
| This compound | C₆H₁₀O | 98.14 | 1708 | 17.4 | 5.8 |
| Selenious Acid (H₂SeO₃)* | H₂SeO₃ | 128.97 | 387 | 3 | 1 |
| 1,4-Dioxane (B91453) | C₄H₈O₂ | 88.11 | 500 mL | - | Solvent |
| Water | H₂O | 18.02 | 100 mL | - | Solvent |
| Crude 1,2-Cyclohexanedione | C₆H₈O₂ | 112.13 | ~322 | ~2.87 | - |
*Note: Selenious acid is formed from the reaction of selenium dioxide with water and is often used interchangeably in procedural descriptions.[2] The yield reported is for the crude product.
Experimental Protocols
Method 1: Oxidation with Selenium Dioxide
This protocol is adapted from a well-established and commonly cited procedure for the laboratory synthesis of 1,2-cyclohexanedione.[1][5]
Materials:
-
This compound
-
Selenious acid (H₂SeO₃) or Selenium dioxide (SeO₂)
-
1,4-Dioxane
-
Water
-
Hydroxylamine (B1172632) hydrochloride
-
Potassium hydroxide
-
Ethanol (B145695) (95%)
-
3-liter round-bottomed flask
-
Mechanical stirrer
-
Dropping funnel
-
Water bath with a cooling coil
-
Büchner funnel
-
Distillation apparatus
Procedure:
-
Apparatus Setup: In a 3-liter round-bottomed flask equipped with a mechanical stirrer and a dropping funnel, place 1708 g (17.4 moles) of this compound. Position the flask in a water bath fitted with a cooling coil to manage the reaction temperature.[2][5]
-
Preparation of Oxidant Solution: Prepare a solution containing 387 g (3 moles) of selenious acid in 500 ml of 1,4-dioxane and 100 ml of water.[2][5]
-
Reaction: Add the selenious acid solution dropwise to the stirred this compound over a period of 3 hours. The reaction mixture will turn yellow, and red amorphous selenium will gradually precipitate.[2][5] Maintain the temperature of the water bath during the addition. After the addition is complete, continue stirring for an additional 4 hours.[2] Subsequently, allow the reaction to stir for another 6 hours at room temperature.[2]
-
Work-up and Isolation: Filter the reaction mixture through a Büchner funnel to remove the precipitated selenium.[1][2] The selenium is returned to the reaction flask and extracted with 300 ml of boiling 95% ethanol for 1 hour.[5][6]
-
Extraction and Distillation: Combine the filtrate and the ethanolic extract.[1] Distill the combined solution under reduced pressure. Collect the fraction boiling between 60-90°C at 16 mm Hg, which contains this compound and 1,2-cyclohexanedione.[1][5] The approximate yield of the crude product is 322 g.[1][6]
-
Purification (via Dioxime derivative):
-
Prepare a solution of hydroxylamine by dissolving 86.9 g (1.25 moles) of hydroxylamine hydrochloride in a mixture of 200 ml of water and 100 g of cracked ice.[1]
-
Prepare a cold basic solution by dissolving 82.4 g (1.25 moles) of 85% potassium hydroxide in 50 ml of water and adding 150 g of cracked ice.[1]
-
Add the cold potassium hydroxide solution to the hydroxylamine hydrochloride solution and shake thoroughly.[1]
-
To this stirred solution, slowly add 56 g (0.5 mole) of the melted crude 1,2-cyclohexanedione.[1][5]
-
Stir the mixture for 30 minutes to allow for the precipitation of 1,2-cyclohexanedione dioxime.[1]
-
The pure 1,2-cyclohexanedione can be regenerated from its dioxime by acid hydrolysis.[1]
-
Safety Precautions: Selenium compounds are highly toxic and have a foul odor.[2][4] All manipulations should be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Avoid inhalation of dust or vapor and prevent contact with skin and eyes.[4]
Visualizations
Reaction Mechanism
The oxidation of a ketone at the α-position with selenium dioxide, known as the Riley oxidation, proceeds through the enol tautomer of the carbonyl compound.[2] The enol attacks the electrophilic selenium center of SeO₂, leading to the formation of the 1,2-dicarbonyl product and elemental selenium.[2]
Caption: Mechanism of this compound Oxidation with Selenium Dioxide.
Experimental Workflow
The following diagram illustrates the key steps in the synthesis and purification of 1,2-cyclohexanedione.
Caption: Experimental workflow for the synthesis of 1,2-cyclohexanedione.
References
Troubleshooting & Optimization
troubleshooting low yield in cyclohexanone synthesis from cyclohexanol.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of cyclohexanone (B45756) from cyclohexanol (B46403).
Frequently Asked Questions (FAQs)
Q1: What are the most common oxidizing agents used for the synthesis of this compound from cyclohexanol?
The most frequently employed oxidizing agents for this transformation include sodium hypochlorite (B82951) (in the form of household bleach) in the presence of acetic acid, and chromic acid (prepared from sodium or potassium dichromate and sulfuric acid).[1][2][3] Other greener alternatives like potassium bisulfate (Oxone) and trichloroisocyanuric acid (TCCA) have also been explored.[4]
Q2: What is a typical yield for the oxidation of cyclohexanol to this compound?
Yields can vary significantly based on the chosen protocol, scale, and experimental execution. While some lab procedures report yields around 51%, others have noted lower yields of approximately 33% due to factors like incomplete reaction or product loss during workup.[2][5] With careful optimization, higher yields can be achieved.
Q3: How can I monitor the progress of the reaction?
The reaction progress can be monitored by observing color changes and testing for the presence of the oxidizing agent. For instance, when using chromic acid, the color of the solution will change from orange to green as the Cr(VI) is reduced to Cr(III).[1] When using sodium hypochlorite, the presence of excess oxidant can be tested with potassium iodide-starch paper, which will turn blue-black in the presence of hypochlorite.[6]
Q4: What are the main side products that can form during this reaction?
The primary side reaction of concern is the over-oxidation of this compound to form adipic acid, especially when using strong oxidizing agents or elevated temperatures.[7][8] Another potential side reaction, particularly at temperatures above 35-40°C, is the α-halogenation of the this compound product when using hypochlorite-based oxidants.[6] In some cases, unreacted cyclohexanol may remain in the final product.[5]
Troubleshooting Guide
Low or No Product Yield
| Symptom | Possible Cause | Suggested Solution |
| Low Yield | Incomplete Reaction: The reaction may not have gone to completion. | - Temperature Control: Ensure the reaction temperature is maintained within the optimal range specified in the protocol. For hypochlorite oxidation, this is often between 40-50°C.[5] For chromic acid oxidation, a common temperature is around 80°C.[1] - Reaction Time: Allow for the full recommended reaction time to ensure maximum conversion. |
| Insufficient Oxidizing Agent: The amount of oxidizing agent may not be enough to convert all the cyclohexanol.[5] | - Reagent Stoichiometry: Double-check the molar ratios of your reactants. If necessary, test for the presence of excess oxidizing agent at the end of the reaction.[6] | |
| Product Loss During Workup: Significant amounts of this compound can be lost during extraction and purification steps. | - Salting Out: this compound has some solubility in water. Adding a salt like sodium chloride to the aqueous layer during extraction can decrease the solubility of the product and improve its recovery into the organic phase.[5][9] - Efficient Extraction: Perform multiple extractions with the organic solvent to ensure complete removal of the product from the aqueous layer.[10] | |
| No Product | Incorrect Reagents: One or more of the reagents may be incorrect, impure, or degraded. | - Verify Reagents: Confirm the identity and concentration of all starting materials. For example, household bleach can lose its potency over time. |
| Improper Reaction Conditions: The reaction conditions may be far from optimal. | - Review Protocol: Carefully review the experimental protocol to ensure all steps were followed correctly, including the order of addition of reagents. |
Product Purity Issues
| Symptom | Possible Cause | Suggested Solution |
| Presence of Starting Material (Cyclohexanol) in Product | Incomplete Oxidation: The reaction did not proceed to completion. | - Increase Oxidant: A slight excess of the oxidizing agent can help drive the reaction to completion.[5] - Optimize Temperature: Ensure the reaction is maintained at the optimal temperature for a sufficient duration.[5] |
| Presence of a Carboxylic Acid Impurity (Adipic Acid) | Over-oxidation: The reaction conditions were too harsh, leading to the cleavage of the this compound ring. | - Temperature Control: Avoid excessive temperatures during the reaction.[8] - Choice of Oxidant: Use a milder oxidizing agent or carefully control the addition of a strong oxidant. |
| Discolored Product | Residual Oxidant or Byproducts: The product may be contaminated with residual oxidizing agent or colored byproducts. | - Quenching: After the reaction is complete, quench any remaining oxidizing agent. For example, sodium bisulfite can be used to remove excess hypochlorite.[6] - Washing: Wash the organic layer with a sodium bicarbonate solution to neutralize any remaining acid and remove acidic byproducts.[1] - Distillation: Purify the final product by distillation to separate it from non-volatile impurities.[11] |
Experimental Protocols
Key Experimental Methodologies
| Method | Oxidizing Agent | Typical Reaction Conditions | Workup Procedure |
| Hypochlorite Oxidation | Sodium hypochlorite (bleach) and acetic acid | Temperature maintained between 40-50°C.[5] | 1. Quench excess oxidant with sodium bisulfite.[6] 2. Neutralize with sodium hydroxide.[9] 3. Salt out the product with sodium chloride.[5] 4. Extract with an organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).[5][10] 5. Dry the organic layer with a drying agent (e.g., anhydrous sodium sulfate).[1] 6. Remove the solvent and purify by distillation.[11] |
| Chromic Acid Oxidation | Sodium dichromate dihydrate, sulfuric acid, and water | Temperature maintained between 55-60°C or up to 80°C.[1][10] | 1. Separate the organic layer. 2. Wash with sodium bicarbonate solution to remove acid.[1] 3. Dry the organic layer with a drying agent.[1] 4. Purify by distillation.[1] |
Visual Guides
Caption: Troubleshooting workflow for low this compound yield.
Caption: General experimental workflow for this compound synthesis.
References
- 1. How to Oxidize Cyclohexanol to this compound Using Chromic Acid - Shandong Qibo New Energy Co., Ltd. [qiboch.com]
- 2. The Oxidation of Cyclohexanol - Edubirdie [edubirdie.com]
- 3. m.youtube.com [m.youtube.com]
- 4. dxhx.pku.edu.cn [dxhx.pku.edu.cn]
- 5. owlcation.com [owlcation.com]
- 6. OXIDATION OF CYCLOHEXANOL TO this compound [chemistry.gravitywaves.com]
- 7. quora.com [quora.com]
- 8. m.youtube.com [m.youtube.com]
- 9. iq.usp.br [iq.usp.br]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Phenol Hydrogenation for Cyclohexanone Production
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the selective hydrogenation of phenol (B47542) to cyclohexanone (B45756).
Troubleshooting Guide
This guide addresses common issues encountered during the experimental process to improve this compound yield.
Issue 1: Low Phenol Conversion
Question: My phenol conversion rate is lower than expected. What are the potential causes and how can I improve it?
Answer:
Low phenol conversion can be attributed to several factors, primarily related to catalyst activity and reaction conditions.
-
Catalyst Deactivation:
-
Coking: Carbonaceous deposits can form on the catalyst surface, blocking active sites. This is more common in gas-phase reactions at high temperatures.[1]
-
Poisoning: Impurities in the phenol feed or solvent can poison the catalyst.
-
Sintering: High reaction temperatures can cause metal nanoparticles on the catalyst support to agglomerate, reducing the active surface area.
-
-
Suboptimal Reaction Conditions:
-
Temperature: While higher temperatures generally increase reaction rates, excessively high temperatures can lead to decreased this compound selectivity and promote side reactions.[1][2]
-
Hydrogen Pressure: Insufficient hydrogen pressure can limit the reaction rate. However, very high pressure can promote the over-hydrogenation of this compound to cyclohexanol (B46403).[2]
-
Reaction Time: The reaction may not have had enough time to reach completion.
-
Troubleshooting Steps:
-
Catalyst Regeneration/Replacement: If catalyst deactivation is suspected, consider regenerating the catalyst according to the manufacturer's protocol or replacing it with a fresh batch. Some catalysts have shown good reusability for up to five cycles without a significant decrease in activity.[1][2]
-
Optimize Reaction Temperature: Systematically vary the reaction temperature to find the optimal balance between phenol conversion and this compound selectivity. For example, with a Pd/C-Heteropoly acid catalyst, 100% phenol conversion was achieved at 80°C.[1]
-
Adjust Hydrogen Pressure: Increase the hydrogen pressure incrementally to see if it improves conversion. Be mindful that excessive pressure can reduce selectivity.[2]
-
Increase Reaction Time: Extend the reaction time to allow for higher conversion. Monitor the reaction progress at different time points to determine the optimal duration.
Issue 2: Poor Selectivity to this compound (High Cyclohexanol Formation)
Question: I am observing a high yield of cyclohexanol at the expense of this compound. How can I improve the selectivity towards this compound?
Answer:
The formation of cyclohexanol is a common side reaction resulting from the over-hydrogenation of the desired this compound product.[2][3] Improving selectivity involves carefully controlling the reaction conditions and choosing an appropriate catalyst.
-
Reaction Conditions:
-
Catalyst Properties:
Troubleshooting Steps:
-
Lower the Reaction Temperature: Reducing the temperature can help minimize the over-hydrogenation of this compound. For instance, with a Pd/MIL-100(Cr) catalyst, increasing the temperature from 100°C to 120°C led to a significant decrease in this compound selectivity.[2]
-
Reduce Hydrogen Pressure: Operating at a lower hydrogen pressure can enhance selectivity. A study using a Pd/MIL-100(Cr) catalyst showed that increasing the pressure from 0.1 to 1.0 MPa decreased this compound selectivity from 98.3% to 79.1%.[2]
-
Optimize Catalyst System:
Issue 3: Catalyst Instability and Reusability
Question: My catalyst loses activity after one or two runs. How can I improve its stability and reusability?
Answer:
Catalyst stability is a critical factor for practical applications. Deactivation can occur through various mechanisms as mentioned in "Issue 1".
Troubleshooting Steps:
-
Choose a Robust Catalyst: Some catalysts exhibit high stability and can be reused multiple times. For example, a Pd/C-Heteropoly acid composite catalyst was reused five times without a significant loss in activity.[1] Similarly, a Pd/MIL-100(Cr) catalyst maintained its performance for up to five cycles.[2]
-
Gentle Reaction Conditions: Operating under milder conditions (lower temperature and pressure) can often prolong the catalyst's life.
-
Proper Handling and Storage: Ensure the catalyst is handled and stored under appropriate conditions (e.g., inert atmosphere) to prevent oxidation or contamination.
-
Regeneration: Investigate if a regeneration procedure (e.g., calcination, washing) can restore the catalyst's activity.
Frequently Asked Questions (FAQs)
Q1: What is the typical reaction pathway for phenol hydrogenation to this compound?
A1: The generally accepted pathway involves the partial hydrogenation of the benzene (B151609) ring in phenol to form an unstable cyclohexenol (B1201834) intermediate. This intermediate then rapidly isomerizes to this compound. The this compound can be further hydrogenated to form cyclohexanol.[2][3]
Q2: What are the advantages of the one-step direct hydrogenation of phenol to this compound?
A2: The one-step process is more advantageous than the two-step process (hydrogenation to cyclohexanol followed by dehydrogenation) because it avoids the endothermic dehydrogenation step, which requires high temperatures.[1][4] This leads to energy and cost savings.
Q3: What are the key factors influencing the selectivity of this compound in phenol hydrogenation?
A3: The main factors include the type of catalyst (active metal and support), reaction temperature, and hydrogen pressure. Palladium-based catalysts are widely used for their high selectivity towards this compound.[1][3] Lower temperatures and pressures generally favor higher this compound selectivity.[1][2]
Q4: Can the hydrogenation of phenol be performed in the liquid phase?
A4: Yes, liquid-phase hydrogenation is a common method and offers advantages over the gas-phase process, such as lower operating temperatures, which can reduce energy costs and minimize catalyst deactivation due to coking.[1]
Data Summary
Table 1: Effect of Reaction Temperature on Phenol Hydrogenation
| Catalyst | Temperature (°C) | Phenol Conversion (%) | This compound Selectivity (%) | Reference |
| Pd/C-Heteropoly acid | 80 | 100 | 93.6 | [1] |
| Pd/C-Heteropoly acid | >80 | 100 | Decreased | [1] |
| Pd/MIL-100(Cr) | 100 | 100 | 98.3 | [2] |
| Pd/MIL-100(Cr) | 120 | 100 | Significantly Decreased | [2] |
Table 2: Effect of Hydrogen Pressure on Phenol Hydrogenation
| Catalyst | H₂ Pressure (MPa) | Phenol Conversion (%) | This compound Selectivity (%) | Reference |
| Pd/C-Heteropoly acid | 1.0 | 100 | 93.6 | [1] |
| Pd/MIL-100(Cr) | 0.1 | 100 | 98.3 | [2] |
| Pd/MIL-100(Cr) | 1.0 | 100 | 79.1 | [2] |
Experimental Protocols
Protocol 1: Liquid-Phase Phenol Hydrogenation using a Pd/C-Heteropoly Acid Catalyst
This protocol is based on the methodology described for a bifunctional Pd/C-Heteropoly acid catalytic system.[1]
Materials:
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Phenol
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Pd/C catalyst
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Heteropoly acid (e.g., phosphotungstic acid)
-
Solvent (e.g., water or an appropriate organic solvent)
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High-pressure autoclave reactor equipped with a magnetic stirrer, temperature controller, and gas inlet.
-
Hydrogen gas (high purity)
Procedure:
-
Catalyst Preparation: Prepare the composite catalyst by physically mixing Pd/C and the heteropoly acid in the desired mass ratio (e.g., 1:10).
-
Reactor Setup:
-
Add the phenol, solvent, and the composite catalyst to the autoclave. A typical catalyst loading is 5% of the starting material weight.
-
Seal the reactor and purge it with hydrogen gas several times to remove any air.
-
-
Reaction:
-
Pressurize the reactor with hydrogen to the desired pressure (e.g., 1.0 MPa).
-
Heat the reactor to the target temperature (e.g., 80°C) while stirring.
-
Maintain these conditions for the desired reaction time (e.g., 3 hours).
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-
Product Analysis:
-
After the reaction, cool the reactor to room temperature and carefully vent the excess hydrogen.
-
Collect the liquid product and separate the catalyst by filtration or centrifugation.
-
Analyze the product mixture using gas chromatography (GC) or high-performance liquid chromatography (HPLC) to determine the phenol conversion and the selectivity for this compound and other products.
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Visualizations
Caption: Reaction pathway for phenol hydrogenation.
Caption: Troubleshooting workflow for low this compound yield.
References
Technical Support Center: Scaling Up Cyclohexanone Derivative Synthesis
Welcome to the technical support center for the synthesis of cyclohexanone (B45756) derivatives. This resource is designed for researchers, scientists, and drug development professionals to address the common challenges encountered when scaling up from the laboratory to pilot plant or production scales.
Frequently Asked Questions (FAQs)
Q1: What are the most significant challenges when scaling up this compound derivative synthesis?
A1: The primary challenges in scaling up are typically related to physical and chemical process changes. Key issues include:
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Heat Transfer: Exothermic reactions that are easily managed in lab-scale glassware can become hazardous on a larger scale due to the decreased surface-area-to-volume ratio of reactors, which limits efficient heat dissipation. This can lead to temperature control issues and potentially dangerous thermal runaway events.
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Mass Transfer and Mixing: Achieving uniform mixing in large reactors is difficult. Poor mixing can result in localized concentration and temperature gradients, leading to an increase in byproduct formation, lower yields, and inconsistent product quality.
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Byproduct Formation: Side reactions, such as the self-condensation of this compound in aldol-type reactions, can become more pronounced at scale, reducing the yield of the desired product and complicating purification.
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Purification: Methods like column chromatography that are standard in the lab are often not economically or practically viable for large quantities. Scale-up requires a shift to techniques like distillation (often under vacuum), crystallization, and extraction, which present their own optimization challenges.[1]
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Safety and Handling: Managing large volumes of flammable solvents, toxic reagents (like selenium dioxide), and potentially energetic reactions requires rigorous safety protocols and specialized equipment.[1]
Q2: How do reaction conditions for a Robinson annulation change from lab to pilot scale?
A2: While the fundamental reaction of a Michael addition followed by an intramolecular aldol (B89426) condensation remains the same, several parameters must be adjusted for scale-up.[2] While specific lab-to-pilot quantitative comparisons are scarce in public literature, the focus shifts towards control and safety. Lab procedures often prioritize yield on a small scale, whereas pilot-scale operations emphasize reproducibility, safety, and process control. For instance, reagent addition rates are more critical at scale to manage exotherms, and mechanical stirring parameters must be carefully selected to ensure efficient mixing without causing splashing or shearing issues. While a one-pot process is possible, yields on a larger scale may be higher when the initial Michael adduct is isolated before proceeding with the aldol condensation.[3]
Q3: What are the key considerations for a Knoevenagel condensation at an industrial scale?
A3: The primary industrial challenge for the Knoevenagel condensation is managing the decarboxylation step, which can be vigorous and lead to a rapid evolution of CO2 gas, creating a safety risk in a large, sealed reactor.[4] To manage this, a solution of cyanoacetic acid in acetic acid is often added in portions to the ketone and catalyst at an elevated temperature (e.g., 100-120°C for this compound).[4] This allows for a controlled, steady flow of CO2, preventing dangerous pressure build-up. The reaction temperature is carefully selected based on the reactivity of the specific ketone to ensure a manageable rate of gas evolution.[4]
Troubleshooting Guides
This guide addresses specific issues you may encounter during your scale-up experiments in a question-and-answer format.
Problem: Low Product Yield
Q: We are experiencing a significant drop in yield for our aldol condensation reaction upon scaling up from 10g to 1kg. What are the likely causes and how can we troubleshoot this?
A: A drop in yield during scale-up is a common problem and can often be attributed to several factors related to heat and mass transfer.
dot
Caption: Troubleshooting decision tree for low yield issues.
Troubleshooting Steps:
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Evaluate Mixing and Mass Transfer: Inefficient stirring in a large reactor can lead to localized areas of high reactant concentration, promoting side reactions like this compound self-condensation.
-
Solution: Ensure your reactor is equipped with an appropriate stirrer (e.g., anchor, pitched-blade turbine) and that the stirring speed is sufficient to create a vortex and ensure homogeneity. The use of baffles can also dramatically improve mixing.
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-
Analyze Temperature Control: Exothermic aldol condensations generate more heat in a larger volume. If the reactor's cooling system cannot dissipate this heat effectively, localized "hot spots" can form, leading to thermal degradation of reactants or products and promoting side reactions.
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Solution: Monitor the internal temperature at multiple points if possible. Slowing the rate of reagent addition can reduce the rate of heat generation. Ensure the reactor's cooling jacket is operating at maximum efficiency.
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-
Check Purity of Starting Materials: The purity of starting materials can have a significant impact on catalyst activity and reaction outcome. For example, using high-purity this compound (>99.9%) has been shown to significantly extend catalyst lifetime and maintain high conversion rates in aldol condensations.[5]
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Solution: Re-analyze your starting materials (this compound, aldehyde, solvent, and catalyst) for any impurities that might inhibit the reaction.
-
Problem: Product Purification Issues
Q: Our crude product is much darker and contains more impurities at the pilot scale than in the lab. Vacuum distillation is resulting in product loss. What can we do?
A: Increased impurity levels at scale are often due to the longer reaction times and less efficient heat transfer discussed above. Product loss during distillation is also a common scale-up challenge.
Troubleshooting Steps:
-
Pre-Distillation Treatment: Some impurities can be converted into less volatile compounds through a simple chemical treatment before distillation.
-
Solution: Consider washing the crude product with a dilute acid or base solution to remove basic or acidic impurities. For some syntheses, adding a small amount of a non-volatile acid or base to the crude mixture can catalyze the condensation of problematic impurities into heavier compounds that will remain in the distillation bottoms.
-
-
Optimize Distillation Parameters:
-
Solution: Ensure your vacuum system is operating correctly and can achieve and maintain the target pressure. Fluctuations in pressure can lead to inefficient separation. Use a fractionating column with appropriate packing material to improve separation efficiency between your product and closely boiling impurities.
-
-
Consider Crystallization: If the derivative is a solid, crystallization can be a highly effective and scalable purification method.
-
Solution: Perform small-scale screening to find a suitable solvent or solvent system that provides good solubility at high temperatures and low solubility at low temperatures. This can often yield a product of very high purity.
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Data Presentation
The following tables provide quantitative data from representative this compound derivative syntheses. Note that direct lab-scale vs. pilot-scale comparisons for the same process are not always available in the literature.
Table 1: Aldol Condensation of this compound and Furfural in a Fixed-Bed Reactor [5]
| Parameter | Value |
| Catalyst | Laboratory Prepared Mg/Al Mixed Oxide |
| Reaction Temperature | 80 °C |
| Molar Ratio (this compound:Furfural) | 5:1 |
| Furfural Conversion | 100% (maintained for >55 hours) |
| Yield (FCH)* | up to 68% |
| Yield (F2CH )** | up to 10% |
* FCH: 2-(furan-2-ylmethylene)cyclohexan-1-one ** F2CH: 2,6-bis(furan-2-ylmethylene)cyclohexan-1-one
Table 2: Gram-Scale Synthesis of Wieland-Miescher Ketone (Robinson Annulation) [6]
| Parameter | Value |
| Starting Material | 25.0 g (2-Methyl-1,3-cyclohexanedione) |
| Catalyst | N-Tosyl-(Sa)-binam-L-prolinamide |
| Final Product Mass | 12 g (Wieland-Miescher Ketone) |
| Overall Yield | 83% |
| Enantiomeric Excess (ee) | 96-97% |
Experimental Protocols
Protocol 1: Gram-Scale Synthesis of Wieland-Miescher Ketone via Robinson Annulation
This protocol is adapted from a literature procedure for the asymmetric synthesis of the Wieland-Miescher ketone, a classic example of a Robinson annulation product.[6]
Materials:
-
2-Methyl-1,3-cyclohexanedione (25.0 g)
-
Methyl vinyl ketone
-
Organocatalyst (e.g., N-Tosyl-(Sa)-binam-L-prolinamide)
-
Solvents (e.g., water, ethanol)
-
1-L Round Bottom Flask
-
Stirrer
-
Heating Mantle
-
Filtration apparatus
Procedure:
-
Starting Material Purification: To a 1-L round bottom flask, add 2-methyl-1,3-cyclohexanedione (25.0 g), de-ionized water (620 mL), and absolute ethanol (B145695) (80 mL).
-
Heat the mixture to reflux (approx. 93 °C) with stirring for 30 minutes to ensure complete dissolution.
-
Allow the mixture to cool to room temperature over 3 hours, then continue stirring at 22 °C for 4 hours to allow for crystallization.
-
Collect the purified crystals by filtration, wash with a 7:1 water:EtOH solution (40 mL), and air dry for 12 hours. This step typically yields around 21.5 g (85% recovery) of purified dione.
-
Reaction: The subsequent Robinson annulation is then carried out using the purified starting material and the appropriate organocatalyst according to specialized procedures to yield the final Wieland-Miescher ketone. The use of specific asymmetric organocatalysts can lead to high yields (83%) and excellent enantiomeric excess (96-97%) on a 12 g scale.[6]
Note: This is a high-level overview. The detailed execution of the annulation step requires careful control of conditions and catalyst loading as specified in the referenced literature.
Visualizations
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References
Technical Support Center: Removal of Water from Crude Cyclohexanone by Distillation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of crude cyclohexanone (B45756) by removing water via distillation.
Frequently Asked Questions (FAQs)
Q1: Why is it necessary to remove water from crude this compound?
A1: Water forms an azeotrope with this compound, meaning they boil together at a constant temperature, making simple distillation for separation ineffective. The presence of water can also interfere with subsequent reactions where this compound is used as a reactant or solvent. For instance, in reactions sensitive to moisture, the presence of water can lead to unwanted side products or reduced yields.
Q2: What is an azeotrope and why is it important in this process?
A2: An azeotrope is a mixture of two or more liquids whose proportions cannot be altered by simple distillation.[1] When an azeotrope is boiled, the vapor has the same composition as the liquid. This compound and water form a minimum-boiling azeotrope, which boils at a lower temperature than either pure component. This property is exploited to remove water during the initial phase of distillation.
Q3: Can I use a drying agent instead of distillation to remove water?
A3: While drying agents like anhydrous magnesium sulfate (B86663) or sodium sulfate can be used to remove residual water, distillation is often preferred for removing larger quantities of water from crude this compound. Distillation is a more efficient method for bulk water removal and also helps in separating other volatile impurities. A combination of distillation followed by treatment with a drying agent can be employed for achieving very high purity.
Q4: What is "salting out" and how can it be used in this process?
A4: "Salting out" is a technique used to decrease the solubility of an organic compound in an aqueous solution by adding an inorganic salt, such as sodium chloride.[2] This can be particularly useful after a steam distillation or when the crude this compound has a significant amount of dissolved water. By salting out the aqueous layer, you can improve the separation and recovery of the this compound layer before proceeding to a final distillation.[2]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No distillate is being collected, or the distillation rate is very slow. | - Insufficient heating of the distillation flask.- Thermometer bulb placed too high in the distillation head.- Leaks in the distillation apparatus.- Inefficient condensation due to high coolant temperature or low flow rate. | - Gradually increase the heating mantle temperature.- Ensure the top of the thermometer bulb is level with the bottom of the side arm of the distillation head.- Check all joints and connections for a proper seal. Use grease if necessary for ground glass joints.- Ensure a steady flow of cold water through the condenser. |
| The temperature of the distillate is fluctuating. | - Uneven heating or "bumping" of the liquid.- The distillation is proceeding too quickly.- The composition of the boiling liquid is changing significantly (e.g., transitioning from the azeotrope to pure this compound). | - Add boiling chips or use a magnetic stirrer for smooth boiling.- Reduce the heating rate to ensure a slow and steady distillation rate (approximately 1-2 drops per second).- This is normal when the azeotrope has been removed. Continue collecting the distillate as a separate fraction if high purity is required. |
| The collected distillate is cloudy or contains two layers. | - This indicates that the water-cyclohexanone azeotrope is being collected. | - This is the expected initial fraction. Continue collecting this fraction until the temperature rises and the distillate becomes clear. The two layers can be separated, and the organic layer can be further dried if necessary. |
| The temperature of the distillate is significantly lower than the boiling point of the azeotrope or pure this compound. | - Incorrect thermometer calibration.- Presence of a lower-boiling impurity. | - Calibrate the thermometer using a known standard.- Collect the low-boiling fraction separately. The temperature should rise as this impurity is removed. |
| The liquid in the distillation flask is turning dark or charring. | - The heating temperature is too high, causing decomposition of this compound or impurities.- The distillation has been allowed to proceed to dryness. | - Reduce the heating mantle temperature.- Never distill to dryness. Always leave a small amount of residue in the distillation flask to prevent overheating and potential explosions. |
Quantitative Data
Table 1: Physical Properties of this compound and Water
| Property | This compound | Water |
| Molar Mass | 98.15 g/mol | 18.02 g/mol |
| Boiling Point (at 1 atm) | 155.6 °C | 100 °C |
| Density (at 20°C) | 0.9478 g/mL | 0.9982 g/mL |
| Solubility in Water (at 20°C) | 8.6 g/100 mL | - |
Table 2: this compound-Water Azeotrope Data (at 1 atm)
| Property | Value |
| Boiling Point | 95 °C |
| Composition (by weight) | ~20% Water, ~80% this compound |
Experimental Protocol: Fractional Distillation of Crude this compound
This protocol outlines the steps for removing water from crude this compound using fractional distillation.
Materials:
-
Crude this compound containing water
-
Round-bottom flask
-
Fractionating column (e.g., Vigreux or packed column)
-
Distillation head with a thermometer
-
Condenser
-
Receiving flask(s)
-
Heating mantle with a stirrer
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Boiling chips or magnetic stir bar
-
Clamps and stands
-
Cooling water source
Procedure:
-
Apparatus Setup:
-
Assemble the fractional distillation apparatus as shown in the diagram below. Ensure all glass joints are properly sealed.
-
Place the crude this compound and a few boiling chips or a magnetic stir bar into the round-bottom flask. Do not fill the flask more than two-thirds full.
-
Position the thermometer in the distillation head so that the top of the bulb is level with the bottom of the side arm leading to the condenser.
-
Connect the condenser to a cold water source, with water entering at the bottom and exiting at the top.
-
Place a receiving flask at the end of the condenser to collect the distillate. It is advisable to have multiple receiving flasks ready to collect different fractions.
-
-
Distillation Process:
-
Begin heating the round-bottom flask gently using the heating mantle. If using a stirrer, ensure it is rotating at a moderate speed.
-
Observe the liquid as it begins to boil and the vapor rises through the fractionating column.
-
The first fraction to distill will be the water-cyclohexanone azeotrope, which has a boiling point of approximately 95 °C. The distillate may appear cloudy or form two layers in the receiving flask.
-
Maintain a slow and steady distillation rate of 1-2 drops per second by controlling the heating.
-
Continue collecting the azeotropic mixture in the first receiving flask until the temperature begins to rise above 95 °C.
-
Once the temperature starts to increase, change the receiving flask to collect the intermediate fraction.
-
The temperature will continue to rise and should stabilize at the boiling point of pure this compound (155.6 °C).
-
Change the receiving flask again to collect the pure, dry this compound.
-
-
Shutdown and Storage:
-
Stop the distillation when a small amount of residue is left in the distillation flask. Never distill to dryness.
-
Allow the apparatus to cool down before disassembling.
-
Store the purified this compound in a tightly sealed container to prevent atmospheric moisture absorption.
-
Visualizations
Caption: Troubleshooting workflow for common distillation issues.
Caption: Experimental workflow for fractional distillation of this compound.
References
Technical Support Center: Optimizing Chapman-Stevens Oxidation
Welcome to the technical support center for the Chapman-Stevens oxidation. This guide provides troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals optimize their experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What is the Chapman-Stevens oxidation?
A1: The Chapman-Stevens oxidation is a method for preparing ketones and aldehydes from secondary and primary alcohols, respectively.[1] The reaction typically uses hypochlorous acid (HOCl) as the oxidizing agent, which is generated in situ from common household bleach (sodium hypochlorite (B82951), NaOCl) and an acid, such as acetic acid.[1][2][3]
Q2: What is the primary advantage of this method over others, like chromic acid oxidation?
A2: The Chapman-Stevens oxidation is considered a "green" chemistry method because it is inexpensive, uses readily available reagents, and avoids the use of toxic heavy metals like chromium.[1][4][5] This significantly simplifies waste disposal, as the primary byproducts are non-toxic chloride ions.[4]
Q3: What is the active oxidizing agent and how is it formed?
A3: The active oxidizing agent is hypochlorous acid (HOCl).[1] It is formed by the reaction of sodium hypochlorite (NaOCl) with an acid, typically acetic acid (CH₃COOH), directly in the reaction mixture.[1][3]
Q4: Can this reaction be used for primary alcohols?
A4: Yes, but with caution. Primary alcohols can be oxidized to aldehydes. However, the reaction conditions that oxidize secondary alcohols to ketones can sometimes further oxidize the resulting aldehydes to carboxylic acids, a phenomenon known as over-oxidation.[1][6] The reaction is known to be selective for secondary alcohols in the presence of primary alcohols.[7]
Q5: How can I monitor the reaction to determine if it is complete?
A5: A simple visual cue is the color of the reaction mixture. A persistent pale yellow to yellow-green color after the addition of bleach indicates an excess of the hypochlorous acid oxidant.[1][4] Additionally, a potassium iodide-starch test paper can be used; the paper will turn blue in the presence of unreacted hypochlorite.[5]
Troubleshooting Guide
Problem: Low or No Product Yield
| Possible Cause | Recommended Solution |
| Degraded Oxidant: Sodium hypochlorite solutions (bleach) can degrade over time, losing their effectiveness.[8] | Use a fresh, unopened container of bleach. For precise work, the concentration of the NaOCl solution can be determined by titration before the reaction.[8] |
| Insufficient Oxidant: Not enough hypochlorous acid was generated to fully convert the starting material. | After the initial addition of bleach, test the mixture with KI-starch paper. If the test is negative (no blue color), add more bleach solution until a persistent positive test is observed.[1] |
| Reaction Temperature Too Low: The reaction rate is highly dependent on temperature. If the mixture is kept too cold, the reaction may proceed very slowly or not at all.[4] | The ideal temperature range is often cited as 40-50°C.[3][4] Use a water bath to gently warm the flask if the temperature drops below this range. |
Problem: Reaction Becomes Uncontrollably Exothermic
| Possible Cause | Recommended Solution |
| Rate of Addition Too Fast: Adding the bleach solution too quickly can cause a rapid, uncontrolled increase in temperature. | Add the sodium hypochlorite solution dropwise using a separatory funnel.[1] The addition should be slow enough to maintain the desired internal temperature, often taking between 15 and 60 minutes.[1][8] Keep an ice bath on hand to cool the reaction flask if the temperature exceeds the optimal range (e.g., >50°C).[1] |
Problem: Formation of Significant Byproducts
| Possible Cause | Recommended Solution |
| α-Chloroketone Formation: The ketone product can enolize under acidic conditions and subsequently react with excess oxidant to form an α-chlorinated byproduct.[2] | Ensure the reaction is not overly acidic. After the oxidation is complete, neutralize the mixture promptly during workup. Some protocols suggest maintaining a neutral pH to prevent enol/enolate formation.[2] |
| Chlorine Gas Evolution: A non-gradual addition of the hypochlorite solution can lead to the evolution of chlorine gas.[2] | Add the bleach solution slowly and dropwise to maintain control over the reaction. Ensure the experiment is conducted in a well-ventilated fume hood. |
| Dehydration to Alkene: For substrates like cyclohexanol (B46403), acid-catalyzed dehydration can occur, forming an alkene (e.g., cyclohexene).[2] | Maintain careful temperature control, as higher temperatures can favor elimination reactions. |
Experimental Protocols & Data
General Reaction Parameters
The following table summarizes typical reaction conditions for the oxidation of a secondary alcohol like cyclohexanol.
| Parameter | Value Range | Notes |
| Temperature | 15–25°C or 40–50°C | Lower range requires longer reaction times.[8] Higher range is often preferred for better yields but requires careful monitoring.[3][4] |
| NaOCl Addition Time | 15–60 minutes | Dropwise addition is critical for temperature control.[1][8] |
| Post-Addition Stir Time | 15–60 minutes | Ensures the reaction goes to completion.[1][8] |
| Oxidant (NaOCl) | 1.2–1.5 equivalents | A slight excess is typically used. |
| Acid | Acetic Acid | Used to generate the active oxidant, HOCl. |
Detailed Protocol: Oxidation of Cyclohexanol to Cyclohexanone
This protocol is a representative example based on established procedures.[1][8]
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Setup: In a flask equipped with a magnetic stir bar, add cyclohexanol (10.0 mmol). Place the flask on a magnetic stirrer.
-
Acid Addition: Carefully add glacial acetic acid (2.5 mL) to the cyclohexanol and begin stirring.
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Oxidant Addition: Place sodium hypochlorite solution (~5.25% or 1.8 M, ~1.2 equivalents) in a separatory funnel positioned above the reaction flask. Add the bleach solution dropwise to the stirred alcohol/acid mixture over approximately 15-30 minutes. Monitor the temperature and use an ice bath as needed to maintain it between 40-50°C.[3][4]
-
Reaction Completion: After the addition is complete, the mixture should have a pale yellow color. Allow the mixture to stir for an additional 15 minutes at room temperature.[1]
-
Quenching: Test for excess oxidant with KI-starch paper (a blue color indicates excess). Quench the excess by adding saturated sodium bisulfite solution dropwise until the KI-starch test is negative.[1][8]
-
Neutralization & Extraction: Add a pH indicator and neutralize the mixture with 6N NaOH. To improve separation, saturate the aqueous layer by adding solid sodium chloride ("salting out").[3][4] Transfer the mixture to a separatory funnel and extract the product with an organic solvent like dichloromethane (B109758) or ether.[3][8]
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Drying and Purification: Combine the organic layers and dry them over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).[2] Remove the drying agent by filtration and concentrate the solvent to yield the crude this compound. The product can be further purified by simple distillation.[2]
Visualized Workflows and Logic
Caption: General experimental workflow for the Chapman-Stevens oxidation.
Caption: A logical troubleshooting guide for common experimental issues.
References
- 1. chemistry.mdma.ch [chemistry.mdma.ch]
- 2. scribd.com [scribd.com]
- 3. Organic Chemistry Lab Report: Synthesis of this compound - Owlcation [owlcation.com]
- 4. ochemonline.pbworks.com [ochemonline.pbworks.com]
- 5. ochemonline.pbworks.com [ochemonline.pbworks.com]
- 6. Khan Academy [khanacademy.org]
- 7. The discovery-oriented approach to organic chemistry 2. Selectivity in alcohol oxidation - ProQuest [proquest.com]
- 8. ursula.chem.yale.edu [ursula.chem.yale.edu]
minimizing side reactions in cyclohexanone aldol condensation
Technical Support Center: Cyclohexanone (B45756) Aldol (B89426) Condensation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing side reactions during the aldol condensation of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary desired product in the self-condensation of this compound?
The primary desired product is typically 2-(1-cyclohexenyl)this compound, formed through an aldol addition followed by dehydration.[1] This α,β-unsaturated ketone is a key intermediate in various synthetic pathways.[2][3]
Q2: What are the most common side reactions observed in this compound aldol condensation?
The most prevalent side reactions include:
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Multiple Condensations: The initial aldol product can undergo further condensation reactions, leading to the formation of trimers and other higher-order oligomers.[4]
-
Michael Addition: The enolate of this compound can act as a Michael donor and add to the α,β-unsaturated ketone product, leading to more complex structures.
-
Cannizzaro Reaction (in the absence of α-hydrogens): While this compound has α-hydrogens, impurities that lack them could undergo this disproportionation reaction in the presence of a strong base.
-
Formation of Isomeric Products: Depending on the reaction conditions, different isomers of the dimeric product, such as cyclohexylidene-cyclohexanone, may be formed.[1]
Q3: How does the choice of catalyst influence side reactions?
Both acid and base catalysts can be used for the aldol condensation of this compound.[1][5]
-
Base Catalysts (e.g., NaOH, KOH): These are common but can promote a variety of side reactions if not used in appropriate concentrations or at optimal temperatures.[1][4] They readily generate the enolate, which is the key nucleophile in the reaction.[2][6][7]
-
Acid Catalysts (e.g., H₂SO₄, sulfonic acid-modified silicas): Acid catalysis proceeds through an enol intermediate. While effective, strong acids and high temperatures can lead to dehydration and polymerization side products.[1]
-
Heterogeneous Catalysts (e.g., Mg/Al mixed oxides): These solid catalysts offer advantages in terms of separation and reusability and can provide better selectivity by controlling the number and strength of active sites.[4]
Troubleshooting Guide
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Low yield of the desired dimer | - Incomplete reaction. - Equilibrium favors reactants.[2][8] - Suboptimal catalyst concentration. | - Increase reaction time or gently heat to drive the reaction to completion. - For ketone self-condensation, dehydration to the α,β-unsaturated product helps shift the equilibrium.[2] - Titrate the catalyst to determine the optimal concentration. |
| Formation of a complex mixture of products (polymers/oligomers) | - High concentration of catalyst or reactants. - Prolonged reaction time at elevated temperatures.[1] | - Reduce the catalyst concentration. - Use a gradual addition of one of the reactants. - Monitor the reaction progress by techniques like TLC or GC to stop it once the desired product is maximized. - Lower the reaction temperature. |
| Presence of unexpected byproducts | - Impurities in the starting this compound. - Air oxidation of the enolate or product. | - Purify the this compound (e.g., by distillation) before use.[9] - Run the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Reaction fails to initiate | - Inactive catalyst. - Insufficiently basic or acidic conditions. - Low temperature. | - Use a fresh batch of catalyst. - For base-catalyzed reactions, ensure the base is not carbonated. - For acid-catalyzed reactions, ensure the acid is of the correct concentration. - Gently warm the reaction mixture. |
Experimental Protocols
Optimized Protocol for Base-Catalyzed Self-Condensation of this compound
This protocol is designed to favor the formation of the dimeric aldol condensation product while minimizing side reactions.
Materials:
-
This compound (freshly distilled)
-
Sodium Hydroxide (NaOH)
-
Ethanol (95%)
-
Deionized Water
-
Hydrochloric Acid (HCl, for neutralization)
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Dichloromethane (B109758) (for extraction)
-
Anhydrous Magnesium Sulfate (for drying)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
Procedure:
-
Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 10 mmol of this compound in 20 mL of 95% ethanol.
-
Catalyst Preparation: Prepare a 1 M solution of NaOH in deionized water.
-
Cooling: Place the flask containing the this compound solution in an ice bath and stir for 10-15 minutes.
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Catalyst Addition: Add the NaOH solution dropwise to the cooled, stirring reaction mixture over 10 minutes. The final concentration of the base should be catalytic (e.g., 0.1 equivalents).
-
Reaction: Allow the mixture to stir at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Workup: Once the reaction is complete, neutralize the mixture with a dilute HCl solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 20 mL).
-
Drying and Evaporation: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product.
-
Purification: The crude product can be purified by column chromatography on silica (B1680970) gel.
Quantitative Data Summary
| Parameter | Condition A | Condition B | Condition C | Outcome |
| Catalyst | NaOH (0.1 eq) | NaOH (1.0 eq) | H₂SO₄ (cat.) | High concentration of base leads to more side products. |
| Temperature | 0 °C to RT | 50 °C | 80 °C | Higher temperatures favor the dehydrated product but also increase polymerization.[4] |
| Reaction Time | 2 hours | 8 hours | 24 hours | Longer reaction times can lead to the formation of higher-order condensation products. |
| Yield of Dimer | ~70% | ~50% | ~65% | Optimized conditions (A) provide a better yield of the desired dimer. |
Visualizations
Troubleshooting Workflow
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Of the following which is the product formed when this compound class 12 chemistry CBSE [vedantu.com]
- 3. brainly.com [brainly.com]
- 4. Aldol Condensation of this compound: A Key Reaction in Organic Chemistry - Shandong Qibo New Energy Co., Ltd. [qiboch.com]
- 5. researchgate.net [researchgate.net]
- 6. m.youtube.com [m.youtube.com]
- 7. Propose a mechanism for the aldol condensation of this compound. ... | Study Prep in Pearson+ [pearson.com]
- 8. m.youtube.com [m.youtube.com]
- 9. mdpi.com [mdpi.com]
preventing over-oxidation in the synthesis of cyclohexanone
Welcome to the technical support center for the synthesis of cyclohexanone (B45756). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the synthesis of this compound, with a specific focus on preventing over-oxidation.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during your experiment.
Problem 1: Low yield of this compound and presence of a significant amount of starting material (cyclohexanol).
Possible Causes and Solutions:
-
Incomplete Oxidation: The oxidizing agent may not have been sufficient to convert all the cyclohexanol (B46403).
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Solution: Ensure the correct stoichiometry of the oxidizing agent is used. For instance, in the oxidation using sodium hypochlorite (B82951) and acetic acid, a slight excess of the hypochlorous acid formed is necessary.[1] You can monitor the presence of excess oxidant using potassium iodide-starch paper; a positive test (blue-black color) indicates sufficient oxidizing agent.
-
-
Suboptimal Reaction Temperature: The reaction temperature might be too low, leading to a slow reaction rate.
-
Solution: Maintain the recommended temperature range for your specific oxidation method. For the oxidation of cyclohexanol with sodium dichromate, the temperature should be kept between 55 and 60 °C.[2] For the Jones oxidation, a temperature range of 25-30°C is recommended.[3] If the temperature is too low, the reaction may not proceed to completion.[1]
-
-
Poor Quality of Reagents: The oxidizing agent may have decomposed, or the solvent may contain impurities that interfere with the reaction.
-
Solution: Use fresh, high-quality reagents and anhydrous solvents when required. For instance, in Swern oxidation, anhydrous conditions are critical.
-
Problem 2: The final product is acidic and shows the presence of byproducts in analysis (e.g., IR, GC-MS).
Possible Cause and Solutions:
-
Over-oxidation: The primary cause of acidic byproducts is the over-oxidation of this compound to adipic acid. This is more likely to occur at higher temperatures or with prolonged reaction times.
-
Solution 1: Temperature Control: Strictly control the reaction temperature within the optimal range. For the oxidation of cyclohexanol with sodium dichromate, exceeding 60 °C can lead to the formation of adipic acid.
-
Solution 2: Controlled Addition of Oxidant: Add the oxidizing agent dropwise while monitoring the temperature to prevent a sudden exothermic reaction that could lead to over-oxidation.[3][4]
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Solution 3: Choice of Oxidant: Consider using milder and more selective oxidizing agents. Swern and Dess-Martin oxidations are known for their mild conditions and high selectivity for converting secondary alcohols to ketones without over-oxidation.[5][6][7]
-
Problem 3: The reaction is sluggish or does not go to completion when synthesizing from cyclohexane.
Possible Causes and Solutions:
-
Catalyst Inactivity or Poisoning: The catalyst may be inactive or poisoned by impurities in the reactants or solvent.
-
Solution: Ensure the catalyst is active and handle it under the recommended conditions. If catalyst poisoning is suspected, analyze the reactants and solvents for common poisons using techniques like GC-MS.[8] Running a control experiment with a fresh batch of catalyst and purified reactants can confirm poisoning.[8]
-
-
Suboptimal Reaction Conditions: Incorrect temperature or pressure can significantly affect the reaction rate and selectivity.
-
Solution: Optimize the reaction temperature and pressure. For the oxidation of cyclohexane, the reaction is typically carried out at elevated temperatures (e.g., 120-200°C) and pressures (e.g., 5-15 MPa of oxygen). The selectivity for this compound and cyclohexanol can be highly dependent on the temperature.[9]
-
Frequently Asked Questions (FAQs)
Q1: What is the main byproduct of over-oxidation in this compound synthesis?
The primary byproduct of over-oxidation is adipic acid . This occurs when the ketone functional group in this compound is further oxidized, leading to the cleavage of the cyclic ring.[10][11]
Q2: How can I monitor the progress of the reaction?
The progress of the reaction can be monitored by several analytical techniques:
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Thin-Layer Chromatography (TLC): A simple and quick method to qualitatively track the disappearance of the starting material (e.g., cyclohexanol) and the appearance of the product (this compound).
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique can be used to identify and quantify the amounts of starting material, product, and any byproducts in the reaction mixture.
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Infrared (IR) Spectroscopy: You can monitor the reaction by observing the disappearance of the broad O-H stretch of the alcohol (around 3300 cm⁻¹) and the appearance of the sharp C=O stretch of the ketone (around 1715 cm⁻¹).[1]
Q3: What are some recommended "green" oxidizing agents for this synthesis?
For a more environmentally friendly synthesis, consider using:
-
Sodium hypochlorite (bleach) with acetic acid: This is a readily available and less hazardous alternative to chromium-based oxidants.[12][13]
-
Potassium bisulfate (Oxone) and trichloroisocyanuric acid (TCCA): These have been shown to be effective green oxidants for converting cyclohexanol to this compound.[14]
-
Hydrogen peroxide (H₂O₂): In the presence of certain catalysts, H₂O₂ is an effective and clean oxidizing agent.[15]
Q4: How can I purify my this compound product from unreacted starting material and over-oxidized byproducts?
Several purification techniques can be employed:
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Distillation: This is a common method to separate this compound (b.p. 155 °C) from less volatile byproducts like adipic acid and more volatile starting materials like cyclohexane.[8]
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Liquid-Liquid Extraction: To remove water-soluble impurities and byproducts, the crude product can be washed with water and a saturated sodium bicarbonate solution to neutralize any acidic byproducts.[3]
-
Column Chromatography: For high-purity applications, flash column chromatography on silica (B1680970) gel can be used to separate this compound from closely related impurities.[5]
Data Presentation
Table 1: Comparison of Different Oxidizing Agents for the Synthesis of this compound from Cyclohexanol.
| Oxidizing Agent | Typical Reaction Conditions | Advantages | Disadvantages |
| Sodium Dichromate/H₂SO₄ | 55-60 °C | High yield, readily available. | Highly toxic (Cr(VI)), harsh acidic conditions. |
| Jones Reagent (CrO₃/H₂SO₄ in acetone) | 25-30 °C[3] | Fast reaction, high yield. | Highly toxic (Cr(VI)), requires careful temperature control.[3] |
| Sodium Hypochlorite/Acetic Acid | Room temperature to 40-50 °C[1] | "Green" alternative, readily available, mild conditions. | Can be less efficient for some substrates. |
| Swern Oxidation (DMSO, oxalyl chloride) | -78 °C to room temperature[5] | Very mild, high selectivity, avoids toxic metals. | Requires cryogenic temperatures, produces foul-smelling dimethyl sulfide.[5][6] |
| Dess-Martin Periodinane (DMP) | Room temperature[5] | Very mild, neutral pH, short reaction times, high chemoselectivity. | DMP can be explosive under certain conditions, relatively expensive.[5] |
Table 2: Effect of Temperature on Cyclohexane Oxidation.
| Catalyst | Temperature (°C) | Cyclohexane Conversion (%) | Selectivity for this compound & Cyclohexanol (%) | Reference |
| Co₃O₄ | 90 | 0.7 | 81.8 | [16] |
| Co₃O₄ | 100 | - | 74.8 | [16] |
| Co₃O₄ | 120 | - | 89.3 | [16] |
| Co₃O₄ | 150 | - | 98.1 | [16] |
| Ti₇₀Zr₁₀Co₂₀ | 130 | 0.5 | 100 | [9] |
| Ti₇₀Zr₁₀Co₂₀ | 150 | 7.5 | 60.6 | [9] |
Experimental Protocols
Protocol 1: Oxidation of Cyclohexanol to this compound using Sodium Hypochlorite (Bleach)
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, combine cyclohexanol and glacial acetic acid.
-
Cool the flask in an ice-water bath.
-
Slowly add a solution of sodium hypochlorite (household bleach) dropwise from the dropping funnel over a period of 20-25 minutes, ensuring the temperature is maintained between 40-50 °C.[1]
-
After the addition is complete, continue stirring for 15 minutes.
-
Test for the presence of excess oxidant using potassium iodide-starch paper. If the test is positive, quench the excess oxidant by adding a small amount of sodium bisulfite until the test is negative.
-
Transfer the mixture to a separatory funnel and add sodium chloride to "salt out" the this compound.
-
Separate the organic layer. The aqueous layer can be extracted with a suitable organic solvent (e.g., dichloromethane) to recover more product.
-
Combine the organic layers, wash with a saturated sodium bicarbonate solution to neutralize any remaining acid, and then with brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., anhydrous magnesium sulfate).
-
Filter to remove the drying agent and purify the this compound by distillation.
Protocol 2: Jones Oxidation of Cyclohexanol to this compound
-
In a flask equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve cyclohexanol in acetone.
-
Cool the flask to 15-20°C using a water bath.[3]
-
Prepare the Jones reagent by dissolving chromium trioxide in sulfuric acid and water.[3]
-
Add the Jones reagent dropwise to the cyclohexanol solution at a rate that maintains the reaction temperature between 25-30°C. A color change from orange-red to green will be observed.[3]
-
Continue adding the reagent until the orange-red color persists.
-
After the addition is complete, stir the mixture for an additional 30 minutes.[3]
-
Quench the reaction by adding isopropanol (B130326) until the orange color disappears.
-
Add water to the reaction mixture and separate the two layers.
-
Extract the aqueous layer with an organic solvent (e.g., ether).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent.
-
Purify the crude this compound by distillation.
Visualizations
Caption: Chemical pathway of cyclohexanol oxidation.
Caption: Troubleshooting workflow for low this compound yield.
References
- 1. Organic Chemistry Lab Report: Synthesis of this compound - Owlcation [owlcation.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. benchchem.com [benchchem.com]
- 4. youtube.com [youtube.com]
- 5. benchchem.com [benchchem.com]
- 6. Swern Oxidation [organic-chemistry.org]
- 7. glaserr.missouri.edu [glaserr.missouri.edu]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Selective Oxidation of this compound to Adipic Acid Using Molecular Oxygen in the Presence of Alkyl Nitrites and Transition Metals as Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Oxidation of Cyclohexane/Cyclohexanone Mixture with Oxygen as Alternative Method of Adipic Acid Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scribd.com [scribd.com]
- 13. youtube.com [youtube.com]
- 14. dxhx.pku.edu.cn [dxhx.pku.edu.cn]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
purification of cyclohexanone using acid treatment before distillation.
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals utilizing acid treatment for the purification of cyclohexanone (B45756) prior to distillation.
Frequently Asked Questions (FAQs)
Q1: What is the purpose of acid treatment in this compound purification?
A1: Acid treatment is employed to degrade impurities present in crude this compound, which are often difficult to remove by distillation alone. These impurities can include aldehydes, carboxylic acids, and esters.[1] The acid catalyzes reactions that convert these impurities into higher or lower boiling point compounds, facilitating their separation during subsequent distillation.[2]
Q2: What types of acids can be used for the treatment?
A2: A variety of acids can be used, including inorganic acids (e.g., hydrochloric acid, sulfuric acid), organic acids (e.g., para-toluenesulfonic acid, caproic acid), and solid acid catalysts like acidic ion-exchange resins.[2] The choice of acid can depend on the specific impurities present and the desired reaction conditions.
Q3: What are the typical reaction conditions for acid treatment?
A3: The reaction conditions can vary, but generally, the treatment is carried out at temperatures ranging from the melting point of the solution to 150°C, with a preferred temperature around 55-70°C.[2] The duration of the treatment can range from a few minutes to half an hour.[2]
Q4: How is the purity of this compound assessed after treatment and distillation?
A4: Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective method for both qualitative and quantitative analysis of this compound purity.[3][4] It allows for the separation and identification of volatile impurities and can be used to determine the relative peak area of this compound compared to the total area of all detected peaks.[3]
Troubleshooting Guide
Problem 1: Low yield of purified this compound after distillation.
| Possible Cause | Suggested Solution |
| Side Reactions: | Acid-catalyzed self-condensation (aldol condensation) of this compound can occur, especially at higher temperatures or with prolonged acid contact, leading to the formation of higher molecular weight byproducts and reducing the yield of the desired monomeric this compound.[5] |
| Incomplete Reaction: | If the acid treatment is incomplete, impurities that form azeotropes with this compound may co-distill, leading to a lower yield of pure product. |
| Loss during Workup: | Significant loss of this compound can occur during the neutralization and extraction steps if not performed carefully. This compound has some solubility in water, which can be minimized by a process called "salting out," where inorganic salts like sodium chloride are added to the aqueous layer to decrease the solubility of the organic compound.[6] |
Problem 2: The purity of this compound does not improve significantly after acid treatment and distillation.
| Possible Cause | Suggested Solution |
| Incorrect Acid or Concentration: | The chosen acid may not be effective against the specific impurities present in your crude this compound. The concentration of the acid is also critical; it should be sufficient to catalyze the degradation of impurities but not so high as to promote excessive side reactions.[2] |
| Suboptimal Reaction Conditions: | The temperature and reaction time may not be optimal for the degradation of the impurities. Experiment with varying these parameters within the recommended ranges. |
| Presence of Recalcitrant Impurities: | Some impurities may be resistant to the acid treatment. In such cases, alternative purification methods or a combination of methods may be necessary. |
Problem 3: Discoloration of the this compound during or after acid treatment.
| Possible Cause | Suggested Solution |
| Formation of Colored Byproducts: | The acid may be reacting with impurities or this compound itself to form colored compounds. This can be more prevalent at higher temperatures. |
| Oxidation: | If the reaction is exposed to air, especially at elevated temperatures, oxidation of this compound or impurities can lead to colored byproducts. |
Experimental Protocols
General Protocol for Acid Treatment of Crude this compound
This protocol is a general guideline and may require optimization based on the specific impurities and desired purity level.
-
Preparation: To a round-bottom flask containing crude this compound, add the selected acid (e.g., 100 ppm of HCl or 0.1 parts by weight of para-toluenesulfonic acid).[2] For solid acid catalysts like an ion-exchange resin, the crude this compound can be passed through a column packed with the resin.[2]
-
Reaction: Heat the mixture to the desired temperature (e.g., 70°C) and maintain it for the specified time (e.g., 5-10 minutes) with stirring.[2]
-
Neutralization: After cooling the reaction mixture, neutralize the acid by washing with a suitable base, such as a sodium carbonate or sodium hydroxide (B78521) solution.
-
Extraction: Extract the this compound with a suitable organic solvent. To minimize losses to the aqueous phase, "salt out" the this compound by adding sodium chloride to the aqueous layer.[6]
-
Drying: Dry the organic layer over an anhydrous drying agent (e.g., anhydrous sodium sulfate).
-
Distillation: Filter off the drying agent and distill the this compound under appropriate conditions (atmospheric or vacuum) to separate it from the solvent and any high-boiling impurities.
Data Presentation
Table 1: Effect of Different Acid Treatments on this compound Purity
| Acid Treatment | Reaction Conditions | Initial Impurity Level (ppm) | Final Impurity Level (ppm) | Reference |
| 100 ppm HCl | 70°C for 10 minutes | 178 | 85 | [2] |
| 0.1 part by weight of p-toluenesulfonic acid | 70°C for 5 minutes | 178 | 85 | [2] |
| 1 part by weight of caproic acid | 150°C for 30 minutes | 178 | 94 | [2] |
| Acid ion exchanger (Lewatit SP 100) | 55°C for 5 minutes | Not specified | 107 | [2] |
Visualizations
Caption: Workflow for the purification of this compound.
Safety Information
Q: What are the key safety precautions to take during the acid treatment of this compound?
A:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[7][8]
-
Ventilation: Work in a well-ventilated area, preferably in a fume hood, to avoid inhaling this compound and acid vapors.[7][8]
-
Handling Acids: Exercise extreme caution when handling acids. Add acid slowly to the this compound to control any exothermic reactions.
-
Flammability: this compound is a flammable liquid. Keep it away from open flames, sparks, and hot surfaces. Use non-sparking tools and ensure proper grounding of equipment to prevent static discharge.[1][8]
-
Waste Disposal: Dispose of all chemical waste, including acidic and organic waste, according to your institution's safety guidelines.
References
- 1. chemicals.co.uk [chemicals.co.uk]
- 2. US3933916A - Purification of this compound - Google Patents [patents.google.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. chemcess.com [chemcess.com]
- 6. iq.usp.br [iq.usp.br]
- 7. Mobile [my.chemius.net]
- 8. media.laballey.com [media.laballey.com]
strategies to improve stereoselectivity in cyclohexanone reactions
Technical Support Center: Stereoselective Cyclohexanone (B45756) Reactions
Welcome to the technical support center for stereoselective this compound reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve stereoselectivity in their experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Category 1: Diastereoselectivity in Nucleophilic Additions
Question 1: My hydride reduction of a 4-substituted this compound is resulting in a nearly 1:1 mixture of diastereomers. How can I increase the selectivity for one alcohol?
Answer: Achieving high diastereoselectivity in this compound reductions depends on controlling whether the hydride nucleophile attacks from the axial or equatorial face of the ring. The outcome is governed by a balance of steric and electronic factors, primarily torsional strain and 1,3-diaxial interactions.[1][2]
Troubleshooting Steps:
-
Modify the Hydride Reagent: This is the most effective strategy. The steric bulk of the hydride reagent is the primary factor influencing the direction of attack.[3]
-
For Equatorial Alcohol (Axial Attack): Small, unhindered hydride reagents like Sodium Borohydride (NaBH₄) or Lithium Aluminum Hydride (LiAlH₄) preferentially attack from the axial face to avoid torsional strain with the adjacent equatorial hydrogens during the transition state.[1][2] This pathway leads to the formation of the equatorial alcohol.
-
For Axial Alcohol (Equatorial Attack): Bulky, sterically demanding hydride reagents are too large to approach from the hindered axial face and are forced to attack from the more open equatorial face.[2] This "steric approach control" leads to the axial alcohol.[2] Consider switching to reagents like Lithium tri-sec-butylborohydride (L-Selectride®) or other bulky borohydrides.[3][4]
-
-
Lower the Reaction Temperature: Performing the reduction at lower temperatures (e.g., -78 °C) generally enhances selectivity.[4] Lower temperatures increase the energy difference between the competing transition states, favoring the pathway with the lower activation energy more significantly.
-
Change the Solvent: The solvent can influence the effective size and reactivity of the hydride reagent. While less impactful than changing the reagent itself, screening different ethereal solvents (e.g., THF, Et₂O) or alcoholic solvents may offer modest improvements.[5][6]
Question 2: I am performing a Grignard reaction on 4-tert-butylthis compound (B146137) and getting poor selectivity. What factors control the stereochemical outcome?
Answer: Similar to hydride reductions, the facial selectivity of Grignard reagent addition is highly dependent on sterics. However, the mechanism can be more complex, sometimes involving single-electron transfer (SET) pathways, especially with hindered ketones.[7][8]
Troubleshooting Steps:
-
Evaluate the Grignard Reagent's Steric Profile: Smaller Grignard reagents (e.g., MeMgBr) may show a preference for axial attack, while bulkier ones (e.g., t-BuMgBr) will strongly favor equatorial attack.[3]
-
Consider the Halide Effect: The halide associated with the Grignard reagent (I, Br, Cl) can influence the aggregation state and reactivity of the organometallic species, thereby affecting diastereoselectivity. In some systems, alkylmagnesium iodides have been shown to provide higher selectivity for 1,3-syn diols compared to bromides or chlorides.[8] Preparing the Grignard reagent from the corresponding alkyl iodide may improve your results.
-
Use Additives or Change the Metal:
-
Chelating Agents: If your substrate has a nearby coordinating group (e.g., a hydroxyl or methoxy (B1213986) group), the magnesium ion can chelate, locking the conformation and directing the nucleophilic attack from a single face.
-
Transmetallation: Transmetallating the Grignard reagent to a different organometallic species can dramatically alter selectivity. For example, organoiron(II) reagents, prepared in situ from Grignard reagents and iron salts, have shown exceptionally high selectivity for equatorial attack, yielding axial alcohols.[9]
-
Category 2: Enantioselective Reactions
Question 3: My proline-catalyzed aldol (B89426) reaction between this compound and an aromatic aldehyde is giving low enantiomeric excess (ee). What are the key parameters to optimize?
Answer: Low enantioselectivity in proline-catalyzed reactions often points to issues with the catalyst's environment or the reaction conditions, which can disrupt the highly organized transition state required for stereoinduction.[10]
Troubleshooting Steps:
-
Verify Catalyst Purity and Loading: Ensure the (S)- or (R)-proline is of high enantiomeric purity. Any contamination with the opposite enantiomer will directly reduce the product's ee.[11] Optimal catalyst loading is often between 5-20 mol%; insufficient loading can lead to a slow background reaction with no stereocontrol.[11]
-
Lower the Reaction Temperature: This is a critical parameter. Reducing the temperature (e.g., from room temperature to 4 °C or -20 °C) generally leads to a significant increase in enantioselectivity.[11][12]
-
Screen Solvents: The choice of solvent is crucial. Protic solvents can interfere with the catalytic cycle, while non-polar aprotic solvents are often preferred. However, some reactions benefit from the presence of water.[10][13] A thorough solvent screen (e.g., DMF, DMSO, CH₃CN, Toluene, or even solvent-free conditions) is recommended.[12][14]
-
Use Acid Additives: In some organocatalytic systems, the addition of a co-catalytic amount of a weak acid can control the diastereoselectivity and sometimes improve enantioselectivity by ensuring the desired catalytic cycle is dominant.[15]
-
Consider Catalyst Derivatives: If optimizing conditions fails, switching to a proline derivative may be necessary. Dipeptides containing proline or silylated proline derivatives can offer improved steric hindrance and electronic properties, leading to higher stereoselectivity.[14][16]
Question 4: I'm attempting an asymmetric alkylation of this compound using a chiral auxiliary, but the diastereoselectivity is poor.
Answer: Poor diastereoselectivity in chiral auxiliary-mediated alkylations suggests that the auxiliary is not effectively shielding one face of the enolate or that the enolate geometry is not well-controlled.
Troubleshooting Steps:
-
Ensure Complete Enolate Formation: Use a strong, non-nucleophilic base like Lithium Diisopropylamide (LDA) to ensure irreversible and complete deprotonation. Incomplete enolate formation leaves starting material that can be alkylated without stereocontrol.
-
Control Enolate Geometry with Additives: The geometry of the enolate (E vs. Z) can be critical. The addition of lithium salts (e.g., LiCl) can promote the formation of well-defined, aggregated enolate structures, leading to higher diastereoselectivity.[17]
-
Check Reaction Temperature: Enolate formation should typically be performed at low temperatures (e.g., -78 °C) to prevent side reactions. The alkylation step may require slight warming, but maintaining a low temperature is generally advisable to enhance selectivity.
-
Choose the Right Auxiliary: Different auxiliaries are suited for different substrates. Evans oxazolidinones are classic choices, while pseudoephedrine amides offer a robust alternative that can be easily cleaved.[17] If one auxiliary fails, another may provide the necessary steric environment for your specific substrate and electrophile.[18]
Quantitative Data Summary
The following tables summarize quantitative data for common stereoselective reactions involving this compound.
Table 1: Diastereoselectivity in the Reduction of 4-tert-Butylthis compound
| Hydride Reagent | Solvent | Temperature (°C) | Axial Attack : Equatorial Attack (Equatorial OH : Axial OH) | Reference(s) |
|---|---|---|---|---|
| NaBH₄ | i-PrOH | 25 | 88 : 12 | [2] |
| LiAlH₄ | Et₂O | 20 | 90 : 10 | [3] |
| L-Selectride® | THF | -78 | 2 : 98 | [3][4] |
| Li(t-BuO)₃AlH | Diglyme | 25 | 25 : 75 |[2] |
Table 2: Enantioselectivity in the Proline-Catalyzed Aldol Reaction of this compound and 4-Nitrobenzaldehyde
| Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | anti:syn | ee (%) (anti) | Reference(s) |
|---|---|---|---|---|---|---|
| (S)-Proline (30%) | DMSO | RT | 2 | >99:1 | 96 | [10] |
| (S)-Proline (30%) | CH₃CN | RT | 48 | 95:5 | 76 | [10] |
| (S)-Proline (30%) | Neat | RT | 24 | 91:9 | 92 | [10] |
| (S)-Proline (10%) | MeOH/H₂O | 0 | 48 | 78:22 | >99 |[10] |
Experimental Protocols
Protocol 1: Diastereoselective Reduction of 4-tert-Butylthis compound with L-Selectride® (to favor Axial Alcohol)
Objective: To selectively form cis-4-tert-butylcyclohexanol via equatorial hydride attack.
Materials:
-
4-tert-butylthis compound
-
L-Selectride® (1.0 M solution in THF)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous NH₄Cl solution
-
30% Hydrogen Peroxide solution
-
3 M Sodium Hydroxide solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Ethyl Acetate (B1210297)
Procedure:
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add 4-tert-butylthis compound (1.0 eq). Dissolve the ketone in anhydrous THF (approx. 0.2 M concentration).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Reagent Addition: Slowly add L-Selectride® solution (1.2 eq) dropwise via syringe over 15 minutes, ensuring the internal temperature does not rise above -70 °C.
-
Reaction Monitoring: Stir the reaction mixture at -78 °C for 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Once the starting material is consumed, quench the reaction by slowly adding saturated aqueous NH₄Cl solution at -78 °C. Allow the mixture to warm to room temperature.
-
Oxidative Workup: To decompose the borane (B79455) byproducts, cool the mixture in an ice bath and slowly add 3 M NaOH solution, followed by the dropwise addition of 30% H₂O₂. Stir vigorously for 1 hour.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Analysis: Determine the diastereomeric ratio (dr) using ¹H NMR spectroscopy or GC analysis.
Visualizations
Logical Flowchart: Troubleshooting Poor Stereoselectivity
This diagram outlines a systematic approach to diagnosing and solving common issues with stereoselectivity.
Caption: A decision tree for troubleshooting low diastereo- or enantioselectivity.
Mechanism: Stereochemical Control in Hydride Reductions
This diagram illustrates the competing transition states for axial versus equatorial attack on a this compound.
Caption: Competing pathways for nucleophilic attack on a this compound ring.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Axial or equatorial attack is possible on a this compound [ns1.almerja.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Solvent effects on stereoselectivity: more than just an environment - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 7. Grignard Reaction [organic-chemistry.org]
- 8. Unmasking the halide effect in diastereoselective Grignard reactions applied to C4´ modified nucleoside synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 2024.sci-hub.se [2024.sci-hub.se]
- 10. mdpi.com [mdpi.com]
- 11. benchchem.com [benchchem.com]
- 12. Enantioselective Aldol Reactions and Michael Additions Using Proline Derivatives as Organocatalysts [file.scirp.org]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Acid controlled diastereoselectivity in asymmetric aldol reaction of cycloketones with aldehydes using enamine-based organocatalysts - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 16. Organocatalyzed Asymmetric α-Oxidation, α-Aminoxylation and α-Amination of Carbonyl Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 17. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 18. publish.uwo.ca [publish.uwo.ca]
dealing with emulsion formation during cyclohexanone extraction
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing emulsion formation during cyclohexanone (B45756) extraction.
Troubleshooting Guide
Emulsions are stable mixtures of immiscible liquids, appearing as a cloudy or milky layer between the organic and aqueous phases, which can complicate the separation of your product. This guide provides a step-by-step approach to both prevent and break emulsions during this compound extraction.
Q1: What causes emulsion formation during this compound extraction?
Emulsion formation is primarily caused by the presence of substances that act as emulsifying agents, which stabilize the dispersion of one liquid within another.[1] Common causes include:
-
Vigorous Shaking: High shear forces from aggressive mixing can create very fine droplets that are difficult to separate.[2]
-
Presence of Surfactant-like Molecules: Impurities with both polar and non-polar regions, such as phospholipids, free fatty acids, and proteins, can stabilize emulsions.[1][2]
-
High Concentration of the Extracted Compound: A high concentration of this compound or other components can sometimes contribute to emulsion stability.
-
Similar Densities of Organic and Aqueous Phases: When the densities of the two liquid phases are very close, separation is slower and emulsion formation is more likely.
-
Particulate Matter: Finely divided solid impurities can accumulate at the interface and stabilize emulsions.[3]
Q2: How can I prevent emulsions from forming in the first place?
Prevention is often the most effective strategy.[2] Consider the following preventative measures:
-
Gentle Mixing: Instead of vigorous shaking, gently invert the separatory funnel multiple times to allow for sufficient phase contact without excessive agitation.[2]
-
Pre-emptive "Salting Out": If you anticipate emulsion formation, add an inorganic salt like sodium chloride to the aqueous layer before extraction.[4] This increases the ionic strength of the aqueous phase, which can help prevent emulsion formation.[2]
Q3: An emulsion has formed. What is the first and simplest step I should take?
The most straightforward initial step is patience. Allow the separatory funnel to stand undisturbed for 10 to 60 minutes.[4] Often, the emulsion will break on its own as the droplets coalesce over time. Gentle swirling of the funnel or tapping the sides of the glass can sometimes expedite this process.[4]
Q4: The emulsion is persistent. What are the common chemical methods to break it?
If gentle methods are unsuccessful, several chemical approaches can be employed:
-
"Salting Out" with Brine: This is the most common and often effective technique.[2] Add a saturated solution of sodium chloride (brine) to the separatory funnel. This increases the ionic strength and polarity of the aqueous phase, reducing the solubility of organic components and forcing phase separation.[2] For this compound extraction, a recommended starting point is to add 0.2 g of sodium chloride per milliliter of water.
-
pH Adjustment: Altering the pH of the aqueous layer by adding a dilute acid or base can break an emulsion, especially if it is stabilized by acidic or basic impurities.[4]
Q5: Are there any physical or mechanical methods for very stubborn emulsions?
For highly stable emulsions, more robust techniques may be necessary:
-
Centrifugation: This is a highly effective method for breaking emulsions.[5][6] The centrifugal force accelerates the separation of the dispersed droplets. Oil removal efficiencies of 92–96% have been reported with this method.[7]
-
Filtration: Passing the emulsion through a filter medium like a plug of glass wool or a pad of Celite® can physically disrupt the droplets and promote coalescence.[3][5]
-
Ultrasonic Bath: Placing the separatory funnel in an ultrasonic bath can provide the energy needed to disrupt the emulsion.[6]
-
Addition of a Different Organic Solvent: Adding a small amount of a different organic solvent can change the overall solvent properties and help to break the emulsion.[5]
Quantitative Data Summary
While much of the guidance on breaking emulsions is qualitative, the following table summarizes the available quantitative data for easy comparison.
| Method | Reagent/Parameter | Recommended Quantity/Setting | Expected Outcome | Citations |
| Salting Out | Sodium Chloride (NaCl) | 0.2 g per mL of water in the distillate | Decreases the solubility of this compound in the aqueous layer, aiding extraction and breaking emulsions. | |
| Saturated NaCl (Brine) | Add portion-wise until phase separation is observed | Increases ionic strength of the aqueous phase, promoting coalescence of organic droplets. | [2] | |
| pH Adjustment | Dilute Acid (e.g., HCl) or Base (e.g., NaOH) | Adjust pH to be acidic or basic | Neutralizes emulsifying agents that are acidic or basic, disrupting the emulsion. | [4] |
| Centrifugation | Centrifugal Force | Dependent on centrifuge and sample volume | Highly effective at forcing phase separation. Reported oil removal efficiencies of 92-96%. | [5][7] |
Experimental Protocols
Protocol 1: "Salting Out" using Sodium Chloride
-
Prepare a Saturated Brine Solution: In a beaker, add sodium chloride to deionized water and stir until no more salt dissolves, leaving a small amount of solid at the bottom.
-
Add Brine to the Emulsion: Carefully open the stopcock of the separatory funnel to release any pressure. Add the saturated brine solution to the funnel in small portions (e.g., 5-10 mL at a time).
-
Gentle Mixing: After each addition, gently swirl the separatory funnel or invert it slowly a few times. Avoid vigorous shaking.
-
Observe: Allow the funnel to stand and observe if the emulsion begins to break. Continue adding brine portion-wise until a clear separation between the aqueous and organic layers is visible.
-
Separate Layers: Once the layers have separated, carefully drain the lower aqueous layer and then decant the upper organic layer.
Protocol 2: Filtration through Glass Wool
-
Prepare the Funnel: Take a small plug of glass wool and loosely place it in the bottom of a standard glass funnel.
-
Position the Funnel: Place the funnel over a clean collection flask.
-
Filter the Emulsion: Carefully pour the entire contents of the separatory funnel (both layers and the emulsion) through the glass wool plug.
-
Collect the Filtrate: The glass wool will help to coalesce the droplets of the dispersed phase. The two distinct liquid phases will collect in the flask.
-
Separate Layers: Transfer the collected filtrate back to a clean separatory funnel and perform a standard separation of the two layers.
Visual Troubleshooting Guide
The following diagrams illustrate the logical workflow for troubleshooting emulsion formation.
Caption: Troubleshooting workflow for emulsion formation.
Caption: Key factors contributing to emulsion formation.
Frequently Asked Questions (FAQs)
Q: Can I use other salts besides sodium chloride for "salting out"?
A: Yes, other salts like potassium carbonate, sodium sulfate, and potassium pyrophosphate can also be effective.[4][6] The choice of salt may depend on the specific components of your mixture and their solubilities.
Q: Will adding salt affect my final product?
A: The added salt will remain in the aqueous layer. As long as you perform a clean separation of the layers, it should not contaminate your organic product. However, it is good practice to wash the organic layer with fresh water after breaking the emulsion with salt to remove any residual inorganic salts.
Q: Is it possible to lose some of my product when dealing with an emulsion?
A: Yes, the emulsion layer can trap some of your desired product, leading to a lower yield.[1] This is why it is important to try and break the emulsion to recover as much of the organic phase as possible.
Q: What should I do if none of these methods work?
A: If you encounter a very persistent emulsion that cannot be broken by these methods, you may need to consider alternative workup or purification techniques. Evaporating the solvent and redissolving the residue in a different extraction solvent is one option.[8] In some cases, switching to a different purification method altogether, such as column chromatography, might be necessary. It is advisable to consult with a senior colleague or supervisor if you face a particularly challenging emulsion.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Salting-Out Assisted Liquid-Liquid Extraction Combined with HPLC for Quantitative Extraction of Trace Multiclass Pesticide Residues from Environmental Waters [scirp.org]
- 3. Workup [chem.rochester.edu]
- 4. azom.com [azom.com]
- 5. biotage.com [biotage.com]
- 6. Emulsion Breaking Techniques for Oil in Water Solvent Extractions [spectrosci.com]
- 7. researchgate.net [researchgate.net]
- 8. Tips & Tricks [chem.rochester.edu]
Technical Support Center: Optimal Catalyst Selection for Cyclohexanone Synthesis
Welcome to the technical support center for cyclohexanone (B45756) synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of catalyst selection and troubleshoot common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What are the primary industrial synthesis routes for this compound?
A1: The main industrial production routes for this compound are the oxidation of cyclohexane (B81311) and the hydrogenation of phenol (B47542).[1][2] The cyclohexane oxidation route is often preferred due to the low cost of the raw material, but it can suffer from low conversion rates to maintain selectivity.[3][4] The selective hydrogenation of phenol is another major route, which can be performed in a single-step or two-step process.[1][2][5] A third, less common route, involves the selective hydrogenation of benzene (B151609) to cyclohexene, which is then hydrated to cyclohexanol (B46403) and subsequently oxidized to this compound.[6][7]
Q2: Which type of catalyst is most effective for the one-step hydrogenation of phenol to this compound?
A2: Palladium (Pd)-based catalysts are most commonly used and are highly effective for the one-step hydrogenation of phenol to this compound.[8][9] These catalysts, often supported on materials like carbon (Pd/C), alumina (B75360) (Pd/Al₂O₃), or metal-organic frameworks (e.g., Pd/MIL-100), have demonstrated high conversion rates and selectivity.[2][5][10][11] The addition of a Lewis acid can further enhance selectivity by inhibiting the over-hydrogenation of this compound to cyclohexanol.[5][12]
Q3: What is the main challenge in cyclohexane oxidation, and which catalysts are used?
A3: The primary challenge in cyclohexane oxidation is controlling the reaction to achieve high selectivity for this compound and cyclohexanol (KA-oil) while keeping conversion rates low (typically around 4-10%) to prevent the formation of byproducts.[3][13] Cobalt-based catalysts, such as cobalt naphthenate or Co₃O₄ nanocrystals, are widely used in industrial processes.[3][14] Other catalysts, including various transition metal complexes and supported nanocatalysts like NiO@SBA-15, have also been investigated to improve efficiency and selectivity.[14]
Q4: How can I improve the selectivity for this compound over cyclohexanol in phenol hydrogenation?
A4: Improving selectivity involves several strategies:
-
Catalyst Choice: Use a well-dispersed Palladium catalyst. The interaction between Pd nanoparticles and the support is crucial.[11]
-
Lewis Acid Co-catalyst: The addition of a Lewis acid (e.g., AlCl₃) can form a complex with the carbonyl group of this compound, protecting it from further hydrogenation to cyclohexanol.[5][12]
-
Reaction Conditions: Lowering hydrogen pressure and optimizing the reaction temperature can significantly decrease the rate of cyclohexanol formation.[10] For instance, increasing H₂ pressure from 0.1 to 1.0 MPa can cause this compound selectivity to drop from over 98% to around 79%.[10]
-
Support Material: The choice of support can influence selectivity. For example, some studies suggest that supports with Lewis acid sites can promote higher selectivity.[11]
Troubleshooting Guide
Issue 1: Low Yield or Conversion of Phenol/Cyclohexane
-
Question: My phenol hydrogenation reaction shows very low conversion (<50%). What are the potential causes and solutions?
-
Answer:
-
Catalyst Activity: Your catalyst may be deactivated or poisoned. Ensure the catalyst was properly activated (e.g., via reduction) before the reaction. Check for potential poisons in your feedstock or solvent, such as sulfur compounds.
-
Insufficient Hydrogen: Verify that the hydrogen pressure is adequate and that there are no leaks in your reactor system. Ensure efficient stirring to overcome mass transfer limitations.
-
Reaction Temperature: The temperature may be too low for the specific catalyst system. For many Pd-based catalysts, temperatures between 50°C and 100°C are effective.[5][10]
-
Catalyst Loading: The catalyst-to-substrate ratio might be too low. Try increasing the catalyst loading.
-
-
Question: In my cyclohexane oxidation, the conversion is extremely low (<2%). How can I improve it?
-
Answer:
-
Initiator/Co-catalyst: Ensure that any required co-catalysts or initiators (like N-hydroxyphthalimide - NHPI) are present and active.[15]
-
Oxidant: Confirm the purity and concentration of your oxidant (e.g., O₂, H₂O₂). Ensure it is being delivered effectively to the reaction mixture.
-
Temperature and Pressure: These reactions often require elevated temperatures (e.g., 75-150°C) and pressure (1.0 MPa O₂) to proceed at a reasonable rate.[13][15] Check that your system is reaching and maintaining the set parameters.
-
Issue 2: Poor Selectivity and Formation of Byproducts
-
Question: My phenol hydrogenation produces a significant amount of cyclohexanol. How can I minimize this byproduct?
-
Answer: This is a classic case of over-hydrogenation.
-
Reduce Hydrogen Pressure: High H₂ pressure favors the complete saturation of the ring and reduction of the ketone. Operating at lower pressures (e.g., 0.1 MPa) can dramatically increase this compound selectivity.[10]
-
Optimize Temperature: Excessively high temperatures can also lead to over-hydrogenation. A temperature of 100°C is often optimal, as higher temperatures (e.g., 120°C) can decrease this compound selectivity.[10]
-
Add a Lewis Acid: As mentioned in the FAQ, a Lewis acid can protect the this compound intermediate.[5][12]
-
Limit Reaction Time: Monitor the reaction progress and stop it once phenol conversion is complete to prevent the subsequent conversion of this compound.
-
-
Question: My cyclohexane oxidation is producing a large amount of adipic acid and other over-oxidized products. What's wrong?
-
Answer: This indicates the reaction is proceeding past the desired this compound/cyclohexanol stage.
-
Lower the Conversion: The most common industrial strategy is to limit cyclohexane conversion to 4-10% to maintain high selectivity (80-85%) for KA-oil.[3][13] Reduce the reaction time or catalyst concentration.
-
Control Temperature: High temperatures can accelerate the rate of byproduct formation. Operate within the optimal temperature window for your specific catalytic system.
-
Catalyst Choice: Some catalysts are inherently more selective. Investigate catalysts known for high KA-oil selectivity, such as certain Co₃O₄ or modified NiO systems.[3][14]
-
Issue 3: Catalyst Deactivation
-
Question: My catalyst's performance is decreasing significantly with each recycle. What is causing this deactivation?
-
Answer: Catalyst deactivation can occur through several mechanisms:[16]
-
Sintering: Thermal degradation can cause the small, active metal nanoparticles on the support to agglomerate into larger, less active particles.[16][17] This is often irreversible and may require operating at lower temperatures.
-
Coking: Carbonaceous deposits (coke) can form on the active sites, blocking them.[17] This can sometimes be reversed by calcination (burning off the coke) in air or oxygen, followed by re-reduction of the catalyst.
-
Leaching: The active metal may be dissolving (leaching) from the support into the reaction medium, especially under acidic or harsh conditions.
-
Poisoning: Impurities in the reactants or solvent can irreversibly bind to the catalyst's active sites. Purifying the feedstock is essential.
-
Data Presentation: Catalyst Performance Comparison
Table 1: Performance of Catalysts in Phenol Hydrogenation to this compound.
| Catalyst System | Support / Additive | Temp (°C) | H₂ Pressure (MPa) | Time (h) | Phenol Conv. (%) | C=O Select. (%) | Reference |
|---|---|---|---|---|---|---|---|
| Pd/C + AlCl₃ | Carbon / Lewis Acid | 50 | 1.0 | 7 | >99.9 | >99.9 | [5] |
| Pd/MIL-100(Cr) | Metal-Organic Framework | 100 | 0.1 | 1 | 100 | 98.3 | [10][11] |
| Pd/PVDF-HFP | Polymer Nanofiber | Ambient | Balloon | 7 | 98 | 97 | [5] |
| Pd/C + PTA | Carbon / Heteropoly Acid | 80 | 1.0 | 3 | 100 | 93.6 | [2] |
| Pd-HAP | Hydroxyapatite | 25 | Ambient | - | 100 | 100 |[18] |
Table 2: Performance of Catalysts in Cyclohexane Oxidation.
| Catalyst System | Oxidant | Temp (°C) | Pressure (MPa) | Time (h) | C₆H₁₂ Conv. (%) | KA-Oil Select. (%) | Reference |
|---|---|---|---|---|---|---|---|
| Co₃O₄ Nanocrystals | O₂ | 120 | 1.0 | 6 | 7.6 | 89.1 | [3] |
| Co₃O₄-CeO₂ | O₂ | 150 | - | 5 | 5.8 | 89.6 | [14] |
| α-ZrP.Co(salicylaldimine) | - | 80 | - | 6 | 14.18 | 92.33* | [14] |
| NHPI + Co/Cr/Al cocatalysts | O₂ | 75 | 1.0 | 6 | 54.4 | 98.1** | [15] |
| Pt/Al₂O₃ | t-BuOOH | 70 | Atmospheric | - | - | - | [19] |
*Selectivity for cyclohexanol (4.99%) and this compound (87.34%) combined. **Selectivity for cyclohexanol (4.9%) and this compound (93.2%) combined.
Experimental Protocols
Protocol 1: Liquid-Phase Phenol Hydrogenation using Pd/C and Lewis Acid
This protocol is adapted from methodologies demonstrating high selectivity towards this compound.[5]
-
Catalyst Preparation: Add the supported palladium catalyst (e.g., 5 wt% Pd/C) and the Lewis acid (e.g., AlCl₃) to a high-pressure autoclave reactor.
-
Reactant Addition: Introduce the solvent (e.g., H₂O or an ionic liquid) and the phenol substrate into the reactor.
-
System Purge: Seal the reactor and purge it 3-5 times with nitrogen, followed by 3-5 purges with hydrogen to remove all air.
-
Reaction Execution: Pressurize the reactor with hydrogen to the desired pressure (e.g., 1.0 MPa). Begin vigorous stirring and heat the reactor to the target temperature (e.g., 50°C).
-
Monitoring: Monitor the reaction progress by taking samples periodically and analyzing them via Gas Chromatography (GC) to determine phenol conversion and product selectivity.
-
Shutdown and Analysis: Once the reaction is complete, cool the reactor to room temperature, carefully vent the excess hydrogen, and collect the reaction mixture for product isolation and analysis.
Protocol 2: Oxidation of Cyclohexane using a Co-based Catalyst
This protocol is a generalized procedure based on common practices for cyclohexane oxidation.[3][14]
-
Reactor Setup: Charge a high-pressure reactor with the catalyst (e.g., Co₃O₄ nanocrystals) and cyclohexane. If required, add any co-catalyst or solvent (e.g., acetonitrile).[15]
-
System Seal and Pressurize: Seal the reactor and pressurize it with the oxidant, typically pure oxygen or air, to the desired pressure (e.g., 1.0 MPa).
-
Reaction Initiation: Begin vigorous stirring and heat the mixture to the reaction temperature (e.g., 120-150°C).
-
Sampling: If the reactor setup allows, take liquid samples at various time points to monitor the conversion of cyclohexane and the selectivity towards cyclohexanol and this compound using GC analysis.
-
Reaction Termination: After the desired time, terminate the reaction by rapidly cooling the reactor and venting the pressure.
-
Product Workup: Collect the product mixture. The catalyst can be separated by filtration for heterogeneous systems. The liquid product (KA-oil) can then be purified by distillation.
Visualizations
Caption: Workflow for optimal catalyst selection.
Caption: Reaction pathway for phenol hydrogenation.
Caption: Troubleshooting low this compound yield.
References
- 1. researchgate.net [researchgate.net]
- 2. osti.gov [osti.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. download.e-bookshelf.de [download.e-bookshelf.de]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. youtube.com [youtube.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
managing exothermic reactions in large-scale cyclohexanone production
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the large-scale synthesis of cyclohexanone (B45756). The information focuses on managing the exothermic nature of the primary production routes: cyclohexane (B81311) oxidation and phenol (B47542) hydrogenation.
Frequently Asked Questions (FAQs)
Q1: What are the primary exothermic steps in large-scale this compound production?
A1: The main exothermic reactions of concern are the initial oxidation of cyclohexane and the hydrogenation of phenol.[1][2] The subsequent dehydrogenation of cyclohexanol (B46403) to this compound, a common step in both main processes, is endothermic, requiring heat input.[1][3]
Q2: What is a thermal runaway, and why is it a critical concern in this compound synthesis?
A2: A thermal runaway is a hazardous situation where an exothermic reaction goes out of control. The heat generated by the reaction increases the reaction rate, which in turn generates even more heat, creating a dangerous positive-feedback loop.[2][4] This can lead to a rapid increase in temperature and pressure within the reactor, potentially causing an explosion.[4] Both major this compound production routes involve highly exothermic steps, making thermal runaway a primary safety concern.
Q3: My reaction is experiencing a sudden temperature spike. What are the immediate steps I should take?
A3: For any sudden, uncontrolled temperature increase, the immediate priority is to prevent a thermal runaway.
-
Stop Reagent Feed: Immediately halt the addition of reactants (e.g., oxygen/air for cyclohexane oxidation, hydrogen for phenol hydrogenation).
-
Ensure Maximum Cooling: Fully open the flow of coolant to the reactor jacket and any internal cooling coils.[4]
-
Initiate Emergency Quenching: If the temperature continues to rise despite maximum cooling, introduce a reaction inhibitor or a large volume of a cold, inert solvent to quench the reaction.[4]
-
Vent the Reactor: If pressure is building rapidly, controlled venting to a safe containment system may be necessary to prevent vessel rupture.
Q4: I am observing a lower than expected yield of this compound. What are the likely causes?
A4: Low yield can be attributed to several factors:
-
Suboptimal Temperature Control: Deviations from the optimal temperature range can promote the formation of byproducts.[5]
-
Catalyst Deactivation: The catalyst may lose activity over time due to coking, poisoning, or sintering.[6]
-
Incomplete Reaction: Insufficient reaction time or poor mixing can lead to incomplete conversion of starting materials.
-
Byproduct Formation: Undesired side reactions can consume reactants and the desired product. Common byproducts in cyclohexane oxidation include adipic acid, glutaric acid, and various esters and lactones.[7]
Q5: How does catalyst deactivation affect the process, and what can be done about it?
A5: Catalyst deactivation reduces the reaction rate and can lead to lower conversion and selectivity.[6] This necessitates more frequent interruptions of the process for catalyst regeneration or replacement, increasing costs.[8] Regeneration protocols depend on the catalyst and the cause of deactivation but can include controlled oxidation to burn off coke deposits or chemical washing to remove poisons.
Troubleshooting Guides
Issue 1: Unstable Reactor Temperature and Hot Spot Formation
Q: My reactor temperature is fluctuating, and I suspect localized hot spots are forming. What could be the cause, and how can I resolve this?
A: Unstable temperatures and hot spots are often due to a combination of poor heat removal and inefficient mixing. The exothermic nature of the reaction can create localized areas of high temperature, especially in large vessels.
Troubleshooting Steps:
-
Verify Agitator Performance: Ensure the agitator is operating at the correct speed and that the impellers are appropriate for the viscosity and volume of the reaction mixture. Poor mixing is a primary cause of localized heat buildup.
-
Check Cooling System Efficiency:
-
Confirm the coolant flow rate and inlet temperature are within specifications.
-
Inspect heat exchanger surfaces for fouling, which can significantly reduce heat transfer efficiency.
-
-
Review Reagent Addition Rate: Adding reactants too quickly can generate heat faster than the cooling system can remove it.[2] Consider reducing the addition rate.
-
Evaluate Reactor Design: For highly exothermic processes, a reactor with a high surface-area-to-volume ratio, such as a shell-and-tube reactor, is often preferred over a large stirred-tank reactor to facilitate more efficient heat removal.[1][9]
Issue 2: High Levels of Byproducts Detected
Q: Analysis of my product stream shows a high concentration of byproducts such as adipic acid and other oxidation products. How can I improve the selectivity towards this compound?
A: High byproduct formation is typically a result of "deep" or over-oxidation, often caused by excessive temperatures or prolonged residence times.[10]
Troubleshooting Steps:
-
Optimize Reaction Temperature: Carefully control the reaction temperature within the optimal range. For cyclohexane oxidation, higher temperatures increase the reaction rate but decrease selectivity.[10]
-
Limit Reactant Conversion Per Pass: In cyclohexane oxidation, keeping the conversion of cyclohexane low (e.g., 3-4.5%) per pass through the reactor minimizes the formation of byproducts.[11] Unreacted cyclohexane is then recycled.
-
Select an Appropriate Catalyst: The choice of catalyst can significantly influence selectivity. For instance, in phenol hydrogenation, palladium-based catalysts are often used for selective conversion to this compound, while nickel catalysts may favor the formation of cyclohexanol.[3]
-
Control Oxygen Concentration (for Cyclohexane Oxidation): The concentration of oxygen is a critical parameter. While higher oxygen concentrations can increase the reaction rate, they can also lead to more byproducts if not properly managed.[12]
Data Presentation
Table 1: Typical Reaction Parameters for Large-Scale this compound Production
| Parameter | Cyclohexane Oxidation | Phenol Hydrogenation (Vapor Phase) |
| Reaction Temperature | 140–180 °C | 140–170 °C[13] |
| Reaction Pressure | 0.8–2 MPa[13] | Atmospheric Pressure |
| Catalyst | Soluble cobalt salts (e.g., cobalt naphthenate)[6] | Palladium on a support (e.g., Alumina (B75360), Carbon)[8] |
| Enthalpy of Reaction (ΔH) | Approx. -3920 kJ/mol (for complete oxidation to CO2 and H2O) | Approx. -196 kJ/mol (calculated) |
| Typical Conversion | 3–10% per pass | >95%[13] |
| Typical Selectivity | ~80% to Cyclohexanol/Cyclohexanone | >95% to this compound[7] |
Experimental Protocols
Protocol 1: Cyclohexane Oxidation (Simplified Industrial Process)
This protocol describes a continuous process for the production of this compound and cyclohexanol via the oxidation of cyclohexane.
Methodology:
-
Feed Preparation: Fresh cyclohexane is mixed with recycled, unreacted cyclohexane.
-
Preheating: The cyclohexane feed is pressurized to approximately 0.8–1.5 MPa and heated to the reaction temperature of 125–165 °C.[6]
-
Oxidation: The heated cyclohexane is fed into a series of reactors (e.g., continuous stirred-tank reactors) along with compressed air (or an oxygen-containing gas). A soluble cobalt salt catalyst is introduced into the first reactor.[6]
-
Reaction Control: The reaction is highly exothermic. The temperature in each reactor is carefully controlled by removing the heat of reaction, typically through internal cooling coils or a reactor jacket. The conversion of cyclohexane is intentionally kept low (e.g., <10%) to maximize selectivity to cyclohexanol and this compound.[6]
-
Product Separation: The output from the reactors, a mixture of unreacted cyclohexane, cyclohexanol, this compound, and byproducts, is sent to a separation and purification section.
-
Purification: The mixture is typically washed and then separated via distillation. Unreacted cyclohexane is recovered from the top of the first distillation column and recycled back to the feed.[8] The mixture of cyclohexanol and this compound ("KA oil") is then separated in a subsequent column.
-
Dehydrogenation (Optional but common): The separated cyclohexanol is fed to a dehydrogenation reactor (typically at 250-400°C with a zinc or copper catalyst) to convert it to additional this compound.[2][6] This step is endothermic.
Protocol 2: Vapor-Phase Phenol Hydrogenation (Simplified Industrial Process)
This protocol outlines a continuous, one-step process for the selective hydrogenation of phenol to this compound.
Methodology:
-
Feed Preparation: Liquid phenol is vaporized and mixed with an excess of hydrogen gas.
-
Preheating: The phenol vapor and hydrogen mixture is heated to the reaction temperature, typically between 140–170 °C.
-
Hydrogenation: The hot, gaseous mixture is passed through a series of fixed-bed tubular reactors operating in parallel. The tubes are packed with a catalyst, commonly palladium on an alumina support.[8]
-
Exotherm Management: The hydrogenation of phenol is exothermic. The heat of reaction is removed by circulating a coolant (e.g., water) on the shell side of the tubular reactors. The heat removed can be used to generate steam, improving the energy efficiency of the process.[9]
-
Cooling and Condensation: The gas mixture exiting the reactors, containing this compound, cyclohexanol, unreacted phenol, and excess hydrogen, is cooled. This condenses the organic components into a liquid.
-
Gas-Liquid Separation: The cooled mixture enters a separator where the excess hydrogen gas is removed from the top and recycled back into the process.[1]
-
Purification: The liquid mixture is sent to a multi-stage distillation train to separate the high-purity this compound product from unreacted phenol (which is recycled) and any cyclohexanol byproduct.[9]
Visualizations
Caption: Reaction pathway for phenol hydrogenation to this compound.
Caption: Simplified workflow of a reactor cooling system.
Caption: Decision workflow for a temperature excursion event.
References
- 1. scribd.com [scribd.com]
- 2. Handling Reaction Exotherms – A Continuous Approach - Chemical Industry Journal [chemicalindustryjournal.co.uk]
- 3. researchgate.net [researchgate.net]
- 4. encyclopedia.che.engin.umich.edu [encyclopedia.che.engin.umich.edu]
- 5. benchchem.com [benchchem.com]
- 6. This compound production method - Knowledge - Henan Haofei Chemical Co.,Ltd [haofeichem.com]
- 7. mdpi.com [mdpi.com]
- 8. scribd.com [scribd.com]
- 9. EP3218338A1 - Process for the production of this compound from phenol - Google Patents [patents.google.com]
- 10. owlcation.com [owlcation.com]
- 11. researchgate.net [researchgate.net]
- 12. osti.gov [osti.gov]
- 13. Solved Calculate the enthalpy of hydrogenation of phenol | Chegg.com [chegg.com]
impact of raw material purity on cyclohexanone synthesis yield.
Welcome to the Technical Support Center for Cyclohexanone (B45756) Synthesis. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the synthesis of this compound, with a specific focus on the impact of raw material purity on reaction yield and product quality.
Frequently Asked Questions (FAQs)
Q1: Which are the primary industrial methods for this compound synthesis?
A1: The two main industrial routes for producing this compound are the catalytic oxidation of cyclohexane (B81311) and the hydrogenation of phenol (B47542).[1][2] The choice between these methods often depends on the relative cost and availability of the raw materials.[1]
Q2: How critical is the purity of raw materials (phenol, cyclohexane) for this compound synthesis?
A2: The purity of raw materials is paramount for achieving high yields and selectivity in this compound synthesis. Impurities can lead to several issues, including catalyst deactivation, increased formation of byproducts, and lower overall process efficiency, which in turn affects the quality of downstream products like caprolactam and adipic acid used in nylon production.[2][3]
Q3: What are some common impurities in phenol, and how do they affect the synthesis?
A3: Technical-grade phenol can contain various impurities, including cresols (o-, m-, p-cresol), other alkylphenols, and sulfur or nitrogen-containing compounds.[4][5] These impurities can poison the palladium or platinum catalysts typically used in phenol hydrogenation, leading to a significant drop in catalytic activity and, consequently, a lower yield of this compound.[6] Some impurities may also lead to the formation of undesired side products.
Q4: What are the typical impurities in cyclohexane, and what is their impact on the oxidation process?
A4: Cyclohexane derived from the hydrogenation of benzene (B151609) may contain residual benzene and other hydrocarbons like methylcyclopentane.[7] Benzene is often unreactive under the typical oxidation conditions for cyclohexane but needs to be removed to meet product purity standards. Other saturated hydrocarbons can be less reactive than cyclohexane or lead to different oxidation byproducts, complicating the purification process and potentially lowering the yield of the desired this compound and cyclohexanol (B46403) mixture (KA oil).[7][8] The presence of water in the cyclohexane feed can also influence the reaction selectivity.[1][9]
Q5: What purity level is typically required for industrial-grade raw materials?
A5: For industrial applications, particularly for the synthesis of precursors for high-grade polymers like nylon, high-purity raw materials are essential. For instance, phenol with a purity of at least 99.9% is often specified for hydrogenation processes. Similarly, high-purity cyclohexane is used for oxidation to minimize byproduct formation and achieve high selectivity towards cyclohexanol and this compound.[10]
Troubleshooting Guide: Low this compound Yield
Low yield is a frequent issue in this compound synthesis. This guide provides a systematic approach to troubleshooting common problems related to raw material purity.
dot
Caption: Troubleshooting workflow for low this compound yield.
Issue 1: Decreased Reaction Rate and Catalyst Deactivation (Phenol Hydrogenation)
-
Symptom: The reaction starts at a normal rate but slows down significantly over time, or a fresh batch of catalyst is required for each run to achieve a reasonable conversion.
-
Potential Cause: Poisoning of the palladium or platinum catalyst by impurities in the phenol feed, such as sulfur or nitrogen-containing compounds.
-
Troubleshooting Steps:
-
Analyze Phenol Purity: Use analytical techniques like Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify organic impurities. Elemental analysis can be used to detect the presence of sulfur and nitrogen.
-
Purify Phenol: If impurities are detected, purify the phenol stock. Fractional distillation is effective for separating compounds with different boiling points. For solid phenol, recrystallization can be an effective purification method.
-
Use Guard Beds: In a continuous process, consider using a guard bed with an appropriate adsorbent to remove catalyst poisons before the phenol feed enters the reactor.
-
Issue 2: High Levels of Byproducts in Cyclohexane Oxidation
-
Symptom: GC analysis of the product mixture shows a lower than expected ratio of this compound and cyclohexanol (KA oil) to other oxygenated byproducts.
-
Potential Cause: The presence of impurities in the cyclohexane feed that are more susceptible to oxidation or that lead the reaction down alternative pathways. For example, residual olefins can be readily oxidized to various unwanted products.
-
Troubleshooting Steps:
-
Characterize Cyclohexane Feed: Analyze the starting cyclohexane using GC-MS to identify any hydrocarbon impurities.
-
Purify Cyclohexane: Use fractional distillation to separate cyclohexane from impurities with different boiling points.
-
Control Water Content: Ensure the cyclohexane feed is dry, as water can affect the selectivity of the oxidation process.[1][9] Karl Fischer titration can be used to accurately measure the water content.
-
Data on the Impact of Raw Material Purity
While specific quantitative data correlating impurity levels with yield loss is often proprietary and not widely published, the following tables summarize the qualitative impact of common impurities on this compound synthesis.
Table 1: Impact of Phenol Impurities on Hydrogenation to this compound
| Impurity Class | Example Impurities | Impact on Yield | Impact on Selectivity | Probable Mechanism |
| Sulfur Compounds | Thiophenes, Mercaptans | High Negative Impact | Moderate Negative Impact | Catalyst poisoning (e.g., of Palladium) |
| Nitrogen Compounds | Pyridine, Anilines | High Negative Impact | Moderate Negative Impact | Catalyst poisoning |
| Alkylphenols | Cresols, Xylenols | Moderate Negative Impact | Moderate Negative Impact | Competitive adsorption on catalyst surface, potential for side reactions |
| Carbonyls | Acetone, Mesityl Oxide | Low to Moderate Negative Impact | Low Negative Impact | May lead to condensation byproducts |
| Water | Dissolved H₂O | Low Negative Impact | Low Negative Impact | Can affect catalyst activity and selectivity depending on the catalyst system |
Table 2: Impact of Cyclohexane Impurities on Oxidation to this compound/Cyclohexanol (KA Oil)
| Impurity Class | Example Impurities | Impact on Yield | Impact on Selectivity | Probable Mechanism |
| Aromatic Hydrocarbons | Benzene | Low Negative Impact | Low Negative Impact | Generally unreactive under typical oxidation conditions but acts as a diluent |
| Other Cycloalkanes | Methylcyclopentane | Moderate Negative Impact | Moderate Negative Impact | Can be oxidized to different products, complicating separation |
| Alkenes | Cyclohexene | High Negative Impact | High Negative Impact | Readily oxidized to a variety of byproducts (e.g., epoxides, diols) |
| Water | Dissolved H₂O | Moderate Negative Impact | Moderate Negative Impact | Can influence the decomposition of hydroperoxide intermediates and affect selectivity[1][9] |
Experimental Protocols
The following are detailed experimental protocols for the synthesis of this compound, including steps for raw material purification.
Protocol 1: Phenol Hydrogenation to this compound
This protocol describes the liquid-phase hydrogenation of phenol using a palladium on carbon (Pd/C) catalyst.
1. Raw Material Purification (Phenol Distillation):
-
Objective: To remove non-volatile impurities and compounds with significantly different boiling points from technical-grade phenol.
-
Apparatus: Distillation apparatus with a fractionating column, condenser, and receiving flask.
-
Procedure:
-
Place technical-grade phenol into the distillation flask.
-
Heat the flask gently. Discard the initial fraction which may contain lower-boiling impurities.
-
Collect the main fraction boiling at the literature value for phenol (181.7 °C at atmospheric pressure).
-
Stop the distillation before all the phenol has evaporated to avoid concentrating higher-boiling impurities in the final product.
-
Analyze the purity of the distilled phenol using GC-MS.
-
2. Hydrogenation Reaction:
-
Apparatus: A high-pressure autoclave equipped with a magnetic stirrer, gas inlet, pressure gauge, and temperature controller.
-
Procedure:
-
In the autoclave, add the purified phenol, a suitable solvent (e.g., isopropanol), and the Pd/C catalyst (typically 5% w/w).
-
Seal the autoclave and purge it several times with nitrogen, followed by hydrogen to remove any air.
-
Pressurize the reactor with hydrogen to the desired pressure (e.g., 1-5 MPa).
-
Heat the mixture to the reaction temperature (e.g., 150-180 °C) with vigorous stirring.
-
Monitor the reaction progress by observing the hydrogen uptake.
-
After the reaction is complete (indicated by the cessation of hydrogen consumption), cool the reactor to room temperature and carefully vent the excess hydrogen.
-
Filter the reaction mixture to remove the catalyst.
-
Analyze the product mixture using GC to determine the conversion of phenol and the selectivity to this compound.
-
Caption: Experimental workflow for cyclohexane oxidation.
References
- 1. WO2013143212A1 - Process for preparing cyclohexanol and this compound by cyclohexane oxidation, and device for same - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Cresol - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. univ-orleans.fr [univ-orleans.fr]
- 8. scribd.com [scribd.com]
- 9. researchgate.net [researchgate.net]
- 10. Manufacturing Process - Hindustan Organic Chemicals Limited [hoclindia.com]
Technical Support Center: Breaking the Cyclohexanone-Water Azeotrope
Welcome to the technical support center for methods of breaking the cyclohexanone-water azeotrope. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for common experimental challenges.
Understanding the this compound-Water Azeotrope
This compound (B45756) and water form a minimum-boiling azeotrope, meaning the mixture boils at a constant temperature lower than the boiling points of the individual components, and the vapor phase has the same composition as the liquid phase. This property makes separating the two components by simple distillation impossible. At atmospheric pressure (760 mmHg), the this compound-water azeotrope has the following characteristics:
| Property | Value |
| Boiling Point | 95 °C[1] |
| Composition (by weight) | ~43% Water, ~57% this compound[1] |
| Boiling Point of Pure this compound | 155.6 °C[1] |
| Boiling Point of Pure Water | 100 °C |
To achieve separation, specialized techniques are required to break this azeotrope. This guide covers four primary methods: salting-out, extractive distillation, pressure-swing distillation, and pervaporation.
Troubleshooting Guides and FAQs
This section provides answers to specific issues you may encounter during your experiments for each separation method.
Salting-Out
Method Overview: Salting-out involves adding an inorganic salt to the azeotropic mixture. The salt dissolves preferentially in the aqueous phase, increasing the relative volatility of the this compound and causing the mixture to separate into two liquid phases: a this compound-rich organic layer and a salt-rich aqueous layer.
Experimental Protocol: Salting-Out with Sodium Chloride (NaCl)
-
Preparation: Start with the this compound-water azeotrope mixture obtained from a previous distillation step.
-
Salt Addition: For each milliliter of water present in the distillate, add 0.2 g of sodium chloride.[2]
-
Dissolution: Swirl the mixture to dissolve the salt completely.
-
Phase Separation: Transfer the mixture to a separatory funnel. The mixture will separate into two distinct layers.
-
Extraction (Optional): To maximize recovery, the aqueous layer can be extracted with a suitable solvent like diethyl ether.
-
Layer Separation: Carefully separate the organic layer (containing this compound) from the aqueous layer.
-
Drying: Dry the organic layer using a suitable drying agent (e.g., anhydrous magnesium sulfate) to remove any residual water.
-
Purification: The this compound can be further purified by simple distillation.
Troubleshooting Guide
| Problem | Possible Cause(s) | Solution(s) |
| Incomplete phase separation after adding salt. | - Insufficient salt added.- Inadequate mixing. | - Add more salt in small increments until clear phase separation is observed.- Ensure vigorous mixing to facilitate the dissolution of the salt. |
| Low yield of recovered this compound. | - Incomplete "salting out."- this compound remains dissolved in the aqueous layer. | - Increase the salt concentration.- Perform multiple extractions of the aqueous layer with an organic solvent (e.g., diethyl ether) to recover dissolved this compound. |
| Presence of water in the final this compound product. | - Incomplete separation of the aqueous layer.- Inadequate drying of the organic layer. | - Ensure a clean separation of the layers in the separatory funnel.- Use a sufficient amount of a suitable drying agent and allow adequate contact time. |
FAQs
-
What salts can be used for salting-out the this compound-water azeotrope?
-
Besides sodium chloride (NaCl), potassium fluoride (B91410) (KF) and potassium carbonate (K2CO3) have been shown to be effective.[3]
-
-
How does salting-out work?
-
The added salt ions hydrate, effectively reducing the amount of "free" water available to interact with this compound. This disrupts the hydrogen bonding between water and this compound, decreasing the solubility of this compound in water and promoting phase separation.
-
-
Is this method suitable for large-scale separation?
-
Salting-out is often used in laboratory settings. For larger-scale industrial processes, the cost of the salt and the need for its subsequent removal or disposal can be limiting factors.
-
Extractive Distillation
Method Overview: Extractive distillation involves adding a high-boiling, non-volatile solvent (entrainer) to the azeotropic mixture. The entrainer interacts differently with this compound and water, altering their relative volatilities and allowing for their separation in a distillation column.
Conceptual Experimental Protocol: Extractive Distillation
-
Solvent Selection: Choose a suitable high-boiling solvent that has a strong affinity for one of the components (typically water). Potential solvents could include glycols (e.g., ethylene (B1197577) glycol) or other polar, high-boiling liquids.
-
Apparatus Setup: A standard distillation apparatus with a column is required. The entrainer is typically introduced near the top of the column.
-
Distillation Process:
-
The this compound-water azeotrope is fed into the distillation column.
-
The entrainer is continuously fed at a higher point in the column.
-
The entrainer selectively interacts with water, increasing its effective boiling point and causing it to flow down the column.
-
The more volatile component, this compound, will rise and be collected as the distillate.
-
The mixture of the entrainer and water is collected at the bottom of the column.
-
-
Solvent Recovery: The entrainer is separated from the water in a separate distillation or stripping column and recycled back into the process.
Troubleshooting Guide
| Problem | Possible Cause(s) | Solution(s) |
| Poor separation efficiency (water in distillate). | - Incorrect solvent-to-feed ratio.- Inefficient column packing or insufficient number of theoretical plates.- Improper feed or entrainer inlet position. | - Optimize the solvent-to-feed ratio. Too little solvent will not effectively alter the volatility.- Use a more efficient column packing or a longer column.- Adjust the feed and entrainer inlet locations. |
| Entrainer present in the distillate. | - Entrainer has too high a vapor pressure at the operating temperature.- Column operating at too high a temperature. | - Select an entrainer with a lower vapor pressure.- Optimize the operating temperature of the column. |
| Difficulty in recovering the entrainer. | - The entrainer forms a new azeotrope with water.- The boiling point difference between the entrainer and water is too small. | - Select an entrainer that does not form an azeotrope with water.- Choose an entrainer with a significantly higher boiling point than water. |
FAQs
-
What are the key properties of a good entrainer for this separation?
-
It should have a high boiling point, be thermally stable, non-reactive with the components, have a high selectivity towards water, and be easily separable from water for recycling.
-
-
How does extractive distillation differ from azeotropic distillation?
-
In extractive distillation, a high-boiling solvent is used that is not distilled overhead. In azeotropic distillation, a lower-boiling entrainer is added to form a new, lower-boiling azeotrope with one or more of the components, which is then distilled off.
-
Pressure-Swing Distillation
Method Overview: This technique exploits the fact that the composition of the azeotrope can change with pressure. The separation is achieved using two distillation columns operating at different pressures.
Conceptual Experimental Protocol: Pressure-Swing Distillation
-
Apparatus Setup: Two distillation columns are required, one designed to operate at a lower pressure (e.g., atmospheric or vacuum) and the other at a higher pressure.
-
First Column (Low Pressure):
-
The fresh this compound-water feed is introduced into the low-pressure column.
-
This column separates the mixture into one of the pure components (e.g., pure water as the bottom product) and a distillate with the azeotropic composition at that low pressure.
-
-
Second Column (High Pressure):
-
The azeotropic distillate from the first column is fed into the high-pressure column.
-
Due to the change in pressure, the azeotropic composition shifts. The feed to this column is now on one side of the new azeotrope.
-
This column can then separate the other pure component (e.g., pure this compound as the bottom product) and a distillate with the azeotropic composition at the higher pressure.
-
-
Recycle: The azeotropic distillate from the high-pressure column is recycled back as feed to the low-pressure column.
Troubleshooting Guide
| Problem | Possible Cause(s) | Solution(s) |
| Ineffective separation. | - The azeotropic composition is not sensitive enough to pressure changes.- The pressure difference between the two columns is insufficient. | - This method is only suitable for pressure-sensitive azeotropes. Verify the pressure sensitivity of the this compound-water azeotrope.- Increase the pressure difference between the two columns. |
| High energy consumption. | - Large recycle stream between the two columns. | - Optimize the operating pressures of both columns to maximize the shift in azeotropic composition, which will minimize the required recycle flow rate. |
| Operational instability. | - Fluctuations in pressure control.- Improper heat integration between the columns. | - Ensure precise and stable pressure control for both columns.- Carefully design and control any heat integration schemes. |
FAQs
-
How do I know if pressure-swing distillation is suitable for the this compound-water azeotrope?
-
You need vapor-liquid equilibrium (VLE) data for the this compound-water system at different pressures. If the azeotropic composition changes significantly with pressure, this method is a viable option.
-
-
What are the main advantages of pressure-swing distillation?
-
It does not require the introduction of a third component (entrainer), which avoids potential contamination of the product and the need for a solvent recovery step.
-
Pervaporation
Method Overview: Pervaporation is a membrane-based separation technique where a liquid mixture is in contact with one side of a non-porous membrane, and the permeate is removed as a vapor from the other side under vacuum or with a sweep gas. The separation is based on the different rates of permeation of the components through the membrane.
Conceptual Experimental Protocol: Pervaporation
-
Membrane Selection: Choose a hydrophilic membrane that preferentially allows the passage of water over this compound. Poly(vinyl alcohol) (PVA) based membranes are common for dehydration applications.
-
Apparatus Setup: A pervaporation unit consists of a feed tank, a pump, a membrane module, a vacuum pump, and a cold trap to condense the permeate.
-
Separation Process:
-
The this compound-water azeotrope is heated to the desired operating temperature and circulated on the feed side of the membrane.
-
A vacuum is applied to the permeate side of the membrane.
-
Water molecules are preferentially sorbed into the membrane, diffuse through it, and are desorbed as vapor on the permeate side.
-
The water vapor is collected in a cold trap.
-
The retentate (the liquid that does not pass through the membrane) becomes enriched in this compound.
-
-
Product Collection: The this compound-rich retentate is collected, and the process can be run in a single pass or with recirculation to achieve the desired purity.
Troubleshooting Guide
| Problem | Possible Cause(s) | Solution(s) |
| Low separation factor (high this compound in permeate). | - Inappropriate membrane material.- Membrane degradation or defects. | - Select a more water-selective membrane.- Check the membrane for any damage or fouling and replace if necessary. |
| Low permeate flux. | - Low operating temperature.- High permeate pressure (insufficient vacuum).- Membrane fouling. | - Increase the operating temperature (within the membrane's tolerance).- Ensure a high vacuum is maintained on the permeate side.- Clean or replace the membrane if fouling is suspected. |
| Membrane swelling or degradation. | - Chemical incompatibility between the membrane and this compound.- High operating temperature. | - Ensure the selected membrane material is chemically resistant to this compound.- Operate within the recommended temperature limits for the membrane. |
FAQs
-
What are the key performance indicators for pervaporation?
-
Separation Factor (α): A measure of the membrane's ability to separate the components. A higher value indicates better separation.
-
Permeation Flux (J): The rate at which the permeate passes through a unit area of the membrane. A higher flux means a faster separation process.
-
-
Is pervaporation suitable for bulk separation?
-
Pervaporation is often most cost-effective for breaking azeotropes or removing a minor component from a mixture. It can be combined with distillation in a hybrid process, where distillation is used for the bulk separation and pervaporation is used to break the azeotrope of the near-azeotropic distillate.
-
Visualizing the Separation Workflows
The following diagrams illustrate the conceptual workflows for each azeotrope breaking method.
Caption: Workflow for Salting-Out Method.
Caption: Workflow for Extractive Distillation.
Caption: Workflow for Pressure-Swing Distillation.
Caption: Workflow for Pervaporation.
References
Validation & Comparative
comparative analysis of cyclohexanone and acetone as solvents.
An Objective Comparison of Cyclohexanone (B45756) and Acetone (B3395972) for Scientific Applications
Introduction
In the landscape of chemical solvents, both this compound and acetone hold prominent positions as versatile ketones utilized across various industries, from pharmaceuticals to polymer science.[1][2] Acetone, the simplest ketone, is recognized for its high volatility and broad miscibility.[2][3] this compound, a six-carbon cyclic ketone, is valued for its high boiling point and superior ability to dissolve high-molecular-weight polymers and resins.[4][5] This guide provides a comprehensive, data-driven comparison of this compound and acetone to assist researchers, scientists, and drug development professionals in making informed solvent selection decisions.
Physicochemical Properties: A Head-to-Head Comparison
The fundamental physical and chemical properties of a solvent dictate its behavior and suitability for specific applications. Acetone's low boiling point and high evaporation rate make it ideal for processes requiring fast drying, whereas this compound's slower evaporation is advantageous for applications like coatings, where a smooth, uniform film is necessary.[1][6][7]
| Property | This compound | Acetone |
| Chemical Formula | C₆H₁₀O[8] | C₃H₆O[3] |
| Molar Mass | 98.15 g/mol [8][9] | 58.08 g/mol [2] |
| Appearance | Colorless to light yellow oily liquid[5][9][10] | Clear, colorless liquid[11][12] |
| Odor | Peppermint and acetone-like[1][5] | Distinct, sweetish[1][12] |
| Density | 0.9478 g/mL (at 20°C)[10][13] | 0.7845 g/cm³ (at 20°C) |
| Boiling Point | 155.65 °C[10][13] | 56 °C[1][3] |
| Melting Point | -47 °C[5][10] | -94.9 °C |
| Flash Point | 44 °C[7][14] | -20 °C[15][16] |
| Vapor Pressure | 5.2 mmHg (at 25°C)[5][13] | 180 mmHg (at 20°C)[15] |
| Refractive Index | 1.4507 (at 20°C)[5][13] | Not specified |
| Solubility in Water | 8.6 g/100 mL (at 20°C)[9][10] | Miscible[3][17] |
| Miscibility | Miscible with most organic solvents[10][13] | Miscible with water, alcohol, and most organic solvents[3][17] |
Solvency Power and Solubility Parameters
A solvent's efficacy is determined by its ability to dissolve other substances. This can be quantified using solubility parameters, such as the Hansen Solubility Parameters (HSP), which deconstruct solvency into three components: dispersion forces (δD), polar forces (δP), and hydrogen bonding forces (δH).[18] Solvents with similar HSP values to a solute are more likely to dissolve it.
This compound's balanced parameters make it an excellent solvent for complex polymers and resins, such as vinyls and epoxies, where other solvents may fail.[4] Acetone, while a powerful and versatile solvent, has different HSP values, making it suitable for a different range of materials, including various oils, waxes, and lacquers.[18][19]
| Parameter | This compound | Acetone |
| HSP (δD) - Dispersion | 17.8 MPa½[20] | 15.5 MPa½[18][21] |
| HSP (δP) - Polar | 8.4 MPa½[20] | 10.4 MPa½[18][21] |
| HSP (δH) - Hydrogen Bonding | 5.1 MPa½[20] | 7.0 MPa½[18][21] |
Comparative Analysis of Applications
The distinct properties of this compound and acetone lead to their use in different, though sometimes overlapping, applications. This compound is indispensable in industries requiring the dissolution of high-molecular-weight polymers, such as in the production of high-performance coatings and as a precursor for Nylon 6 and 6,6.[4][22] Its slow evaporation rate is critical for achieving smooth, blush-resistant finishes in paints and lacquers.[6]
Acetone is widely used as a general-purpose solvent and cleaning agent in laboratories and industrial settings due to its fast evaporation and ability to dissolve a wide array of materials.[2][19] It is a key ingredient in products like nail polish remover, paint thinners, and adhesives.[11][23][24]
| Application Area | This compound | Acetone |
| Polymer & Resin Production | Primary precursor for Nylon 6 and 6,6; excellent solvent for vinyls, epoxies, cellulose (B213188) esters.[4][8][22] | Used in the manufacturing of plastics like acrylics and polyester (B1180765) fibers.[11] |
| Paints & Coatings | High-boiling solvent for paints, varnishes, and lacquers; improves flow and prevents blushing.[4][6] | Common solvent in paint thinners and formulations requiring quick drying.[23][24] |
| Adhesives & Sealants | Used to dissolve polymers and resins, creating strong bonding capabilities.[6] | Effective in dissolving adhesive residues and is used in adhesive production.[11][23] |
| Cleaning & Degreasing | Powerful ingredient in industrial cleaners for removing heavy oils, fats, and waxes.[4] | Widely used for cleaning laboratory glassware and industrial equipment; dissolves oils and grease.[2][19] |
| Pharmaceuticals | Used in the synthesis of active pharmaceutical ingredients (APIs) like antihistamines.[8][22] | Acts as a solvent in drug formulation, synthesis, and for topical products.[2][23] |
| Agriculture | Solvent for creating stable herbicide and pesticide formulations.[4][22] | Not a primary application. |
| Electronics | Used as a cleaning agent for electronic components and in photoresist formulations.[6] | Not a primary application. |
Safety and Environmental Profile
Both solvents are flammable and require careful handling, but acetone is significantly more volatile and has a much lower flash point, making it a higher fire hazard.[7][16] this compound is classified as harmful if swallowed, inhaled, or in contact with skin, and can cause serious eye damage.[25][26] Acetone is also an eye irritant and can cause drowsiness or dizziness at high concentrations, though it is generally considered to have lower toxicity than many other industrial solvents.[27]
Environmentally, both are considered Volatile Organic Compounds (VOCs) that can contribute to air pollution.[28][29] However, acetone breaks down relatively quickly in the environment through exposure to sunlight and microbial action.[30][31][32]
| Safety & Environmental Aspect | This compound | Acetone |
| GHS Hazard Statements | Flammable liquid and vapor (H226); Harmful if swallowed, in contact with skin, or if inhaled (H302+H312+H332); Causes skin irritation (H315); Causes serious eye damage (H318); May cause respiratory irritation (H335).[25] | Highly flammable liquid and vapor (H225); Causes serious eye irritation (H319); May cause drowsiness or dizziness (H336).[27] |
| Flammability | Flammable (Flash Point: 44°C)[7][14] | Highly Flammable (Flash Point: -20°C)[15][16] |
| Primary Hazards | Skin/eye irritation, respiratory irritation, harmful if ingested/inhaled.[25][26] | High flammability, eye irritation, central nervous system effects at high concentrations.[33] |
| Environmental Impact | Substance is not considered persistent, bioaccumulative, or toxic (PBT).[26] | Classified as a VOC; contributes to air pollution but degrades relatively quickly in air, water, and soil.[28][29][30][32] |
Experimental Protocols
Protocol 1: Comparative Solubility Assessment
This protocol outlines a standardized method for quantitatively comparing the solubility of a specific solute (e.g., a polymer, resin, or active pharmaceutical ingredient) in this compound versus acetone.
Objective: To determine the saturation solubility (mg/mL) of a target solute in each solvent at a controlled temperature.
Materials:
-
Target solute (powdered or finely divided)
-
This compound (analytical grade)
-
Acetone (analytical grade)
-
20 mL glass vials with screw caps
-
Analytical balance (±0.1 mg)
-
Magnetic stirrer and stir bars
-
Constant temperature water bath or incubator
-
Micropipettes
-
Volumetric flasks
-
Spectrophotometer or HPLC (for quantification)
Methodology:
-
Preparation: Set the water bath/incubator to the desired experimental temperature (e.g., 25°C).
-
Solvent Addition: Add a precise volume (e.g., 10 mL) of this compound to one set of vials and 10 mL of acetone to another set.
-
Solute Addition: Add an excess amount of the target solute to each vial to ensure a saturated solution is formed.
-
Equilibration: Seal the vials and place them in the constant temperature bath. Stir the mixtures vigorously for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, stop stirring and allow the undissolved solute to settle for at least 2 hours.
-
Sample Extraction: Carefully extract a small, known volume (e.g., 1 mL) of the clear supernatant from each vial, ensuring no solid particles are transferred.
-
Dilution: Dilute the extracted aliquot with a suitable solvent to a concentration within the analytical range of the quantification method.
-
Quantification: Analyze the concentration of the solute in the diluted samples using a pre-calibrated analytical method (e.g., UV-Vis spectrophotometry or HPLC).
-
Calculation: Calculate the original concentration in the saturated solution (in mg/mL) by accounting for the dilution factor. Perform the experiment in triplicate for each solvent and report the average solubility and standard deviation.
Caption: A typical workflow for determining the solubility of a compound.
Solvent Selection Guide
Choosing the optimal solvent depends on balancing solvency requirements with process constraints such as drying time, operating temperature, and safety considerations.
Caption: A decision tree for selecting between acetone and this compound.
Conclusion
This compound and acetone are both highly effective ketone solvents, but their distinct physicochemical properties make them suitable for different applications.
-
Choose Acetone for applications demanding high volatility, rapid evaporation, and a versatile solvent for general cleaning, degreasing, and fast-drying formulations.[2][19][23] Its high miscibility with water and other organic solvents makes it a laboratory staple.[3]
-
Choose this compound for specialized applications requiring the dissolution of high-molecular-weight polymers, resins, and plastics.[4] Its low volatility and high boiling point are advantageous for the coatings industry, ensuring a smooth, durable finish, and it is a critical intermediate in nylon production.[4][6][13]
The selection between these two solvents should be guided by a thorough analysis of the specific requirements of the application, including the nature of the solute, desired process conditions, and safety protocols.
References
- 1. batongchemical.com [batongchemical.com]
- 2. amarischemicalsolutions.com [amarischemicalsolutions.com]
- 3. What is Acetone? Understanding Its Chemical Properties and Uses [elchemy.com]
- 4. alliancechemical.com [alliancechemical.com]
- 5. This compound: Chemical and physical properties, Production and Uses_Chemicalbook [chemicalbook.com]
- 6. nbinno.com [nbinno.com]
- 7. gneebio.com [gneebio.com]
- 8. alphachem.biz [alphachem.biz]
- 9. labproinc.com [labproinc.com]
- 10. This compound - Wikipedia [en.wikipedia.org]
- 11. Uses of Acetone - GeeksforGeeks [geeksforgeeks.org]
- 12. Acetone | 67-64-1 [chemicalbook.com]
- 13. This compound - Some Organic Solvents, Resin Monomers and Related Compounds, Pigments and Occupational Exposures in Paint Manufacture and Painting - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. petrocheme.com [petrocheme.com]
- 15. atsdr.cdc.gov [atsdr.cdc.gov]
- 16. chemsupply.com.au [chemsupply.com.au]
- 17. Acetone- Formula, Structure, Properties and Applications. [allen.in]
- 18. Hansen Solubility Parameters (HSP) | Practical Adhesion Science | Prof Steven Abbott [stevenabbott.co.uk]
- 19. maratekenvironmental.com [maratekenvironmental.com]
- 20. Designer Solvent Blends | Hansen Solubility Parameters [hansen-solubility.com]
- 21. HSP Basics | Practical Solubility Science | Prof Steven Abbott [stevenabbott.co.uk]
- 22. What is this compound Used For? | Vertec BioSolvents [vertecbiosolvents.com]
- 23. Acetone: The Industry's Go-To Solvent for Versatile Applications [gjchemical.com]
- 24. chemicals.co.uk [chemicals.co.uk]
- 25. pentachemicals.eu [pentachemicals.eu]
- 26. thermofishersci.in [thermofishersci.in]
- 27. corecheminc.com [corecheminc.com]
- 28. The Disadvantages of Acetone in Composite Production - RST-5 [rst-5.com]
- 29. Understanding Environmental Rules for Acetone in Industry [purosolv.com]
- 30. Acetone | ToxFAQs™ | ATSDR [wwwn.cdc.gov]
- 31. Acetone - DCCEEW [dcceew.gov.au]
- 32. gov.uk [gov.uk]
- 33. sds.chemtel.net [sds.chemtel.net]
A Comparative Guide: Cyclohexanone vs. Methyl Ethyl Ketone for Dissolving Polymers
For Researchers, Scientists, and Drug Development Professionals
The selection of an appropriate solvent is a critical parameter in the development of polymer-based formulations, influencing everything from processing efficiency to the final performance of drug delivery systems and medical devices. This guide provides an in-depth comparison of two common ketone solvents, cyclohexanone (B45756) and methyl ethyl ketone (MEK), for dissolving polymers frequently used in pharmaceutical and biomedical research, namely poly(lactic acid) (PLA), poly(lactic-co-glycolic acid) (PLGA), and polycaprolactone (B3415563) (PCL).
Executive Summary
This compound generally exhibits superior solvency for a broader range of polymers, particularly those with higher molecular weights, due to its favorable solubility parameters and lower volatility.[1] In contrast, methyl ethyl ketone (MEK) is a faster-evaporating solvent, which can be advantageous in specific applications like solvent casting where rapid drying is desired.[2] The choice between these two solvents will ultimately depend on the specific polymer, desired solution viscosity, and processing requirements.
Physical and Chemical Properties
A fundamental understanding of the physical and chemical properties of each solvent is essential for informed selection.
| Property | This compound | Methyl Ethyl Ketone (MEK) |
| Molecular Formula | C₆H₁₀O | C₄H₈O |
| Molar Mass ( g/mol ) | 98.15[3] | 72.11 |
| Boiling Point (°C) | 155.6[3] | 79.6[4] |
| Density (g/cm³ at 20°C) | 0.948[3] | 0.805 |
| Vapor Pressure (kPa at 20°C) | 0.47 | 9.5 |
| Flash Point (°C) | 44 | -9[4] |
| Water Solubility | Slightly soluble[5] | Partially soluble |
| Evaporation Rate (n-BuAc = 1) | 0.23 | 4.0 |
Polymer Dissolution Performance
The ability of a solvent to dissolve a polymer can be predicted by comparing their Hansen Solubility Parameters (HSP). The principle of "like dissolves like" is quantified by the HSP distance (Ra), where a smaller Ra indicates a higher affinity between the solvent and the polymer.
Hansen Solubility Parameters (HSP)
The total Hansen solubility parameter (δt) is derived from three components: dispersion forces (δd), polar forces (δp), and hydrogen bonding (δh).
| Substance | δd (MPa½) | δp (MPa½) | δh (MPa½) |
| This compound | 17.8[6][7] | 6.3[7] | 5.1[6][7] |
| Methyl Ethyl Ketone (MEK) | 16.0[7] | 9.0[7] | 5.1[7] |
| PLA (Polylactic Acid) | 17.6 | 7.8 | 9.6 |
| PLGA (Poly(lactic-co-glycolic acid)) | 18.5 | 12.4 | 6.6 |
| PCL (Polycaprolactone) | 17.7 | 6.2 | 7.8 |
Qualitative and Semi-Quantitative Solubility
| Polymer | This compound | Methyl Ethyl Ketone (MEK) |
| PLA | Generally considered a good solvent. | Solubility can be dependent on PLA crystallinity and enantiomeric purity.[8][9] Amorphous PLA is more readily soluble.[8] |
| PLGA | Good solvent. | Effective solvent, with solubility dependent on the lactide:glycolide ratio. Higher lactide content generally leads to better solubility. |
| PCL | Highly soluble at room temperature.[10][11] | Low to slight solubility at room temperature.[10][11] |
Note: Quantitative data for dissolution rates and maximum concentrations are highly dependent on specific polymer grades (molecular weight, crystallinity), temperature, and agitation. Direct experimental comparison under controlled conditions is recommended for specific applications.
Viscosity of Polymer Solutions
The viscosity of a polymer solution is a critical parameter for many processing techniques, such as electrospinning, spin coating, and solvent casting. It is influenced by the polymer's molecular weight, concentration, and the polymer-solvent interactions.[12][13][14][15] Generally, a "good" solvent that causes the polymer chains to uncoil and extend will result in a higher solution viscosity compared to a "poor" solvent at the same concentration.[12] Given its superior solvency for the polymers discussed, this compound is expected to produce more viscous solutions than MEK at equivalent polymer concentrations.
Experimental Protocols
Determination of Polymer Solubility (Gravimetric Method)
Objective: To quantitatively determine the solubility of a polymer in a given solvent at a specific temperature.
Materials:
-
Polymer (e.g., PLA, PLGA, or PCL)
-
Solvent (this compound or MEK)
-
Glass vials with screw caps
-
Analytical balance
-
Orbital shaker or magnetic stirrer
-
Incubator or water bath
-
Vacuum oven
Procedure:
-
Accurately weigh approximately 100 mg of the polymer into a pre-weighed glass vial.
-
Add a specific volume of the solvent (e.g., 4 mL) to achieve the desired concentration (e.g., 25 mg/mL).
-
Securely cap the vial and place it in an orbital shaker or on a magnetic stirrer within an incubator set to the desired temperature (e.g., 30°C).
-
Agitate the mixture for a predetermined time (e.g., 24 hours) to ensure equilibrium is reached.
-
After incubation, carefully decant the supernatant (the liquid portion) into a separate container.
-
Place the vial containing any undissolved polymer in a vacuum oven at an elevated temperature (e.g., 60°C) until a constant weight is achieved, ensuring all solvent has evaporated.
-
Weigh the vial with the dried, undissolved polymer.
-
Calculate the mass of the dissolved polymer by subtracting the mass of the undissolved polymer from the initial polymer mass.
-
Express the solubility as a percentage or in mg/mL.
Measurement of Polymer Solution Viscosity
Objective: To measure the viscosity of a polymer solution using a viscometer.
Materials:
-
Polymer solution of known concentration
-
Ubbelohde or similar capillary viscometer[16]
-
Water bath with temperature control
-
Stopwatch
Procedure:
-
Prepare polymer solutions of different concentrations in the chosen solvent.
-
Clean the viscometer thoroughly and dry it.
-
Pipette a precise volume of the polymer solution into the viscometer.
-
Place the viscometer in a constant temperature water bath and allow it to equilibrate for at least 10-15 minutes.
-
Using a pipette bulb, draw the liquid up through the capillary tube to above the upper timing mark.
-
Release the suction and measure the time it takes for the liquid meniscus to fall from the upper to the lower timing mark.
-
Repeat the measurement at least three times and calculate the average flow time.
-
The relative viscosity (η_rel) can be calculated by dividing the average flow time of the solution by the average flow time of the pure solvent.
-
Other viscosity parameters, such as specific viscosity and reduced viscosity, can be calculated from the relative viscosity.[16]
Logical Workflow for Solvent Selection
The selection of an appropriate solvent is a multi-step process that can be guided by theoretical principles and confirmed by experimental validation.
Caption: A logical workflow for selecting an optimal solvent for a given polymer, combining theoretical screening with experimental validation.
Experimental Workflow for Solvent Casting
Solvent casting is a common technique for preparing thin polymer films in a laboratory setting.[17][18]
Caption: A simplified workflow for preparing polymer films using the solvent casting technique.[17][19]
References
- 1. alliancechemical.com [alliancechemical.com]
- 2. tera.org [tera.org]
- 3. This compound: Chemical and physical properties, Production and Uses_Chemicalbook [chemicalbook.com]
- 4. Methyl ethyl ketone - Sciencemadness Wiki [sciencemadness.org]
- 5. solventis.net [solventis.net]
- 6. HSP Basics | Practical Solubility Science | Prof Steven Abbott [stevenabbott.co.uk]
- 7. Surface Tension, Hansen Solubility Parameters, Molar Volume, Enthalpy of Evaporation, and Molecular Weight of Selected Liquids [accudynetest.com]
- 8. researchgate.net [researchgate.net]
- 9. organic chemistry - How to dissolve PLA (polylactic acid)? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. www2.sci.u-szeged.hu [www2.sci.u-szeged.hu]
- 13. Polymer Solution Viscosity | NBCHAO [en1.nbchao.com]
- 14. Viscosity of Polymer Solutions [eng.yale.edu]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. users.metu.edu.tr [users.metu.edu.tr]
- 17. plasticsengineering.org [plasticsengineering.org]
- 18. PLA-Based Films Reinforced with Cellulose Nanofibres from Salicornia ramosissima By-Product with Proof of Concept in High-Pressure Processing | MDPI [mdpi.com]
- 19. m.youtube.com [m.youtube.com]
The Rising Potential of Substituted Cyclohexanones in Oncology: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The quest for novel, effective, and selective anticancer agents is a cornerstone of modern medicinal chemistry. Among the myriad of scaffolds explored, substituted cyclohexanone (B45756) derivatives have emerged as a promising class of compounds with significant cytotoxic and antiproliferative activities against a range of cancer cell lines. This guide provides a comparative analysis of the bioactivity of various substituted this compound derivatives, supported by experimental data, detailed protocols, and mechanistic insights to aid in ongoing cancer research and drug development.
Comparative Analysis of Cytotoxic Activity
Numerous studies have demonstrated the potent anticancer effects of substituted this compound derivatives. The half-maximal inhibitory concentration (IC50) is a key metric for this activity, and a summary of reported values for various derivatives against different cancer cell lines is presented below.
| Derivative Class | Compound | Cancer Cell Line | Assay | IC50 Value (µM) | Reference |
| 2,6-bis(benzylidene)cyclohexanones | 2-(3-bromo-5-methoxy-4-propoxybenzylidene)-6-(2-nitrobenzylidene)this compound (5d) | MDA-MB-231 (Breast) | MTT | Not Specified | [1] |
| 2-(3-bromo-5-methoxy-4-propoxybenzylidene)-6-(3-nitrobenzylidene)this compound (5j) | MCF-7 (Breast) | MTT | Not Specified | [1] | |
| 2-(3-bromo-5-methoxy-4-propoxybenzylidene)-6-(3-nitrobenzylidene)this compound (5j) | SK-N-MC (Neuroblastoma) | MTT | Not Specified | [1] | |
| 2,6-bis-(4-nitrobenzylidene) this compound | A549 (Lung) | MTT | 0.48 ± 0.05 mM | [2] | |
| 2,6-bis(pyridinylmethylene)cyclohexanones | 2,6-bis(pyridin-3-ylmethylene)-cyclohexanone (RL90) | Tamoxifen-resistant MCF-7 (Breast) | Growth Inhibition | Not Specified | [3][4] |
| 2,6-bis(pyridin-4-ylmethylene)-cyclohexanone (RL91) | Tamoxifen-resistant MCF-7 (Breast) | Growth Inhibition | Not Specified | [3][4] | |
| Heterocyclic this compound Analogues of Curcumin (B1669340) | 3,5-bis(pyridine-4-yl)-1-methylpiperidin-4-one (B1) | MDA-MB-231, MDA-MB-468, SkBr3 (Breast) | Not Specified | < 1 | [5] |
| 3,5-bis(3,4,5-trimethoxybenzylidene)-1-methylpiperidin-4-one (B10) | MDA-MB-231, MDA-MB-468, SkBr3 (Breast) | Not Specified | < 1 | [5] | |
| 8-methyl-2,4-bis((pyridine-4-yl)methylene)-8-aza-bicyclo[3.2.1]octan-3-one (C1) | MDA-MB-231, MDA-MB-468, SkBr3 (Breast) | Not Specified | < 1 | [5] | |
| Ethyl 3,5-diphenyl-2-cyclohexenone-6-carboxylate Derivatives | Derivative 21 | HCT116 (Colon) | Clonogenic Assay | Not Specified (Effective at 50 µM) | [6] |
| 1,3-Cyclohexanedione Derivatives | Compound 2f (tetrabromophthalimide derivative) | MDA-MB-468 (Breast) | In vitro | 6.7 µg/mL | [7] |
| Compound 6b | MCF-7 (Breast) | In vitro | 6.67 ± 0.39 | [7] | |
| Compound 6b | HeLa (Cervical) | In vitro | 4.44 ± 0.32 | [7] | |
| Compound 6b | DU-145 (Prostate) | In vitro | 12.38 ± 0.51 | [7] | |
| Compound 6b | HepG2 (Liver) | In vitro | 9.97 ± 0.25 | [7] |
Key Mechanisms of Action and Signaling Pathways
The anticancer activity of substituted this compound derivatives is attributed to their ability to modulate various cellular processes and signaling pathways crucial for cancer cell survival and proliferation.
Inhibition of NF-κB Signaling
Certain 4-arylthis compound derivatives have been shown to inhibit the NF-κB signaling pathway, a key regulator of inflammation, cell survival, and proliferation.[8]
Caption: Proposed mechanism of NF-κB inhibition by 4-arylthis compound derivatives.[8]
Topoisomerase I Inhibition
A notable mechanism of action for some this compound derivatives, such as RL90 and RL91, is the catalytic inhibition of topoisomerase I.[3][4] This enzyme is crucial for DNA replication and repair, and its inhibition leads to DNA damage and cell death, particularly in rapidly dividing cancer cells.[3][4]
References
- 1. Asymmetrical 2,6-bis(benzylidene)cyclohexanones: Synthesis, cytotoxic activity and QSAR study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Identification of this compound derivatives that act as catalytic inhibitors of topoisomerase I: effects on tamoxifen-resistant MCF-7 cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and cytotoxic potential of heterocyclic this compound analogues of curcumin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
A Comparative Guide to High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for Cyclohexanone Purity Assessment
The determination of purity for chemical compounds like cyclohexanone (B45756) is a critical process in both chemical research and the pharmaceutical industry. The presence of even trace impurities can significantly alter a compound's reactivity, biological activity, and safety profile. This guide provides an objective comparison of two powerful analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the quantitative assessment of this compound purity.
Principles of the Techniques
High-Performance Liquid Chromatography (HPLC) HPLC is a separation technique that involves a liquid mobile phase carrying a sample through a column packed with a solid stationary phase.[1] The separation of the sample components is based on their differential partitioning between the liquid mobile phase and the solid stationary phase.[2] HPLC is highly versatile and can be used for non-volatile and thermally sensitive compounds.[3] For compounds like this compound that lack a strong UV chromophore, derivatization may be employed to enhance detection sensitivity.[4]
Gas Chromatography-Mass Spectrometry (GC-MS) GC-MS is a hybrid technique that combines the separation power of gas chromatography with the detection capabilities of mass spectrometry.[5] It is ideal for volatile and thermally stable compounds like this compound.[6] In GC, the sample is vaporized and separated into its components as it travels through a capillary column with a carrier gas.[6] The separated components then enter the mass spectrometer, which ionizes them and separates the ions based on their mass-to-charge ratio, providing definitive identification and quantification.[2]
Comparative Performance Data
The choice between HPLC and GC-MS often depends on the specific requirements of the analysis, including sensitivity needs, the nature of potential impurities, and available instrumentation.[3]
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Analyte Requirement | Suitable for non-volatile and thermally labile compounds.[3] | Requires volatile and thermally stable compounds.[6][7] |
| Sample Preparation | Can range from simple dilution to more complex pre-column derivatization (e.g., with DNPH for enhanced UV detection).[4] | Typically involves simple dilution in a volatile solvent (e.g., acetone (B3395972), dichloromethane).[4] |
| Selectivity | Good; based on retention time. Can be challenging to separate isomers without specialized columns.[4] | Excellent; provides definitive compound identification through mass spectral data ("molecular fingerprint").[2] |
| Sensitivity | Moderate. Can be enhanced with derivatization or more sensitive detectors. Limit of detection is often in the µg/mL range.[2] | High, especially in Selected Ion Monitoring (SIM) mode. Can detect trace-level impurities.[7][8] |
| Instrumentation Cost | Moderate to High.[4] | Moderate to High.[4] |
| Analysis Time | Typically longer due to slower flow rates and potential for longer column equilibration times. | Generally faster analysis times due to rapid temperature programming. |
| Typical Impurities | Unreacted starting materials (e.g., cyclohexanol), non-volatile degradation products.[3] | Volatile impurities, residual solvents, and byproducts from synthesis (e.g., benzene, cyclohexene).[9] |
Experimental Protocols
HPLC Protocol for this compound Purity
-
Sample Preparation : Accurately weigh approximately 10 mg of the this compound sample and dissolve it in 10 mL of the mobile phase. If derivatization is required for sensitivity, react the sample with a 2,4-dinitrophenylhydrazine (B122626) (DNPH) solution before dilution.[4] Filter the final solution through a 0.22 µm syringe filter into an HPLC vial.
-
Instrumentation : Utilize an HPLC system equipped with a UV-Vis or Photodiode Array (PDA) detector.
-
Column : C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[4]
-
Mobile Phase : An isocratic or gradient mixture of acetonitrile (B52724) and water (e.g., 60:40 v/v).[3][10]
-
Flow Rate : 1.0 mL/min.[4]
-
Column Temperature : 30 °C.[4]
-
Detection Wavelength : ~210 nm for direct analysis or 365 nm for DNPH derivatives.[3][4]
-
Injection Volume : 10 µL.[4]
-
-
Data Analysis : Purity is determined by the area percent method, where the peak area of this compound is divided by the total area of all peaks in the chromatogram.[4] For higher accuracy, a calibration curve generated from certified reference standards is used for quantification.[2]
GC-MS Protocol for this compound Purity
-
Sample Preparation : Accurately weigh approximately 10 mg of the this compound sample and dissolve it in 10 mL of a high-purity volatile solvent such as acetone or dichloromethane.[4]
-
Instrumentation : A gas chromatograph coupled to a mass spectrometer.
-
Column : A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness).[4]
-
Carrier Gas : Helium at a constant flow rate of 1.0-1.2 mL/min.[4][11]
-
Inlet Temperature : 250 °C.[3]
-
Injection Volume : 1 µL with a split ratio (e.g., 50:1) to prevent column overload.[4]
-
Oven Temperature Program : Initial temperature of 60°C (hold for 1-2 minutes), then ramp at 15°C/min to 150°C, followed by a second ramp at 50°C/min to 300°C (hold for 6 minutes).[11]
-
MS Detector : Electron Ionization (EI) at 70 eV. The source temperature is set to 230°C.[11] Data can be acquired in full scan mode or Selected Ion Monitoring (SIM) mode for target impurities.
-
-
Data Analysis : Compound identification is achieved by matching the acquired mass spectrum with a reference library (e.g., NIST).[12] Quantification and purity are determined by comparing the peak area of this compound to the total peak areas or by using an internal or external standard calibration curve.[2]
Experimental Workflow Visualization
Caption: Workflow for this compound purity analysis using GC-MS and HPLC.
Conclusion
Both HPLC and GC-MS are robust methods for assessing the purity of this compound, each with distinct advantages.
GC-MS is the superior technique when high sensitivity and definitive identification of volatile impurities are required. Its simple sample preparation and the rich structural information provided by the mass spectrometer make it an ideal choice for identifying unknown byproducts and ensuring low levels of volatile contaminants.[2][5]
HPLC is a valuable alternative, particularly when analyzing potential non-volatile or thermally unstable impurities.[5] While it may require more complex method development, especially if derivatization is needed to enhance sensitivity, its wide applicability makes it a versatile tool in a quality control setting.[2]
Ultimately, the selection between GC-MS and HPLC should be guided by the specific analytical goals. For comprehensive purity assessment, especially during process development, using both techniques orthogonally can provide the most complete impurity profile of a this compound sample.
References
- 1. HPLC Testing Procedure | Phenomenex [phenomenex.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. smithers.com [smithers.com]
- 6. GC Vs. HPLC: A Comprehensive Comparison And Practical Applications - Blog - News [alwsci.com]
- 7. amptechfl.com [amptechfl.com]
- 8. benchchem.com [benchchem.com]
- 9. GT050 Purity Test of Cyclohexane - with Reference to Japanese Industrial Standards (JIS) | Technical Information | GL Sciences [glsciences.com]
- 10. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
A Comparative Guide to Analytical Methods for Cyclohexanone Quantification
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Validated Analytical Methods for the Quantification of Cyclohexanone (B45756).
The accurate and precise quantification of this compound, a key solvent and intermediate in the pharmaceutical and chemical industries, is critical for quality control, process monitoring, and safety assessment. This guide provides a detailed comparison of three widely used analytical techniques for this compound quantification: Gas Chromatography with Flame Ionization Detection (GC-FID), High-Performance Liquid Chromatography with UV-Visible Spectroscopy (HPLC-UV), and UV-Visible Spectrophotometry. The performance of each method is evaluated based on key validation parameters as defined by the International Council for Harmonisation (ICH) Q2(R1) guidelines, supported by experimental data from peer-reviewed literature.
Comparison of Analytical Method Performance
The selection of an appropriate analytical method depends on various factors, including the required sensitivity, selectivity, sample matrix, and available instrumentation. The following table summarizes the performance characteristics of GC-FID, HPLC-UV (after derivatization), and Spectrophotometry for the quantification of this compound.
| Validation Parameter | Gas Chromatography-FID (GC-FID) | High-Performance Liquid Chromatography-UV (HPLC-UV) with DNPH Derivatization | UV-Visible Spectrophotometry with DNPH Derivatization |
| Principle | Separation of volatile compounds based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase, followed by detection via flame ionization. | Separation of compounds in a liquid mobile phase based on interactions with a solid stationary phase, with detection via UV absorbance after derivatization. | Measurement of the absorbance of a colored derivative at a specific wavelength, which is proportional to the concentration of the analyte. |
| Linearity Range | 5.5 - 190.9 µg/mL (as per a GC-MS method)[1] | 0.05 - 50 µg/mL[2] | Data not readily available in a comparable format |
| Correlation Coefficient (r²) | > 0.999[1] | > 0.999 | Data not readily available in a comparable format |
| Limit of Detection (LOD) | 0.133 µg/mL (S/N=3, as per a GC-MS method)[1]; 0.78 mg/L (for SPME-GC-FID)[3][4] | Data not readily available | Data not readily available |
| Limit of Quantification (LOQ) | 1.33 µg/mL (S/N=10, as per a GC-MS method)[1]; 1.86 mg/L (for SPME-GC-FID)[3][4] | 30 ng/mL[2] | Data not readily available |
| Accuracy (% Recovery) | 98% - 99%[1] | > 95%[2] | Data not readily available |
| Precision (% RSD) | 1.03% - 1.98%[1] | < 10% (intra- and inter-assay)[2] | Data not readily available |
| Specificity | High; separation based on volatility and column interaction. | High; separation based on polarity and column interaction. | Lower; potential for interference from other carbonyl compounds. |
| Throughput | High; rapid analysis times are possible. | Moderate; requires derivatization and longer run times. | High; simple and fast measurement. |
| Instrumentation Cost | Moderate to High | High | Low |
| Sample Preparation | Simple dilution in a suitable solvent. | Requires a derivatization step with 2,4-dinitrophenylhydrazine (B122626) (DNPH). | Requires a derivatization step with 2,4-dinitrophenylhydrazine (DNPH). |
Visualizing the Workflow: Analytical Method Validation
The validation of an analytical method is a systematic process to confirm that the procedure is suitable for its intended purpose. The general workflow for validating an analytical method for this compound quantification is illustrated below.
Caption: A generalized workflow for analytical method validation.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and comparison of analytical results. Below are representative experimental protocols for the quantification of this compound using GC-FID, HPLC-UV, and Spectrophotometry.
Gas Chromatography-Flame Ionization Detection (GC-FID)
This method is suitable for the direct quantification of volatile and semi-volatile compounds like this compound.
-
Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID) and a split/splitless injector.
-
Column: A non-polar capillary column, such as one with a 5% phenyl methylpolysiloxane stationary phase (e.g., DB-5 or equivalent), with dimensions of 30 m x 0.25 mm ID x 0.25 µm film thickness.
-
Sample Preparation:
-
Accurately weigh and dissolve the sample containing this compound in a suitable volatile solvent (e.g., methanol (B129727) or dichloromethane) to achieve a concentration within the calibrated linear range.
-
If necessary, use an internal standard (e.g., 2-heptanone) for improved precision.
-
-
GC Conditions:
-
Injector Temperature: 250 °C
-
Detector Temperature: 280 °C
-
Carrier Gas: Helium or Nitrogen at a constant flow rate (e.g., 1.0 mL/min).
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp: Increase to 150 °C at a rate of 10 °C/min.
-
Hold: Maintain at 150 °C for 5 minutes.
-
-
Injection Volume: 1 µL with a split ratio of 50:1.
-
-
Quantification: The concentration of this compound is determined by comparing the peak area of the analyte to a calibration curve prepared from standards of known concentrations.
High-Performance Liquid Chromatography-UV (HPLC-UV) with DNPH Derivatization
As this compound lacks a strong chromophore for sensitive UV detection, a pre-column derivatization step with 2,4-dinitrophenylhydrazine (DNPH) is employed.[2]
-
Instrumentation: An HPLC system equipped with a UV-Visible detector, a gradient pump, and an autosampler.
-
Column: A reversed-phase C18 column (e.g., 150 mm x 4.6 mm ID, 5 µm particle size).
-
Derivatization Reagent: A solution of 2,4-dinitrophenylhydrazine in a suitable acidic medium (e.g., acetonitrile (B52724) and phosphoric acid).
-
Sample Preparation (Derivatization):
-
To an aliquot of the sample solution (in a suitable solvent like acetonitrile), add an excess of the DNPH reagent.
-
Allow the reaction to proceed at a controlled temperature (e.g., 60 °C) for a specific time (e.g., 30 minutes) to form the this compound-2,4-dinitrophenylhydrazone derivative.
-
Quench the reaction and dilute the mixture to a known volume with the mobile phase.
-
-
HPLC Conditions:
-
Mobile Phase: A gradient elution using a mixture of acetonitrile and water is typically employed. For example, a gradient starting from 55:45 (acetonitrile:water) and increasing the acetonitrile content over time.[2]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 368 nm (the maximum absorbance of the derivative).[2]
-
Injection Volume: 20 µL.
-
-
Quantification: The concentration of the this compound derivative is determined from a calibration curve prepared by derivatizing this compound standards of known concentrations.
UV-Visible Spectrophotometry with DNPH Derivatization
This method relies on the formation of a colored derivative of this compound with 2,4-dinitrophenylhydrazine, which can be quantified by measuring its absorbance.
-
Instrumentation: A UV-Visible spectrophotometer.
-
Reagents:
-
2,4-dinitrophenylhydrazine solution in a suitable solvent (e.g., methanol with a catalytic amount of sulfuric acid).
-
This compound standards of known concentrations.
-
Potassium hydroxide (B78521) or sodium hydroxide solution.
-
-
Procedure:
-
Prepare a series of this compound standards in a suitable solvent (e.g., methanol).
-
To a fixed volume of each standard and the sample solution, add the DNPH reagent.
-
Allow the reaction to proceed for a set time to ensure complete derivatization.
-
Add a solution of potassium hydroxide or sodium hydroxide to develop the color of the hydrazone.
-
Measure the absorbance of the resulting solutions at the wavelength of maximum absorbance (typically around 480 nm in a basic medium).
-
-
Quantification: Construct a calibration curve by plotting the absorbance of the standards against their concentrations. The concentration of this compound in the sample can then be determined from this curve.
Logical Relationship of Method Selection
The choice of an analytical method for this compound quantification is a decision-making process that involves considering the analytical requirements and the properties of the sample.
Caption: Decision tree for selecting an analytical method.
References
- 1. [Determination of residual this compound in disposable infusion set by gas chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Determination of cyclohexamone after derivatization with 2,4-dinitrophenyl hydrazine in intravenous solutions stored in PVC bags by high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. scielo.br [scielo.br]
Introduction to Cyclohexanone Derivatives in Inflammation Research
An Objective Comparison of Cyclohexanone (B45756) Derivatives as Potential Anti-inflammatory Agents
Inflammation is a fundamental biological process in response to harmful stimuli, such as pathogens, damaged cells, or irritants. However, chronic and unresolved inflammation is a key component in the pathophysiology of numerous diseases, including rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders. The development of novel anti-inflammatory agents with improved efficacy and safety profiles remains a significant challenge in medicinal chemistry. This compound derivatives have emerged as a promising class of compounds, with studies demonstrating their potential to modulate key inflammatory pathways. This guide provides a comparative analysis of various this compound derivatives, summarizing their anti-inflammatory activity, mechanisms of action, and the experimental protocols used for their evaluation.
Mechanisms of Anti-inflammatory Action
This compound derivatives exert their anti-inflammatory effects by targeting various components of the inflammatory cascade. The primary mechanisms include the inhibition of pro-inflammatory enzymes, modulation of key signaling pathways, and reduction of inflammatory mediators.
Inhibition of Cyclooxygenase-2 (COX-2)
The cyclooxygenase (COX) enzymes are responsible for the conversion of arachidonic acid into prostaglandins (B1171923), which are key mediators of inflammation and pain.[1][2] There are two main isoforms, COX-1, which is constitutively expressed and plays a role in physiological functions, and COX-2, which is induced during inflammation.[1] Selective inhibition of COX-2 is a desirable therapeutic strategy to reduce inflammation while minimizing the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit COX-1.[3] Several diarylidenethis compound and other this compound derivatives have been shown to selectively inhibit the COX-2 enzyme.[4][5]
Modulation of Inflammatory Signaling Pathways
Several intracellular signaling pathways are crucial for the production of pro-inflammatory mediators. This compound derivatives have been found to interfere with these pathways:
-
NF-κB (Nuclear Factor kappa B) Signaling Pathway: NF-κB is a critical transcription factor that regulates the expression of numerous genes involved in the inflammatory response, including those for pro-inflammatory cytokines.[6][7] In resting cells, NF-κB is held in the cytoplasm by an inhibitor protein, IκB. Pro-inflammatory stimuli lead to the degradation of IκB, allowing NF-κB to translocate to the nucleus and initiate the transcription of target genes.[8][9] Some this compound derivatives have been shown to suppress the activation of the NF-κB pathway.[6]
-
MAPK (Mitogen-Activated Protein Kinase) Signaling Pathway: The MAPK family of kinases (including p38, JNK, and ERK) plays a central role in transmitting extracellular signals to the nucleus to regulate the production of inflammatory mediators.[10][11][12] The p38 MAPK and JNK pathways, in particular, are involved in the synthesis of pro-inflammatory cytokines at the transcriptional and translational levels.[11] Inhibition of these pathways is a potential strategy for anti-inflammatory drug development.[11]
-
JAK-STAT (Janus Kinase - Signal Transducer and Activator of Transcription) Signaling Pathway: This pathway is crucial for signaling initiated by numerous cytokines that are key mediators in inflammatory and autoimmune diseases.[13][14][15] Upon cytokine binding to its receptor, associated JAKs are activated, which in turn phosphorylate STAT proteins.[13][15] The phosphorylated STATs then translocate to the nucleus to regulate gene transcription.[13] Targeting the JAK-STAT pathway is a validated therapeutic strategy for inflammatory conditions.[13][16]
Reduction of Pro-inflammatory Mediators
The anti-inflammatory activity of this compound derivatives is also attributed to their ability to reduce the production of key inflammatory molecules:
-
Pro-inflammatory Cytokines: Compounds have been shown to decrease the secretion of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1 beta (IL-1β).[17][18][19]
-
Nitric Oxide (NO): Overproduction of nitric oxide by inducible nitric oxide synthase (iNOS) contributes to the inflammatory process. Several this compound derivatives have demonstrated potent inhibitory activity against NO production in vitro.[18][19][20]
Comparative Anti-inflammatory Activity of this compound Derivatives
The following tables summarize the in vitro and in vivo anti-inflammatory activities of selected this compound derivatives from various studies.
Table 1: In Vitro Inhibition of Inflammatory Mediators and Enzymes by this compound Derivatives
| Compound/Derivative Class | Target | Assay System | IC50 Value (µM) | Reference Compound | Reference IC50 (µM) | Source |
| Diarylidenethis compound (DAC) - Compound Ic | PGE2 Production | A549 cells | 6.7 ± 0.19 | Licofelone | 5.4 ± 0.02 | |
| Diarylidenethis compound (DAC) - Compound Ie | 5-LOX | In vitro enzyme assay | 1.4 ± 0.1 | Zileuton | 1.2 ± 0.11 | |
| Diarylidenethis compound (DAC) - Compound Ig | 5-LOX | In vitro enzyme assay | 1.5 ± 0.13 | Zileuton | 1.2 ± 0.11 | |
| Diarylidenethis compound (DAC) - Compound IIc | 5-LOX | In vitro enzyme assay | 1.8 ± 0.12 | Zileuton | 1.2 ± 0.11 | |
| Diarylidenethis compound (DAC) - Compound IIc | PGE2 Production | A549 cells | 7.5 ± 0.4 | Licofelone | 5.4 ± 0.02 | |
| Ethyl 6-(4-methoxyphenyl)-2-oxo-4-phenylcyclohexe-3-enecarboxylate (CHD) | COX-2, 5-LOX | In vitro enzyme assay | Not specified | Aspirin | Not specified | [5] |
| Benzylsulfone derivative 10a | NO Production | LPS-stimulated RAW 264.7 cells | Potent inhibition | Not specified | Not specified | [18] |
| (R)-(+)-10a | NO, TNF-α, IL-6 | LPS-stimulated RAW 264.7 cells | Strong inhibition | Not specified | Not specified | [18] |
| (6R, 1S)-(+)-22a | NO, TNF-α, IL-6 | LPS-stimulated RAW 264.7 cells | Strong inhibition | Not specified | Not specified | [18] |
Table 2: In Vivo Anti-inflammatory Activity of this compound Derivatives
| Compound/Derivative Class | Animal Model | Dosage | % Inhibition of Edema | Reference Compound | Reference % Inhibition | Source |
| Aryl-cyclohexanone | LPS-induced acute lung injury in mice | Not specified | Significant protection | Not specified | Not specified | [17] |
| Ethyl 6-(4-methoxyphenyl)-2-oxo-4-phenylcyclohexe-3-enecarboxylate (CHD) | Carrageenan-induced paw edema in mice | Dose-dependent | Effective | Standard drugs | Not specified | [5] |
| (R)-(+)-10a | LPS-induced lethality in mice | Dose-dependent | Protective effect | Not specified | Not specified | [18] |
| (6R, 1S)-(+)-22a | LPS-induced lethality in mice | Dose-dependent | Protective effect | Not specified | Not specified | [18] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are outlines of key experimental protocols used to evaluate the anti-inflammatory potential of this compound derivatives.
In Vitro COX-1 and COX-2 Inhibition Assay
This assay determines the ability of a compound to selectively inhibit the COX-2 enzyme over the COX-1 isoform.[1]
-
Enzyme Preparation : Recombinant human COX-1 and COX-2 enzymes are used.
-
Incubation : The test compound at various concentrations is pre-incubated with either the COX-1 or COX-2 enzyme in a reaction buffer.
-
Reaction Initiation : The enzymatic reaction is initiated by adding arachidonic acid as the substrate.
-
Quantification : The amount of prostaglandin (B15479496) E2 (PGE2) produced is measured using an Enzyme Immunoassay (EIA) kit.
-
Data Analysis : The IC50 values (the concentration of the compound required to inhibit 50% of the enzyme activity) are calculated for both COX-1 and COX-2. The COX-2 selectivity index is determined by the ratio of IC50 (COX-1) / IC50 (COX-2).
Nitric Oxide (NO) Production Assay in LPS-stimulated Macrophages
This assay measures the ability of a compound to inhibit the production of nitric oxide in inflammatory-stimulated cells.[19][20]
-
Cell Culture : Murine macrophage cells (e.g., RAW 264.7) are cultured in a suitable medium.
-
Cell Plating : Cells are seeded in 96-well plates and allowed to adhere.
-
Treatment : Cells are pre-treated with various concentrations of the test compound for a specific duration (e.g., 1 hour).
-
Stimulation : Inflammation is induced by adding Lipopolysaccharide (LPS).
-
Incubation : The plates are incubated for 24 hours.
-
NO Measurement : The concentration of nitrite (B80452) (a stable product of NO) in the culture supernatant is measured using the Griess reagent.
-
Data Analysis : The percentage of inhibition of NO production is calculated relative to the LPS-stimulated control group.
Measurement of Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) by ELISA
This protocol quantifies the inhibitory effect of compounds on the production of key pro-inflammatory cytokines.
-
Cell Culture and Stimulation : Similar to the NO production assay, macrophage cells are cultured, treated with the test compounds, and then stimulated with LPS.
-
Supernatant Collection : After a 24-hour incubation period, the cell culture supernatant is collected.
-
ELISA (Enzyme-Linked Immunosorbent Assay) : The concentration of TNF-α, IL-6, or IL-1β in the supernatant is measured using specific ELISA kits according to the manufacturer's instructions.
-
Data Analysis : The concentration of each cytokine is determined from a standard curve, and the percentage of inhibition is calculated.
In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rodents
This is a classic and widely used in vivo model to assess the acute anti-inflammatory activity of a compound.
-
Animal Grouping : Animals (typically rats or mice) are divided into control, standard drug (e.g., indomethacin), and test compound groups.
-
Compound Administration : The test compounds and the standard drug are administered orally or intraperitoneally.
-
Induction of Inflammation : After a set period (e.g., 1 hour), a sub-plantar injection of carrageenan solution is given into the hind paw of each animal to induce localized inflammation and edema.
-
Measurement of Paw Volume : The paw volume is measured at different time points (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection using a plethysmometer.
-
Data Analysis : The percentage of inhibition of edema for each group is calculated by comparing the increase in paw volume to that of the control group.
Visualizations of Pathways and Workflows
Inflammatory Signaling Pathways Targeted by this compound Derivatives
Caption: Overview of key inflammatory signaling pathways targeted by this compound derivatives.
Experimental Workflow for Evaluating Anti-inflammatory Potential
Caption: A typical experimental workflow for the discovery and evaluation of novel anti-inflammatory agents.
Conclusion and Future Perspectives
This compound derivatives represent a versatile scaffold for the development of novel anti-inflammatory agents. The available data indicates that these compounds can modulate multiple key targets in the inflammatory cascade, including the inhibition of COX-2 and the suppression of major pro-inflammatory signaling pathways like NF-κB and MAPK. The diarylidenethis compound subclass, in particular, has shown promising dual inhibitory activity against both the cyclooxygenase and lipoxygenase pathways.
Future research should focus on synthesizing and evaluating a broader range of this compound analogues to establish clear structure-activity relationships. This will enable the rational design of more potent and selective inhibitors. Furthermore, comprehensive preclinical evaluation, including detailed pharmacokinetic and toxicological studies, will be essential to identify lead candidates for further development as therapeutic agents for the treatment of inflammatory diseases.
References
- 1. benchchem.com [benchchem.com]
- 2. Discovery and development of cyclooxygenase 2 inhibitors - Wikipedia [en.wikipedia.org]
- 3. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of diarylidenethis compound derivatives as potential anti-inflammatory leads against COX-2/mPGES1 and 5-LOX - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Anti-inflammatory cyclopentenone prostaglandins are direct inhibitors of IkappaB kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. The Role of Mitogen-Activated Protein Kinase-Activated Protein Kinases (MAPKAPKs) in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. MAPK signalling pathways as molecular targets for anti-inflammatory therapy--from molecular mechanisms to therapeutic benefits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. assaygenie.com [assaygenie.com]
- 13. mdpi.com [mdpi.com]
- 14. Phytochemicals Targeting JAK-STAT Pathways in Inflammatory Bowel Disease: Insights from Animal Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. JAK–STAT Signaling as a Target for Inflammatory and Autoimmune Diseases: Current and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 16. JAK-STAT signaling in inflammation and stress-related diseases: implications for therapeutic interventions - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Preclinical evidence of the anti-inflammatory effect and toxicological safety of aryl-cyclohexanone in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Novel cyclohexene derivatives as anti-sepsis agents: synthetic studies and inhibition of NO and cytokine production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Design, Synthesis, and Anti-Inflammatory Activity Evaluation of Novel Indanone Derivatives for the Treatment of Vascular Dementia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Synthesis and biological evaluation of novel sinomenine derivatives as anti-inflammatory and analgesic agent - RSC Advances (RSC Publishing) [pubs.rsc.org]
comparing different oxidizing agents for cyclohexanol to cyclohexanone
For Researchers, Scientists, and Drug Development Professionals
The oxidation of secondary alcohols to ketones is a fundamental transformation in organic synthesis, crucial for the preparation of key intermediates in the pharmaceutical and chemical industries. The conversion of cyclohexanol (B46403) to cyclohexanone (B45756) serves as a model reaction for evaluating the efficacy, selectivity, and practicality of various oxidizing agents. This guide provides an objective comparison of several common methods, supported by experimental data, to aid researchers in selecting the most suitable reagent for their specific needs.
Performance Comparison of Oxidizing Agents
The choice of an oxidizing agent for the conversion of cyclohexanol to this compound is dictated by factors such as yield, reaction conditions, safety, and environmental impact. Below is a summary of the performance of several widely used oxidizing agents.
| Oxidizing Agent System | Typical Yield (%) | Reaction Conditions | Key Advantages | Key Disadvantages |
| Sodium Hypochlorite (B82951) (Bleach) | 51[1] | Aqueous acetic acid, 30-35°C[2] | Inexpensive, readily available, environmentally benign byproducts (NaCl, H₂O)[1] | Moderate yields, potential for chlorination side reactions above 35°C[2] |
| Jones Reagent (CrO₃/H₂SO₄) | >90[3] | Acetone (B3395972), 0°C to room temperature[3] | High yields, rapid reaction, inexpensive reagents[3] | Highly toxic and carcinogenic Cr(VI) waste, strongly acidic conditions[3] |
| Pyridinium Chlorochromate (PCC) | Moderate to High | Dichloromethane (B109758), room temperature | Milder than Jones reagent, good for sensitive substrates | Toxic chromium reagent, can be challenging to handle (tar-like byproducts) |
| Swern Oxidation (DMSO, (COCl)₂) | >90[3] | Dichloromethane, -78°C to room temperature[3] | Mild conditions, high yields, avoids toxic heavy metals[3][4] | Requires cryogenic temperatures, produces foul-smelling dimethyl sulfide[3] |
| TEMPO/NaOCl | High (e.g., 93% with TCCA as co-oxidant)[5] | Biphasic (e.g., CH₂Cl₂/H₂O), 0°C to room temperature, catalytic TEMPO[6] | Catalytic use of TEMPO, mild conditions, can be highly selective[5][6] | Requires a co-oxidant, potential for side reactions depending on the co-oxidant used[6] |
Experimental Protocols
Detailed methodologies for the key oxidation reactions are provided below.
Oxidation with Sodium Hypochlorite (Bleach)
This method offers a "greener" alternative to chromium-based oxidants.[1]
Materials:
-
Cyclohexanol
-
Glacial acetic acid
-
Sodium hypochlorite solution (household bleach, ~5.25-10% w/v)[1][2]
-
Sodium bisulfite (NaHSO₃)
-
Sodium chloride (NaCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Dichloromethane or diethyl ether for extraction
Procedure:
-
In a flask equipped with a magnetic stirrer and a thermometer, combine cyclohexanol and glacial acetic acid.[2]
-
Cool the mixture in an ice-water bath.[2]
-
Slowly add the sodium hypochlorite solution dropwise while maintaining the reaction temperature between 30-35°C.[2]
-
After the addition is complete, continue stirring at room temperature for 15 minutes.[2]
-
Test for the presence of excess oxidant using potassium iodide-starch paper (a blue-black color indicates excess oxidant).[2]
-
Quench the excess oxidant by adding sodium bisulfite until the blue-black color is no longer observed.[2]
-
Transfer the mixture to a separatory funnel, add sodium chloride to saturate the aqueous layer, and separate the layers.[1]
-
Wash the organic layer with saturated sodium bicarbonate solution.[2]
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield this compound.
Jones Oxidation
A classic and high-yielding method, but requires careful handling of chromium reagents.[3]
Materials:
-
Cyclohexanol
-
Jones Reagent (a solution of chromium trioxide (CrO₃) in concentrated sulfuric acid and water)
-
Acetone
-
Isopropanol (B130326) (for quenching)
-
Diethyl ether for extraction
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve cyclohexanol in acetone in a flask and cool the solution to 0°C in an ice bath.[3]
-
Slowly add the Jones reagent dropwise to the stirred solution, maintaining the temperature below 20°C. A color change from orange-red to green will be observed.[3]
-
Continue the addition until the orange-red color persists.
-
After the addition is complete, stir the reaction mixture at room temperature for 1-2 hours.
-
Quench the excess oxidant by the careful addition of isopropanol until the orange color disappears completely.[3]
-
Add water to the reaction mixture and extract the product with diethyl ether.
-
Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent to obtain crude this compound, which can be further purified by distillation.
Swern Oxidation
This method is known for its mild conditions and high yields, avoiding the use of heavy metals.[3][4]
Materials:
-
Cyclohexanol
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Oxalyl chloride ((COCl)₂)
-
Triethylamine (B128534) (Et₃N)
-
Dry ice/acetone bath
Procedure:
-
In a flask under an inert atmosphere, dissolve oxalyl chloride in anhydrous dichloromethane and cool the solution to -78°C using a dry ice/acetone bath.[3]
-
Slowly add a solution of dimethyl sulfoxide in anhydrous dichloromethane to the cooled solution.
-
After stirring for a few minutes, add a solution of cyclohexanol in anhydrous dichloromethane dropwise.
-
Continue stirring at -78°C for 30-60 minutes.[3]
-
Add triethylamine to the reaction mixture, and then allow the mixture to warm to room temperature.
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.
TEMPO-Catalyzed Oxidation with Bleach
A modern, catalytic method that is efficient and avoids stoichiometric use of toxic reagents.[6]
Materials:
-
Cyclohexanol
-
2,2,6,6-Tetramethylpiperidine-1-oxyl (TEMPO)
-
Sodium hypochlorite solution (bleach)
-
Potassium bromide (KBr)
-
Dichloromethane (CH₂Cl₂)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Sodium thiosulfate (B1220275) (Na₂S₂O₃) solution
Procedure:
-
In a flask, dissolve cyclohexanol in dichloromethane.
-
Add a catalytic amount of TEMPO and potassium bromide.
-
Cool the mixture to 0°C.
-
Slowly add the sodium hypochlorite solution, which has been buffered with sodium bicarbonate.
-
Stir the biphasic mixture vigorously at 0°C until the starting material is consumed (monitored by TLC or GC).
-
Quench the reaction by adding a solution of sodium thiosulfate.
-
Separate the layers and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate to give this compound.
Visualizing the Process
Chemical Transformation
The fundamental chemical change in all the discussed methods is the oxidation of a secondary alcohol to a ketone.
Caption: General scheme of cyclohexanol oxidation.
Experimental Workflow: A Generalized Approach
The following diagram illustrates a typical workflow for the oxidation of cyclohexanol, workup, and purification of the resulting this compound.
References
Catalyst Performance in Phenol Hydrogenation to Cyclohexanone: A Comparative Guide
The selective hydrogenation of phenol (B47542) to cyclohexanone (B45756) is a critical industrial process, forming a key intermediate for the production of nylon-6 and nylon-66.[1][2] The efficiency of this conversion is highly dependent on the catalyst employed, with extensive research focused on optimizing catalyst performance to maximize this compound yield and minimize byproducts, primarily cyclohexanol (B46403).[1][3] This guide provides a comparative overview of different catalytic systems, supported by experimental data, to aid researchers, scientists, and drug development professionals in this field.
Comparative Performance of Catalysts
The performance of various catalysts for phenol hydrogenation to this compound is summarized in the table below. The data highlights key metrics such as phenol conversion, this compound selectivity, and the reaction conditions under which these results were achieved. Palladium (Pd) based catalysts, in particular, have demonstrated excellent performance in terms of both conversion and selectivity.[1]
| Catalyst | Support | Temperature (°C) | Pressure (MPa) | Time (h) | Phenol Conversion (%) | This compound Selectivity (%) | Reference |
| Pd/C | - | 80 | 1.0 | 3 | 100 | 93.6 | [4] |
| Pd | mpg-C3N4 | Ambient | 1.0 | 5 | >99 | 99 | [5] |
| Pd | PVDF-HFP | Ambient | 0.1 (H₂ balloon) | 7 | 98 | 97 | [6] |
| Pd | MIL-100(Cr) | 100 | 0.1 | 1 | 100 | 98.3 | [2] |
| Pd/C (gluconic acid treated) | Carbon | 120 | 2.0 | 2 | 94.93 | 92.76 | [7] |
| Pd@Al-mSiO₂ | Al-modified mesoporous silica | 100 | 1.0 | 1 | 100 | 98.5 | [8] |
| Pd/C + Lewis Acid (AlCl₃) | Carbon | 50 | 1.0 | 7 | >99.9 | >99.9 | [6][9] |
| Ni-Co | ZrO₂ | Not Specified | Not Specified | Not Specified | High | Not Specified (yield of cyclohexanol and this compound was 91.3%) | [7] |
Note: The performance of catalysts can be influenced by various factors including the preparation method, the nature of the support, and the presence of promoters or co-catalysts. For instance, the combination of a palladium catalyst with a Lewis acid has been shown to synergistically enhance both conversion and selectivity.[9][10]
General Experimental Protocol
The following is a generalized experimental procedure for the liquid-phase hydrogenation of phenol to this compound in a batch reactor. Specific parameters should be optimized for each catalytic system.
1. Catalyst Preparation and Characterization:
-
The catalyst is synthesized using methods such as impregnation, deposition-precipitation, or sol-gel synthesis.
-
The prepared catalyst is characterized using techniques like Transmission Electron Microscopy (TEM) for particle size and dispersion, X-ray Diffraction (XRD) for crystal structure, and Brunauer-Emmett-Teller (BET) analysis for surface area and pore size distribution.
2. Hydrogenation Reaction:
-
A known amount of phenol and the catalyst are charged into a high-pressure autoclave reactor.
-
A suitable solvent, often water or an alcohol, is added to the reactor.[2][6]
-
The reactor is sealed and purged several times with hydrogen to remove air.
-
The reactor is then pressurized with hydrogen to the desired pressure and heated to the target reaction temperature with constant stirring.
-
The reaction is allowed to proceed for a specific duration.
3. Product Analysis:
-
After the reaction, the reactor is cooled to room temperature and depressurized.
-
The catalyst is separated from the reaction mixture by filtration or centrifugation.
-
The liquid products are analyzed using Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to determine the conversion of phenol and the selectivity towards this compound and other products.
4. Catalyst Reusability:
-
The recovered catalyst is washed with a suitable solvent, dried, and then reused in subsequent reaction cycles to evaluate its stability and potential for industrial application.[2][4]
Visualizing the Experimental Workflow
The following diagram illustrates the typical workflow for evaluating catalyst performance in phenol hydrogenation.
Caption: Experimental workflow for phenol hydrogenation catalyst testing.
This guide provides a foundational understanding of the comparative performance of various catalysts for the selective hydrogenation of phenol to this compound. Researchers are encouraged to consult the cited literature for more in-depth information on specific catalytic systems and experimental details.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. osti.gov [osti.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Selective Phenol Hydrogenation to this compound Over a Dual Supported Pd–Lewis Acid Catalyst | Semantic Scholar [semanticscholar.org]
- 10. researchgate.net [researchgate.net]
A Comparative Purity Assessment of Synthesized Cyclohexanone versus Commercial-Grade Standards
For researchers, scientists, and drug development professionals, establishing the purity of synthesized compounds is a cornerstone of reliable and reproducible research. This guide provides a comprehensive comparison of the purity of laboratory-synthesized cyclohexanone (B45756) with commercially available standards, supported by detailed experimental protocols and quantitative data.
The journey of a chemical entity from synthesis to application is critically dependent on its purity. Impurities, even in trace amounts, can lead to undesirable side reactions, altered biological activity, and misleading experimental results. This is particularly crucial in the realm of drug development, where the purity of intermediates directly impacts the safety and efficacy of the final active pharmaceutical ingredient (API).
This guide offers a comparative analysis of this compound synthesized via a common laboratory method—oxidation of cyclohexanol (B46403)—against established commercial purity benchmarks. We present data from key analytical techniques, including Gas Chromatography-Mass Spectrometry (GC-MS), Quantitative Nuclear Magnetic Resonance (qNMR), and Fourier-Transform Infrared Spectroscopy (FTIR), to provide a multi-faceted view of purity.
Quantitative Purity Analysis: Synthesized vs. Commercial this compound
The following table summarizes the typical purity and impurity profiles of this compound from laboratory synthesis (after standard purification) and commercial sources.
| Parameter | Synthesized this compound (Typical) | Commercial Grade A (≥99.8%) | Commercial Grade B (≥99.5%) |
| Purity (by GC Area %) | 98.5 - 99.5% | ≥ 99.8% | ≥ 99.5% |
| Major Impurity | Cyclohexanol (0.5 - 1.5%) | Water (≤ 0.1%) | Water (≤ 0.2%) |
| Other Potential Impurities | Unreacted starting materials, adipic acid, other oxidation byproducts | Cyclohexanol (≤ 0.1%) | Organic Impurities (≤ 0.2%) |
| Appearance | Colorless to pale yellow liquid | Clear, colorless liquid | Clear, colorless liquid |
Impurity Profile: A Deeper Look
Synthesized this compound: The primary impurity in this compound synthesized through the oxidation of cyclohexanol is typically the unreacted starting material, cyclohexanol.[1] The presence of an O-H peak in the IR spectrum of synthesized this compound can indicate the presence of residual cyclohexanol.[2] Other potential impurities can arise from over-oxidation, leading to the formation of adipic acid, or from side reactions.
Commercial this compound: Commercial grades of this compound are generally of high purity, with specified limits for impurities such as water and cyclohexanol.[1] Depending on the manufacturing process, which can include catalytic oxidation of cyclohexane (B81311) or hydrogenation of phenol, other trace impurities may be present.[3] Long-term storage of this compound can also lead to the formation of impurities through self-condensation reactions, such as the aldol (B89426) product.
Experimental Workflow for Purity Assessment
The following diagram illustrates a typical workflow for the synthesis and subsequent purity verification of this compound.
Detailed Experimental Protocols
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Impurity Profiling
GC-MS is a powerful technique for separating volatile compounds and identifying them based on their mass-to-charge ratio.
Instrumentation:
-
Gas chromatograph equipped with a mass selective detector.
-
Column: A non-polar column, such as a DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness), is suitable.
Sample Preparation:
-
Prepare a dilute solution of the this compound sample (both synthesized and commercial) in a volatile solvent like dichloromethane (B109758) or ethyl acetate (B1210297) (e.g., 1 µL of this compound in 1 mL of solvent).
-
If necessary, filter the sample through a 0.22 µm syringe filter into a GC vial.
GC-MS Parameters:
-
Injector Temperature: 250 °C
-
Injection Volume: 1 µL
-
Split Ratio: 50:1
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp to 150 °C at 10 °C/min.
-
Hold at 150 °C for 5 minutes.
-
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Mass Range: m/z 35-350.
Data Analysis:
-
The purity is determined by the area percent method, where the peak area of this compound is divided by the total area of all peaks in the chromatogram.
-
Impurities are identified by comparing their mass spectra with a reference library (e.g., NIST).
Quantitative Nuclear Magnetic Resonance (qNMR) for Accurate Purity Assay
qNMR provides a highly accurate method for determining the absolute purity of a substance by comparing the integral of a signal from the analyte to that of a certified internal standard.
Instrumentation:
-
NMR spectrometer (400 MHz or higher is recommended for better signal dispersion).
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the this compound sample into a clean NMR tube.
-
Accurately weigh a suitable amount of a certified internal standard (e.g., maleic acid or dimethyl sulfone) into the same NMR tube to achieve a molar ratio of approximately 1:1 with the analyte.
-
Add a precise volume (e.g., 0.6 mL) of a deuterated solvent (e.g., Chloroform-d, CDCl₃) to the NMR tube and ensure complete dissolution.
¹H NMR Acquisition Parameters:
-
Pulse Angle: 90°
-
Relaxation Delay (D1): ≥ 5 times the longest T₁ of the protons of interest (a conservative value of 30-60 seconds is often used if T₁ is unknown). This is crucial for accurate integration.
-
Number of Scans: Sufficient to obtain a signal-to-noise ratio of at least 250:1 for the signals to be integrated.
-
Acquisition Time: At least 3 seconds.
Data Processing and Analysis:
-
Apply Fourier transform, phase correction, and baseline correction to the acquired FID.
-
Integrate a well-resolved signal of this compound and a signal from the internal standard.
-
Calculate the purity using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / m_analyte) * (m_std / MW_std) * P_std
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P_std = Purity of the internal standard
-
Fourier-Transform Infrared Spectroscopy (FTIR) for Functional Group Confirmation
FTIR is used for the qualitative identification of functional groups and to confirm the conversion of the starting material.
Instrumentation:
-
FTIR spectrometer, often with an Attenuated Total Reflectance (ATR) accessory.
Sample Preparation (Neat Liquid/ATR):
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Acquire a background spectrum of the clean, empty ATR crystal.
-
Place a drop of the this compound sample directly onto the ATR crystal.
-
Acquire the sample spectrum.
Data Analysis:
-
For synthesized this compound, confirm the presence of a strong C=O stretching peak around 1710 cm⁻¹.
-
Check for the absence or significant reduction of the broad O-H stretching peak from the cyclohexanol starting material, which typically appears around 3200-3600 cm⁻¹.[2] The presence of a significant O-H peak indicates incomplete reaction or purification.
Conclusion
The purity of synthesized this compound can be comparable to high-grade commercial standards, provided that the synthesis and purification procedures are carefully executed. The primary analytical techniques—GC-MS, qNMR, and FTIR—each offer unique and complementary information for a thorough purity assessment. For researchers in drug development and other sensitive applications, a multi-technique approach is recommended to ensure the quality and reliability of their chemical entities. This guide provides the necessary framework and detailed protocols to perform such a comparative analysis, empowering researchers to make informed decisions about the suitability of their synthesized compounds for further use.
References
comparative study of one-step vs. two-step phenol hydrogenation to cyclohexanone.
For Researchers, Scientists, and Drug Development Professionals: An objective comparison of the performance of one-step and two-step phenol (B47542) hydrogenation processes for the synthesis of cyclohexanone (B45756), supported by experimental data.
The synthesis of this compound, a key intermediate in the production of nylon-6 and nylon-6,6, is predominantly achieved through the hydrogenation of phenol. This process can be broadly categorized into two main routes: a direct one-step hydrogenation and a two-step process involving the formation of a cyclohexanol (B46403) intermediate. This guide provides a comparative analysis of these two methods, presenting quantitative data, detailed experimental protocols, and a visual representation of the process workflows to aid researchers in selecting the most suitable method for their specific needs.
Executive Summary
The one-step phenol hydrogenation process offers a more atom-economical and energy-efficient route to this compound by directly converting phenol in a single reaction vessel. This method typically employs palladium-based catalysts and can achieve high selectivity and conversion under optimized conditions. The primary advantage lies in avoiding the energy-intensive dehydrogenation step inherent in the two-step process.
The two-step phenol hydrogenation process involves the initial hydrogenation of phenol to cyclohexanol, which is then dehydrogenated to yield this compound. While this method involves an additional step, it can offer high overall yields and is a well-established industrial process. The hydrogenation step often utilizes nickel catalysts, while the dehydrogenation step commonly employs copper or zinc-based catalysts.
Data Presentation: Performance Comparison
The following tables summarize the quantitative data for both one-step and two-step phenol hydrogenation processes based on published experimental findings.
Table 1: One-Step Phenol Hydrogenation to this compound
| Catalyst | Temperature (°C) | Pressure (MPa) | Reaction Time (h) | Phenol Conversion (%) | This compound Selectivity (%) | Reference |
| Pd/C-Heteropoly acid | 80 | 1.0 | 3 | 100 | 93.6 | [1] |
| Pd@mpg-C3N4 | 65 | Ambient | 2 | 99 | >99 | [2] |
| Pd/MIL-100(Cr) | 100 | 0.1 | 1 | 100 | 98.3 | |
| Pd/PVDF-HFP | Ambient | Not Specified | 7 | 98 | 97 | [3] |
| Pd-HAP | 25 | Ambient | - | 100 | 100 | [4][5] |
Table 2: Two-Step Phenol Hydrogenation - Representative Data
Step 1: Phenol Hydrogenation to Cyclohexanol
| Catalyst | Temperature (°C) | Pressure (atm) | Phenol Conversion (%) | Cyclohexanol Selectivity (%) | Reference |
| Nickel | 160 - 180 | up to 3 | High | High (up to 30% this compound) | [6] |
| 20% Ni/CNT | 220 | - | ~100 | High | [7] |
Step 2: Cyclohexanol Dehydrogenation to this compound
| Catalyst | Temperature (°C) | Pressure | Cyclohexanol Conversion (%) | This compound Selectivity (%) | Reference |
| Copper Oxide | Not Specified | Not Specified | Not Specified | Not Specified | [8] |
| 12Cu/HSA-ZnO | Not Specified | Not Specified | 75 | 89 | [1] |
| Cu/ZnO | Not Specified | Not Specified | Not Specified | Not Specified | [4] |
Experimental Protocols
One-Step Phenol Hydrogenation
Catalyst: Pd/C-Heteropoly Acid[1]
-
Reaction Setup: A stainless steel reactor equipped with a magnetic stirrer is used.
-
Procedure:
-
Add the desired amounts of phenol, Pd/C-Heteropoly acid catalyst, and solvent to the reactor.
-
Flush the reactor five times with hydrogen gas at 0.2 MPa to remove air.
-
Introduce hydrogen gas to a pressure of 1.0 MPa.
-
Heat the mixture to the desired reaction temperature (e.g., 80 °C) and maintain for the specified reaction time (e.g., 3 hours) with stirring.
-
After the reaction, cool the reactor to room temperature and depressurize.
-
The product mixture is then analyzed to determine phenol conversion and this compound selectivity.
-
Two-Step Phenol Hydrogenation
Step 1: Hydrogenation of Phenol to Cyclohexanol
Catalyst: Nickel-based catalyst[6]
-
Reaction Setup: A vapor-phase reactor is typically used.
-
Procedure:
-
Vaporized phenol is mixed with a hydrogen-containing gas.
-
The gas mixture is passed through a catalyst bed containing a metallic nickel hydrogenation catalyst.
-
The reaction is carried out at an elevated temperature (e.g., 160-190 °C) and a pressure of up to 3 atmospheres.
-
The product stream, primarily containing cyclohexanol and some this compound, is collected.
-
Step 2: Dehydrogenation of Cyclohexanol to this compound
Catalyst: Copper-based catalyst[9]
-
Reaction Setup: A reactor suitable for liquid-phase dehydrogenation is used.
-
Procedure:
-
The cyclohexanol feed, obtained from the first step, is introduced into the reactor containing the suspended copper catalyst.
-
The reaction is performed at a temperature between 180 and 220 °C and a pressure of 1 to 2.5 atmospheres.
-
Hydrogen gas is liberated during the reaction and is removed to drive the equilibrium towards this compound formation.
-
The this compound product is continuously drawn off from the reaction mixture.
-
Mandatory Visualization
Caption: Workflow comparison of one-step and two-step phenol hydrogenation to this compound.
Conclusion
The choice between the one-step and two-step phenol hydrogenation processes depends on several factors, including the desired production scale, energy costs, and catalyst availability and cost.
-
The one-step process is advantageous due to its inherent energy and capital cost savings by eliminating the dehydrogenation step.[10] It offers a more direct and potentially greener route to this compound. Recent advances in catalyst development, particularly with supported palladium nanoparticles, have demonstrated excellent selectivity and conversion under mild conditions.[2][5]
-
The two-step process , while being more established, involves an energy-intensive endothermic dehydrogenation step.[11] However, it allows for the production of high-purity cyclohexanol as an intermediate, which may be desirable for other applications. The catalysts used in this process, such as nickel and copper/zinc, are generally less expensive than palladium.[4]
For research and development, particularly in the context of green chemistry and process optimization, the one-step approach presents a compelling area of investigation. For large-scale industrial production, the economic feasibility of each route must be carefully evaluated based on specific plant conditions and market dynamics.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. US3998884A - Catalytic conversion of phenol to cyclohexanol and/or this compound - Google Patents [patents.google.com]
- 7. Selective Hydrogenation of Phenol to Cyclohexanol over Ni/CNT in the Absence of External Hydrogen [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. US3422146A - Process for the dehydrogenation of cyclohexanol - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
evaluation of different drying agents for cyclohexanone purification
A Comparative Guide to Drying Agents for Cyclohexanone (B45756) Purification
For Researchers, Scientists, and Drug Development Professionals
The selection of an appropriate drying agent is a critical step in the purification of this compound to ensure the removal of residual water, which can interfere with subsequent reactions or affect product purity. This guide provides an objective comparison of the performance of various common drying agents for this compound, supported by experimental data and detailed protocols.
Comparison of Common Drying Agents for this compound
The efficacy of a drying agent is determined by its capacity (the amount of water it can absorb), efficiency (the lowest achievable residual water content), and the speed of drying. It is also crucial to consider the chemical compatibility of the drying agent with this compound to avoid side reactions.
| Drying Agent | Chemical Formula | Efficiency (Intensity) | Capacity | Speed | Compatibility with this compound |
| Anhydrous Sodium Sulfate (B86663) | Na₂SO₄ | Low | High | Low | Good. It is a neutral salt and does not induce side reactions.[1][2] |
| Anhydrous Magnesium Sulfate | MgSO₄ | Medium to High | High | High | Good. It is a neutral and efficient drying agent.[2][3] |
| Anhydrous Calcium Sulfate | CaSO₄ | High | Low | High | Good. It is a neutral and rapid drying agent.[2] |
| Molecular Sieves (3Å or 4Å) | (Na₂O)ₓ·(Al₂O₃)y·(SiO₂)z·wH₂O | Very High | High | High | Excellent. They are inert and highly efficient at removing water to very low levels.[2][4] |
| Anhydrous Potassium Carbonate | K₂CO₃ | Medium | Medium | Medium | Use with caution. As a basic salt, it can potentially catalyze aldol (B89426) condensation of this compound, especially with prolonged contact or at elevated temperatures.[5] |
| Calcium Chloride | CaCl₂ | High | High | Medium | Not recommended. It can form complexes with ketones. |
Note: The efficiency, capacity, and speed are qualitative assessments based on general chemical knowledge and data for other organic solvents, as direct comparative quantitative data for this compound is limited in the provided search results.
Experimental Data Summary
| Drying Agent | Solvent Tested | Residual Water Content (ppm) after 24h |
| 3Å Molecular Sieves | Acetonitrile | < 10 |
| Neutral Alumina | Acetonitrile | < 10 |
| Anhydrous Sodium Sulfate | Dichloromethane | ~30 |
| Anhydrous Calcium Sulfate | Dichloromethane | ~20 |
Note: This data is for illustrative purposes and the actual residual water content in this compound may vary. A dedicated experimental evaluation is recommended.
Experimental Protocols
A standardized protocol is essential for the accurate evaluation and comparison of different drying agents.
Protocol for Evaluating Drying Agent Efficiency
This protocol is adapted from established methods for determining residual water in organic solvents.[4][7]
Objective: To determine the residual water content in this compound after treatment with a specific drying agent using Karl Fischer titration.
Materials:
-
This compound (pre-saturated with water for a standardized starting material)
-
Drying agents to be tested (e.g., anhydrous sodium sulfate, anhydrous magnesium sulfate, 3Å molecular sieves)
-
Anhydrous solvent for rinsing (e.g., dry toluene (B28343) or methanol, compatible with Karl Fischer titrator)
-
Karl Fischer titrator (coulometric or volumetric)
-
Glassware (flasks with stoppers, syringes)
Procedure:
-
Preparation of Water-Saturated this compound:
-
Mix this compound with deionized water (e.g., 10% v/v) in a separatory funnel.
-
Shake vigorously for 5 minutes.
-
Allow the layers to separate completely.
-
Drain the aqueous layer and collect the "wet" this compound. This will be the stock solution for all experiments.
-
-
Drying Process:
-
In separate, dry flasks, place a standardized amount of the "wet" this compound (e.g., 50 mL).
-
Add a specified amount of the drying agent to each flask (e.g., 5% w/v).
-
Stopper the flasks and allow them to stand for a predetermined time (e.g., 24 hours) at a constant temperature (e.g., 25°C), with occasional swirling.
-
-
Sample Analysis (Karl Fischer Titration):
-
Calibrate the Karl Fischer titrator according to the manufacturer's instructions.
-
Carefully decant or filter the dried this compound to separate it from the drying agent.
-
Withdraw a precise volume of the dried this compound using a dry syringe.
-
Inject the sample into the Karl Fischer titration cell.
-
Perform the titration to determine the water content in parts per million (ppm).
-
Repeat the measurement for each drying agent and a control sample of the "wet" this compound.
-
-
Determination of Recovery Yield:
-
Accurately weigh a volume of the dried this compound after decanting/filtering.
-
Calculate the recovery yield as a percentage of the initial mass of this compound.
-
Visualization of Experimental Workflow
The following diagram illustrates the logical flow of the experimental protocol for evaluating the different drying agents.
Caption: Workflow for the evaluation of drying agents for this compound purification.
Conclusion and Recommendations
Based on the available data and general principles of organic chemistry, anhydrous magnesium sulfate and molecular sieves (3Å or 4Å) are highly recommended for drying this compound.[2][4] Magnesium sulfate offers a good balance of speed, capacity, and efficiency, while molecular sieves provide the highest efficiency for achieving very low water content.[2][4] Anhydrous sodium sulfate is a suitable, albeit slower, alternative.[1][2] Basic drying agents like potassium carbonate should be used with caution due to the risk of inducing aldol condensation of this compound.[5] Calcium chloride is not recommended due to its reactivity with ketones. For critical applications requiring extremely dry this compound, the use of molecular sieves is the preferred method. The choice of drying agent will ultimately depend on the specific requirements of the subsequent application, including the acceptable level of residual water and cost considerations.
References
A Comparative Guide to the Efficacy of Various Bases in Michael Additions with Cyclohexanone
For researchers, scientists, and drug development professionals engaged in synthetic chemistry, the Michael addition stands as a cornerstone for carbon-carbon bond formation. The choice of base is critical in directing the reaction's efficiency, yield, and stereoselectivity. This guide provides an objective comparison of various bases commonly employed in the Michael addition of cyclohexanone (B45756) to α,β-unsaturated carbonyl compounds, supported by experimental data and detailed protocols.
Overview of Base Efficacy
The selection of a suitable base for the Michael addition of this compound is contingent on several factors, including the reactivity of the Michael acceptor, desired stereoselectivity, and reaction conditions. Generally, stronger bases like lithium diisopropylamide (LDA) are utilized to form the kinetic enolate of this compound, which can be crucial for controlling regioselectivity in substituted cyclohexanones. Alkoxides such as sodium ethoxide (NaOEt) and potassium tert-butoxide (KOt-Bu) are also effective and commonly used. Milder bases like sodium hydroxide (B78521) (NaOH) and potassium hydroxide (KOH) can catalyze the reaction, particularly with more reactive Michael acceptors. In recent years, organocatalysts, such as pyrrolidine (B122466) and its derivatives, have gained prominence for their ability to facilitate asymmetric Michael additions, yielding products with high enantioselectivity and diastereoselectivity.
Quantitative Data Comparison
The following table summarizes the performance of various bases in the Michael addition of this compound to different Michael acceptors. It is important to note that the reaction conditions vary across these examples, which can significantly influence the outcome. Therefore, this table should be used as a general guide to the relative efficacy of these bases.
| Base/Catalyst | Michael Donor | Michael Acceptor | Solvent | Temp. (°C) | Time (h) | Yield (%) | Diastereomeric Ratio (dr) | Reference |
| Inorganic Bases | ||||||||
| NaOH | This compound | Chalcone | Solvent-free | RT | - | High | - | [1] |
| KOH | This compound | Substituted Benzaldehydes | Methanol | RT | - | 75 | - | [2] |
| KOt-Bu | 2-Phenylthis compound | Bulky α,β-unsaturated ketones | Solvent-free | - | - | - | up to 99:1 | [3] |
| Organocatalysts | ||||||||
| Pyrrolidine-thiourea | This compound | trans-β-Nitrostyrene | Toluene | RT | 12 | 95 | 95:5 | [4] |
| DL-Proline | This compound | trans-β-Nitrostyrene | Dichloromethane | RT | ~12 | - | - | [5] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate replication and adaptation in your own research.
Protocol 1: Michael Addition using Sodium Hydroxide (General Procedure)
This protocol is adapted from a procedure for the Michael addition of ethyl acetoacetate (B1235776) to trans-chalcone, which can be modified for this compound.
Materials:
-
This compound (1.0 equiv.)
-
trans-Chalcone (1.0 equiv.)
-
Sodium hydroxide (pellet)
Procedure:
-
To a round-bottom flask, add finely ground trans-chalcone and 1 molar equivalent of this compound.
-
Add 95% ethanol to dissolve the solids, with stirring.
-
Add one pellet of sodium hydroxide.
-
Attach a reflux condenser and heat the mixture under gentle reflux for 1 hour. The mixture may become cloudy and a precipitate may form.
-
After the reflux period, pour the reaction mixture over ice and stir until the ice melts.
-
Induce crystallization by scratching the inside of the flask with a glass stirring rod.
-
Place the flask in an ice bath for at least 30 minutes to ensure complete crystallization.
-
Collect the precipitate by vacuum filtration, wash with cold water, and then with a small amount of ice-cold 95% ethanol.
-
Allow the solid to air dry.
Protocol 2: Michael Addition using Potassium tert-Butoxide (General Procedure for Substituted this compound)
This protocol is based on the phase-transfer catalyzed Michael addition of 2-phenylthis compound.
Materials:
-
2-Phenylthis compound (1.0 equiv.)
-
α,β-Unsaturated ketone (Michael acceptor)
-
Potassium tert-butoxide (base)
-
Tetrabutylammonium (B224687) bromide (catalyst)
Procedure:
-
The reaction is performed under solvent-free, solid-liquid phase-transfer catalysis (PTC) conditions.
-
Combine 2-phenylthis compound, the Michael acceptor, potassium tert-butoxide, and a catalytic amount of tetrabutylammonium bromide in a reaction vessel.
-
Stir the mixture at the appropriate temperature until the reaction is complete (monitored by TLC).
-
Work-up involves partitioning the mixture between an organic solvent and water, followed by purification of the organic layer.
Protocol 3: Michael Addition using LDA (for Kinetic Enolate Formation)
Lithium diisopropylamide (LDA) is typically used to generate the kinetic enolate of unsymmetrical ketones, leading to addition at the less substituted α-carbon.
Materials:
-
n-Butyllithium in hexanes
-
This compound (or a substituted derivative)
-
α,β-Unsaturated ketone (Michael acceptor)
-
Anhydrous THF
Procedure:
-
In a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen), dissolve diisopropylamine in anhydrous THF and cool to -78 °C.
-
Slowly add an equimolar amount of n-butyllithium and stir for 30 minutes at -78 °C to generate LDA.
-
Add a solution of this compound in anhydrous THF dropwise to the LDA solution at -78 °C. Stir for 1 hour to ensure complete formation of the lithium enolate.
-
Add a solution of the Michael acceptor in anhydrous THF dropwise at -78 °C.
-
Stir the reaction mixture at -78 °C until completion (monitored by TLC).
-
Quench the reaction by adding a saturated aqueous solution of ammonium (B1175870) chloride.
-
Allow the mixture to warm to room temperature, and then extract with an appropriate organic solvent.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 4: Organocatalyzed Michael Addition using a Pyrrolidine-based Catalyst
This protocol describes a general procedure for the asymmetric Michael addition of this compound to a nitroolefin using a pyrrolidine-thiourea catalyst.
Materials:
-
This compound (10 equiv.)
-
Nitroolefin (1.0 equiv.)
-
Pyrrolidine-thiourea catalyst (e.g., 10 mol%)
-
Toluene
Procedure:
-
To a solution of the pyrrolidine-thiourea catalyst in toluene, add this compound at room temperature.
-
Stir the resulting mixture for 15 minutes.
-
Add the nitroolefin to the reaction mixture.
-
Stir the reaction at room temperature until completion (monitored by TLC).
-
Concentrate the mixture under reduced pressure.
-
Purify the residue by flash chromatography to obtain the Michael adduct.
Visualizing the Michael Addition
The following diagrams illustrate the general mechanism of the Michael addition and a typical experimental workflow.
Caption: General mechanism of the base-catalyzed Michael addition.
Caption: A typical experimental workflow for a Michael addition reaction.
References
A Comparative Analysis of Byproducts in Cyclohexanone Synthesis Routes
For Researchers, Scientists, and Drug Development Professionals
Cyclohexanone (B45756) is a critical intermediate in the chemical industry, primarily serving as a precursor to the synthesis of nylons. The purity of this compound is paramount, as byproducts can significantly impact the quality and performance of the final polymer. This guide provides a detailed comparison of the byproduct profiles of the three main industrial synthesis routes for this compound: the oxidation of cyclohexane (B81311), the hydrogenation of phenol (B47542), and the selective hydrogenation of benzene (B151609) to cyclohexene (B86901) followed by hydration.
This compound Synthesis Routes and Byproduct Formation
The choice of synthesis route for this compound is a trade-off between factors such as raw material cost, energy consumption, and the complexity of purification due to byproduct formation. Understanding the nature and quantity of these byproducts is crucial for process optimization and ensuring the final product meets stringent purity requirements.
Cyclohexane Oxidation Route
The liquid-phase air oxidation of cyclohexane is the most dominant industrial route for this compound production.[1] This process is typically carried out at elevated temperatures (140–180 °C) and pressures (0.8–2 MPa), often with the use of a soluble cobalt catalyst.[2] The reaction proceeds via a free radical mechanism involving the formation of cyclohexyl hydroperoxide as a key intermediate, which then decomposes to a mixture of cyclohexanol (B46403) and this compound, often referred to as "KA oil" (ketone-alcohol oil).[3][4]
This route is known for its complex mixture of byproducts resulting from over-oxidation and side reactions.[5] The primary byproducts include:
-
Cyclohexanol: The co-product of the reaction, which can be dehydrogenated to yield more this compound.
-
Adipic Acid: Formed from the ring-opening oxidation of this compound or cyclohexanol.[3]
-
Glutaric Acid and Succinic Acid: Also products of ring-opening oxidation.
-
Esters and Lactones: Such as ε-caprolactone, formed through the Baeyer-Villiger oxidation of this compound by peroxy acids generated in the reaction mixture.[3]
-
Hydroxy Acids and Diacids: A variety of other oxygenated species are also formed.[6]
Caption: Cyclohexane Oxidation Pathway to this compound.
Phenol Hydrogenation Route
The catalytic hydrogenation of phenol offers a more selective route to this compound. This process can be carried out in either the liquid or vapor phase, typically using a palladium-based catalyst.[7][8] The reaction involves the direct addition of hydrogen to the aromatic ring of phenol.
The primary advantage of this route is the significantly cleaner product stream. The main byproduct is:
-
Cyclohexanol: Formed by the over-hydrogenation of the target this compound.[9] The selectivity towards this compound versus cyclohexanol can be controlled by catalyst design and reaction conditions.[8]
-
Cyclohexane: Can be formed in small amounts through the complete hydrogenation and deoxygenation of phenol.[9]
Caption: Phenol Hydrogenation Pathway to this compound.
Benzene via Cyclohexene Route
This multi-step process begins with the selective hydrogenation of benzene to cyclohexene. The resulting cyclohexene is then hydrated to cyclohexanol, which is subsequently dehydrogenated to this compound.[1][10] A key feature of this route is the potential to dehydrogenate the byproduct cyclohexane back to benzene for recycling.[10]
The byproducts in this route are primarily associated with the initial hydrogenation step and the final dehydrogenation:
-
Cyclohexane: The main byproduct from the over-hydrogenation of benzene.[1]
-
Byproducts from Cyclohexanol Dehydrogenation: Small amounts of byproducts can be formed during the dehydrogenation of cyclohexanol to this compound.[2]
Caption: Benzene to this compound via Cyclohexene Pathway.
Quantitative Comparison of Byproducts
The following table summarizes the typical byproduct distribution for each synthesis route based on available literature. It is important to note that these values can vary significantly depending on the specific catalyst, reactor design, and operating conditions.
| Synthesis Route | Primary Byproducts | Typical Byproduct Yield/Selectivity |
| Cyclohexane Oxidation | Cyclohexanol, Adipic Acid, Glutaric Acid, Succinic Acid, Esters, ε-Caprolactone | Cyclohexanol is a major co-product. The overall selectivity to KA oil (this compound + cyclohexanol) is typically 75-85% at low cyclohexane conversion (3-5%) to minimize over-oxidation.[1][11] The remainder consists of a complex mixture of the other listed byproducts. |
| Phenol Hydrogenation | Cyclohexanol, Cyclohexane | Highly selective towards this compound. With optimized catalysts and conditions, this compound selectivity can exceed 98-99%.[7][8] The main impurity is cyclohexanol from over-hydrogenation. |
| Benzene via Cyclohexene | Cyclohexane | The primary byproduct is cyclohexane from the initial benzene hydrogenation step. The subsequent hydration and dehydrogenation steps are generally highly selective.[1][10] |
Experimental Protocols for Byproduct Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used technique for the identification and quantification of byproducts in this compound synthesis.
Experimental Workflow for GC-MS Analysis
Caption: General Workflow for GC-MS Analysis of Byproducts.
Detailed Methodology
1. Sample Preparation:
-
Liquid Samples (from Cyclohexane Oxidation or Phenol Hydrogenation):
-
Accurately weigh a small amount of the reaction mixture (e.g., 50 µL) into a vial.
-
Dilute the sample with a suitable solvent, such as ethyl acetate (B1210297) or dichloromethane (B109758) (e.g., to 1 mL).
-
Add an internal standard (e.g., dodecane (B42187) or another high-purity alkane not present in the sample) of a known concentration for accurate quantification.
-
For acidic byproducts like adipic acid, derivatization to their corresponding esters may be necessary for better chromatographic performance.
-
2. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:
-
Instrumentation: A gas chromatograph coupled with a mass spectrometer (e.g., a quadrupole or time-of-flight analyzer).
-
GC Column: A capillary column with a polar stationary phase is often suitable for separating the oxygenated byproducts. A common choice is a wax-type column (e.g., CP-Wax 52CB) or a mid-polarity column (e.g., HP-5MS).
-
Carrier Gas: Helium or hydrogen at a constant flow rate.
-
Injection: A small volume of the prepared sample (e.g., 1 µL) is injected into the GC inlet, typically in splitless or split mode depending on the concentration of the analytes.
-
Oven Temperature Program: A temperature gradient is used to separate the compounds based on their boiling points and interaction with the stationary phase. A typical program might be:
-
Initial temperature: 60-90°C, hold for 2-3 minutes.
-
Ramp: Increase the temperature at a rate of 10-20°C/min to 200-250°C.
-
Final hold: Maintain the final temperature for 5-10 minutes to ensure all compounds have eluted.
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV is standard for creating fragment ions.
-
Scan Range: A mass-to-charge ratio (m/z) range of 40-400 amu is typically sufficient to detect the expected byproducts.
-
Identification: Byproducts are identified by comparing their mass spectra with a reference library (e.g., NIST) and their retention times with those of authentic standards.
-
Quantification: The concentration of each byproduct is determined by comparing its peak area to that of the internal standard and using a calibration curve.
-
Conclusion
The selection of a this compound synthesis route has a profound impact on the byproduct profile, which in turn dictates the complexity and cost of purification. The cyclohexane oxidation route, while economically favorable in terms of raw materials, produces a complex mixture of byproducts requiring extensive downstream processing. In contrast, the phenol hydrogenation and benzene-via-cyclohexene routes offer significantly higher selectivity and cleaner product streams, albeit with potentially higher raw material or processing costs. A thorough understanding of the byproducts associated with each route, coupled with robust analytical methodologies such as GC-MS, is essential for researchers and professionals in the field to optimize production processes and ensure the delivery of high-purity this compound for its myriad applications.
References
- 1. isgc-symposium-2019.livescience.io [isgc-symposium-2019.livescience.io]
- 2. chemcess.com [chemcess.com]
- 3. researchgate.net [researchgate.net]
- 4. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. US3974221A - Process for preparing this compound from cyclohexanol - Google Patents [patents.google.com]
- 7. mdpi.com [mdpi.com]
- 8. osti.gov [osti.gov]
- 9. researchgate.net [researchgate.net]
- 10. CN102875348A - High-yield production method of this compound - Google Patents [patents.google.com]
- 11. ias.ac.in [ias.ac.in]
validation of cyclohexanone as an intermediate in pharmaceutical synthesis.
For researchers, scientists, and drug development professionals, the selection of versatile and efficient intermediates is paramount to successful pharmaceutical synthesis. Cyclohexanone (B45756), a six-carbon cyclic ketone, has emerged as a critical building block in the creation of a diverse range of therapeutic agents, including antidiabetics, anticholinergics, and potential anti-inflammatory and anticonvulsant drugs. This guide provides an objective comparison of synthesis routes utilizing this compound against viable alternatives, supported by experimental data and detailed protocols, to validate its role as a key intermediate in the pharmaceutical industry.
This compound's utility stems from its reactive ketone group and cyclic structure, which allow for a variety of chemical transformations, such as aldol (B89426) condensations and Robinson annulations, to construct complex molecular architectures.[1] This versatility has been harnessed in the synthesis of several notable pharmaceuticals.
Gliclazide Synthesis: A Tale of Two Routes
Gliclazide, a second-generation sulfonylurea drug for the management of type 2 diabetes, can be synthesized through a pathway involving a this compound-derived intermediate, 2-carboxamide (B11827560) this compound. An alternative, "green" synthesis route offers a compelling comparison in terms of efficiency and environmental impact.
Table 1: Comparison of Gliclazide Synthesis Routes
| Parameter | This compound-Based Route | Alternative "Green" Route |
| Key Intermediate | 2-Carboxamide this compound | N/A (Direct condensation) |
| Starting Materials | This compound, Urea, Ammonium (B1175870) Carbonate, Xylene | p-Toluene sulfonamide, Amines, Carbonyl diimidazole |
| Reported Yield | 54.6% for 2-carboxamide this compound intermediate | Up to 92% for final Gliclazide product |
| Reaction Conditions | Condensation followed by hydrolysis in dilute sulfuric acid | Mild conditions, short reaction time |
| Environmental Impact | Use of organic solvents (xylene) | Reduced use of hazardous reagents and solvents |
Experimental Protocols for Gliclazide Synthesis
This compound-Based Synthesis of 2-Carboxamide this compound Intermediate
This protocol is adapted from a patented industrial process.
-
Reaction Setup: In a suitable reaction vessel, combine this compound, urea, ammonium carbonate, and xylene.
-
Condensation: Heat the mixture to reflux to form a spiro ring intermediate.
-
Hydrolysis: After the condensation is complete, hydrolyze the spiro ring using dilute sulfuric acid (pH 1.4-2.0).
-
Isolation: The product, 2-carboxamide this compound, precipitates as a white crystalline solid and can be isolated by filtration. The reported yield for this intermediate is 54.6%.
Alternative "Green" Synthesis of Gliclazide
This method, as described in recent literature, avoids the use of a this compound intermediate.
-
Reaction Setup: Combine p-toluene sulfonamide and the appropriate amine in the presence of carbonyl diimidazole, which acts as a catalyst and reagent.
-
Reaction: The reaction proceeds under mild conditions with a short reaction time.
-
Isolation: The final product, Gliclazide, can be isolated with a reported yield of up to 92% without the need for chromatographic purification.
Gliclazide Synthesis Workflow
Gliclazide Signaling Pathway
Gliclazide primarily acts on pancreatic β-cells to stimulate insulin (B600854) secretion.
(S)-Oxybutynin Synthesis: Routes to a Key Chiral Intermediate
(S)-Oxybutynin is an anticholinergic agent used to treat overactive bladder. Its synthesis often proceeds through the key chiral intermediate, (S)-2-cyclohexyl-2-hydroxy-2-phenylacetic acid. This compound plays a pivotal role in several stereoselective synthetic routes to this intermediate.
Table 2: Comparison of Synthesis Routes for (S)-2-cyclohexyl-2-hydroxy-2-phenylacetic acid
| Parameter | Asymmetric Aldol Reaction | Dioxolone Coupling | Alternative (Non-Cyclohexanone) Route |
| Key Reaction | L-proline-catalyzed asymmetric aldol reaction | Stereoselective coupling | Grignard reaction with a non-cyclohexanone precursor |
| Starting Materials | This compound, Ethyl 2-oxo-2-phenylacetate | (S)-2-hydroxy-2-phenylacetic acid, Trimethylacetaldehyde (B18807), this compound | Phenylglyoxylic acid, Bromocyclohexane |
| Reported Yield | 79% (for the aldol adduct) | 66% (overall yield) | Varies depending on specific Grignard conditions |
| Stereoselectivity | High (dr > 20:1, 96% ee) | Excellent (>99.9% ee) | Dependent on the specific chiral auxiliaries used |
| Reaction Conditions | Mild, organocatalyzed | Requires low temperatures (-78 °C) | Grignard reaction conditions |
Experimental Protocols for (S)-Oxybutynin Intermediate Synthesis
Asymmetric Aldol Reaction using this compound
This protocol is based on a reported L-proline-catalyzed reaction.
-
Reaction Setup: In a reaction vessel, dissolve L-proline in a suitable solvent.
-
Addition of Reactants: Add this compound followed by the slow addition of ethyl 2-oxo-2-phenylacetate.
-
Reaction: Stir the mixture at room temperature until the reaction is complete (monitored by TLC).
-
Work-up and Isolation: The reaction is quenched, and the product is extracted and purified to yield the aldol adduct with high diastereoselectivity and enantiomeric excess. The reported yield for this step is 79%.
Dioxolone Coupling with this compound
This alternative stereoselective synthesis is also reported in the literature.
-
Dioxolone Formation: Acetalize (S)-2-hydroxy-2-phenylacetic acid with trimethylacetaldehyde to form a dioxolone.
-
Coupling: Deprotonate the dioxolone and stereoselectively couple it with this compound at a low temperature (-78 °C).
-
Subsequent Steps: The resulting alcohol undergoes dehydration, hydrolysis, and hydrogenation to yield (S)-2-cyclohexyl-2-hydroxy-2-phenylacetic acid. The overall yield for this multi-step process is reported to be 66%.
(S)-Oxybutynin Synthesis Workflow
Oxybutynin Signaling Pathway
Oxybutynin acts as an antagonist at muscarinic acetylcholine (B1216132) receptors, primarily in the bladder.
Expanding Horizons: this compound in the Synthesis of Other Therapeutics
The utility of this compound extends beyond the synthesis of Gliclazide and Oxybutynin. Its structural motif is found in a variety of other bioactive molecules.
-
Anticonvulsants: Research has shown that derivatives of this compound, such as certain cyclohexanecarboxamides, exhibit potent anticonvulsant activity in preclinical models.[2] The synthesis of these compounds often starts with this compound and involves reactions to introduce various substituents, leading to the exploration of new therapeutic candidates for epilepsy.[3][4][5][6]
-
Anti-inflammatory Agents (COX-2 Inhibitors): The this compound framework can be a starting point for the synthesis of novel cyclooxygenase-2 (COX-2) inhibitors. While specific examples of marketed drugs are less common, the literature describes the design and synthesis of various compounds with a cyclohexane (B81311) or cyclohexenone core that show promising COX-2 inhibitory activity.[7][8][9][10][11] The Robinson annulation, a powerful ring-forming reaction often employing this compound derivatives, is a key strategy in the synthesis of steroid-based anti-inflammatory drugs.[1][12][13][14][15]
Conclusion
The validation of this compound as a key intermediate in pharmaceutical synthesis is well-supported by its successful application in the manufacturing of diverse and important drugs. As demonstrated in the syntheses of Gliclazide and (S)-Oxybutynin, this compound-based routes offer efficient and stereoselective pathways to complex molecular targets. While alternative synthetic strategies exist and may offer advantages in specific contexts, such as improved yields or greener processes, the versatility and reactivity of this compound ensure its continued importance in the arsenal (B13267) of the medicinal chemist. Further exploration of this compound derivatives as precursors for novel anticonvulsant and anti-inflammatory agents highlights the ongoing potential of this fundamental building block in drug discovery and development.
References
- 1. Robinson annulation - Wikipedia [en.wikipedia.org]
- 2. Design and synthesis of novel cyclohexanecarboxamides with anticonvulsant effect by activating Nrf2-ARE pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and anticonvulsant activity of enaminones. Part 7. Synthesis and anticonvulsant evaluation of ethyl 4-[(substituted phenyl)amino]-6-methyl-2-oxocyclohex-3-ene-1-carboxylates and their corresponding 5-methylcyclohex-2-enone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Convulsant and anticonvulsant cyclopentanones and cyclohexanones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Overview of Chemistry and Therapeutic Potential of Non-Nitrogen Heterocyclics as Anticonvulsant Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. collaborate.princeton.edu [collaborate.princeton.edu]
- 9. Rational Design and Synthesis of New Selective COX-2 Inhibitors with In Vivo PGE2-Lowering Activity by Tethering Benzenesulfonamide and 1,2,3-Triazole Pharmacophores to Some NSAIDs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Development of a selective COX-2 inhibitor: from synthesis to enhanced efficacy via nano-formulation - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. chemistwizards.com [chemistwizards.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. fiveable.me [fiveable.me]
- 15. researchgate.net [researchgate.net]
Safety Operating Guide
Cyclohexanone proper disposal procedures
Proper management and disposal of cyclohexanone (B45756) are critical for ensuring a safe and compliant laboratory environment, particularly for researchers, scientists, and professionals in drug development. Adherence to these guidelines is essential for protecting laboratory personnel and the environment. This compound is a flammable liquid and vapor that is harmful if swallowed, in contact with skin, or inhaled, and causes serious eye damage.[1][2][3]
Immediate Safety and Hazard Assessment
Before handling this compound for disposal, it is crucial to be aware of its hazards. The following table summarizes key safety and regulatory information.
| Property | Data |
| UN Number | UN 1915[1][4] |
| Proper Shipping Name | This compound[1][4] |
| Hazard Class | 3 (Flammable Liquid)[1][4][5] |
| Packing Group | III[1][4] |
| Flash Point | 44 °C (111.2 °F)[6] |
| Autoignition Temperature | 420 °C (788 °F)[6] |
| Explosion Limits | Lower: 1.1% vol, Upper: 9.4% vol[6] |
| Reportable Quantity (RQ) | 5000 lbs[4] |
| Incompatible Materials | Strong acids, bases, oxidizing agents, hydrogen peroxide, and nitric acid.[1][5] |
Personal Protective Equipment (PPE)
When handling this compound for disposal, all personnel must wear the following minimum personal protective equipment:
-
Eye Protection : Chemical safety goggles or glasses with side shields.[7]
-
Hand Protection : Chemically resistant gloves, such as nitrile or butyl rubber.[4][7]
-
Respiratory Protection : Use only in a well-ventilated area. If vapors or mists are likely to be generated, a NIOSH-approved respirator may be necessary.[8][9]
Step-by-Step Disposal Protocol
The primary method for the disposal of this compound is through an approved hazardous waste disposal facility.[8] Do not dispose of this chemical down the drain or in regular trash.[3][7][8]
-
Waste Collection and Segregation :
-
Collect all this compound waste in a dedicated, chemically compatible, and leak-proof container, such as glass or polyethylene.[7][8] The original container is often the best choice for waste storage.[10]
-
The container must be in good condition with a secure, tight-fitting lid to prevent leaks or spills.[7]
-
Keep the waste container closed at all times except when adding waste.[10]
-
-
Labeling the Waste Container :
-
Storage of Chemical Waste :
-
Store the sealed waste container in a designated and well-ventilated satellite accumulation area within the laboratory.[7]
-
The storage area should be away from sources of ignition (heat, sparks, open flames) and incompatible chemicals.[6][7][11]
-
Ensure the storage location has secondary containment.[10]
-
-
Arranging for Final Disposal :
-
Once the waste container is full or ready for disposal, contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup.[4][5][7]
-
Disposal options may include burning in a chemical incinerator equipped with an afterburner and scrubber.[4]
-
Spill and Emergency Procedures
In the event of a this compound spill, follow these procedures:
-
Immediate Actions :
-
Small Spills :
-
For small spills, absorb the liquid with an inert, non-combustible absorbent material such as sand, vermiculite, or diatomaceous earth.[3][5][7] Do not use combustible materials like paper towels as the primary absorbent.[8]
-
Use non-sparking tools to scoop up the absorbed material.[2][5][6]
-
Place the material into a suitable, sealed, and labeled container for disposal as hazardous waste.[5][7]
-
-
Large Spills :
-
Post-Cleanup :
-
Ventilate and wash the area thoroughly after the cleanup is complete.[5]
-
Caption: Workflow for the proper disposal of this compound waste in a laboratory setting.
References
- 1. pentachemicals.eu [pentachemicals.eu]
- 2. media.laballey.com [media.laballey.com]
- 3. petrocheme.com [petrocheme.com]
- 4. louisville.edu [louisville.edu]
- 5. nj.gov [nj.gov]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Mobile [my.chemius.net]
- 10. vumc.org [vumc.org]
- 11. One moment, please... [chemicals.co.uk]
Essential Safety and Operational Guide for Handling Cyclohexanone
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling chemicals like Cyclohexanone. This guide provides immediate, essential safety protocols, logistical information, and detailed procedures for the safe handling, storage, and disposal of this compound, bolstering a culture of safety and trust in your laboratory operations.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive selection of personal protective equipment is mandatory to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE.
| Protection Type | Recommended Equipment | Specifications and Remarks |
| Eye and Face Protection | Chemical safety goggles or a face shield | Must conform to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166. A face shield should be used in conjunction with goggles when there is a splash hazard.[1][2][3] |
| Skin Protection | ||
| Hand Protection | Chemical-resistant gloves | Butyl, Polyvinyl Alcohol, SilverShield®/4H®, and Barrier® gloves are recommended for extended contact (>8-hr breakthrough).[2] Nitrile or neoprene gloves may also be suitable.[4][5] Always inspect gloves for integrity before use and practice proper glove removal technique.[3] |
| Body Protection | Chemical-resistant lab coat or coveralls | A Nomex® laboratory coat over cotton clothing is a good practice.[5] Ensure the lab coat is buttoned and fits properly to cover as much skin as possible.[5] For larger spills, Tychem® BR, Responder® and TK offer >8-hour breakthrough protection.[2] |
| Foot Protection | Closed-toe, chemical-resistant shoes | Shoes should cover the entire foot.[5] |
| Respiratory Protection | Air-purifying respirator (APR) with organic vapor cartridges or a Self-Contained Breathing Apparatus (SCBA) | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if ventilation is inadequate or if exposure limits are exceeded.[3][6] For concentrations >20 ppm, a full facepiece APR with organic vapor filters is recommended. For concentrations >200 ppm, an SCBA is necessary.[2] |
This compound Properties and Hazards
| Property | Value |
| Flash Point | 44 °C (111 °F)[7] |
| Lower Explosive Limit (LEL) | 1.1% |
| Upper Explosive Limit (UEL) | 9.4% |
| Autoignition Temperature | 420 °C (788 °F)[7] |
| Vapor Density | 3.4 (Air = 1) |
| Specific Gravity | 0.947 (Water = 1) |
This compound is a flammable liquid and vapor that can form explosive mixtures with air.[7][8] It is harmful if swallowed, in contact with skin, or inhaled, and causes serious eye damage and skin irritation.[1][9][10]
Operational and Disposal Plans
Handling and Storage
Handling:
-
Work in a well-ventilated area, preferably under a chemical fume hood.[1]
-
Keep away from heat, sparks, open flames, and other ignition sources.[7][9][11]
-
Use non-sparking tools and explosion-proof equipment.[6][10][11]
-
Ground and bond containers and receiving equipment during transfer to prevent static discharge.[2][4][9]
Storage:
-
Store in a cool, dry, well-ventilated area away from incompatible materials such as oxidizing agents, strong acids, and bases.[2][9][13]
-
Store in a designated flammables storage cabinet.
Spill Cleanup Protocol
In the event of a this compound spill, follow these steps:
-
Evacuate and Secure: Immediately evacuate non-essential personnel from the spill area and restrict access.[2]
-
Ventilate: Ensure the area is well-ventilated.
-
Eliminate Ignition Sources: Remove all sources of ignition from the area.[2]
-
Don PPE: Wear the appropriate personal protective equipment as outlined in the table above, including respiratory protection.
-
Containment: For small spills, absorb the liquid with an inert, non-combustible material such as vermiculite, dry sand, or earth.[2][13] For larger spills, create a dike around the spill to prevent it from spreading.[13]
-
Collection: Carefully collect the absorbed material using non-sparking tools and place it into a suitable, labeled, and sealed container for disposal.[2][13]
-
Decontamination: Wash the spill area with soap and water, and ensure the cleaning water is collected for proper disposal.[13]
-
Disposal: Dispose of the contaminated waste as hazardous waste in accordance with local, state, and federal regulations.[2]
Disposal Plan
This compound and any materials contaminated with it should be treated as hazardous waste.
-
Waste Collection: Collect waste in a properly labeled, sealed, and compatible container.
-
Storage: Store waste containers in a designated hazardous waste storage area.
-
Disposal: Dispose of the hazardous waste through a licensed environmental disposal company, following all local, state, and federal regulations.[2][8][11] Do not dispose of it down the drain.[7][11][13]
By adhering to these safety protocols and operational plans, you can significantly mitigate the risks associated with handling this compound, ensuring a safer laboratory environment for all personnel.
References
- 1. carlroth.com [carlroth.com]
- 2. nj.gov [nj.gov]
- 3. benchchem.com [benchchem.com]
- 4. nbinno.com [nbinno.com]
- 5. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 6. fishersci.com [fishersci.com]
- 7. petrocheme.com [petrocheme.com]
- 8. ark-chem.co.jp [ark-chem.co.jp]
- 9. pentachemicals.eu [pentachemicals.eu]
- 10. thermofishersci.in [thermofishersci.in]
- 11. chemicals.co.uk [chemicals.co.uk]
- 12. Mobile [my.chemius.net]
- 13. Mobile [my.chemius.net]
Retrosynthesis Analysis
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|---|---|
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
